molecular formula C30H23Cl2F3N4O3 B15144742 BMS-986318 CAS No. 2314378-09-9

BMS-986318

货号: B15144742
CAS 编号: 2314378-09-9
分子量: 615.4 g/mol
InChI 键: WPGAVSDZYIRUGE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BMS-986318 is a useful research compound. Its molecular formula is C30H23Cl2F3N4O3 and its molecular weight is 615.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

2314378-09-9

分子式

C30H23Cl2F3N4O3

分子量

615.4 g/mol

IUPAC 名称

6-[2-[5-cyclopropyl-3-(3,5-dichloro-4-pyridinyl)-1,2-oxazol-4-yl]-7-azaspiro[3.5]non-2-en-7-yl]-4-(trifluoromethyl)quinoline-2-carboxylic acid

InChI

InChI=1S/C30H23Cl2F3N4O3/c31-20-13-36-14-21(32)25(20)26-24(27(42-38-26)15-1-2-15)16-11-29(12-16)5-7-39(8-6-29)17-3-4-22-18(9-17)19(30(33,34)35)10-23(37-22)28(40)41/h3-4,9-11,13-15H,1-2,5-8,12H2,(H,40,41)

InChI 键

WPGAVSDZYIRUGE-UHFFFAOYSA-N

规范 SMILES

C1CC1C2=C(C(=NO2)C3=C(C=NC=C3Cl)Cl)C4=CC5(C4)CCN(CC5)C6=CC7=C(C=C6)N=C(C=C7C(F)(F)F)C(=O)O

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to BMS-986318: A Potent Farnesoid X Receptor (FXR) Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986318 is a potent, non-bile acid agonist of the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose homeostasis.[1][2] Identified as 6-(2-(5-cyclopropyl-3-(3,5-dichloropyridin-4-yl)isoxazol-4-yl)-7-azaspiro[3.5]non-1-en-7-yl)-4-(trifluoromethyl)quinoline-2-carboxylic acid, this compound has demonstrated significant potential in preclinical studies for the treatment of liver diseases such as nonalcoholic steatohepatitis (NASH).[1] Its mechanism of action involves the activation of FXR, leading to the modulation of downstream gene expression, which plays a crucial role in metabolic regulation. This guide provides a comprehensive overview of the technical data and experimental protocols associated with the preclinical evaluation of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo preclinical studies.

Table 1: In Vitro Potency of this compound in FXR Functional Assays [1]

Assay TypeEC50 (nM)
FXR Gal4 Luciferase Reporter Assay53.1 ± 26.3
SRC-1 Recruitment Assay350 ± 210

Table 2: Pharmacokinetic Profile of this compound in C57B6 Mice [1]

Route of AdministrationDose (mg/kg)Cmax (nM)AUC (nM*h)Clearance (mL/min/kg)Volume of Distribution (Vss, L/kg)Bioavailability (F%)
Intravenous (IV)1149093172.60.56N/A
Oral (PO, solution)212206646N/AN/A36
Oral (PO, suspension)210334759N/AN/A26

Table 3: In Vivo Pharmacodynamic Effects of this compound in Mice (3 mg/kg, oral dose) [1]

BiomarkerChange Relative to Vehicle Control
Liver FGF15 mRNA19-fold increase
CYP7A1 mRNA94% reduction

Table 4: In Vivo Efficacy of this compound in a Mouse Bile Duct Ligation (BDL) Model [1]

Treatment GroupDose (mg/kg)Liver Hydroxyproline (B1673980) Levels
Sham + VehicleN/AReduced to sham control levels
BDL + VehicleN/ASignificantly elevated
BDL + this compound10Reduced to sham control levels
BDL + this compound30Reduced to sham control levels
BDL + this compound100Reduced to sham control levels

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

FXR Gal4 Luciferase Reporter Gene Assay[1]

This assay quantifies the ability of a compound to activate the ligand-binding domain (LBD) of FXR.

Cell Line: Not explicitly specified, but typically HEK293T or HepG2 cells are used for such assays.

Plasmids:

  • An expression vector containing a fusion protein of the GAL4 DNA-binding domain and the human FXR-LBD.

  • A reporter vector containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

  • A control vector expressing Renilla luciferase for normalization of transfection efficiency.

Protocol:

  • Cells are plated in 96-well plates and co-transfected with the FXR-LBD expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid.

  • After an incubation period to allow for plasmid expression, cells are treated with various concentrations of this compound or a vehicle control.

  • Following treatment, cells are lysed, and the luciferase and Renilla activities are measured using a luminometer and a dual-luciferase reporter assay system.

  • The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.

  • The EC50 value is calculated from the dose-response curve of the normalized luciferase activity.

Steroid Receptor Coactivator-1 (SRC-1) Recruitment Assay[1]

This assay measures the ligand-dependent recruitment of the coactivator SRC-1 to the FXR-LBD.

Principle: A mammalian two-hybrid assay system is utilized.

Plasmids:

  • An expression vector for a fusion protein of the GAL4 DNA-binding domain and the human FXR-LBD.

  • An expression vector for a fusion protein of the VP16 activation domain and the receptor-interacting domain of SRC-1.

  • A reporter vector containing a luciferase gene under the control of a GAL4 UAS.

Protocol:

  • Cells are co-transfected with the three plasmids described above.

  • Transfected cells are then treated with this compound at various concentrations or a vehicle control.

  • If this compound binds to the FXR-LBD and induces a conformational change, the SRC-1 fusion protein is recruited, bringing the VP16 activation domain in proximity to the promoter and driving luciferase expression.

  • Luciferase activity is measured and used to determine the EC50 value for SRC-1 recruitment.

Mouse Pharmacokinetic/Pharmacodynamic (PK/PD) Study[1]

This study evaluates the pharmacokinetic profile of this compound and its effect on FXR target gene expression in vivo.

Animal Model: C57BL/6 mice.

Dosing:

  • Pharmacokinetics: A single dose of this compound was administered intravenously (1 mg/kg) or orally (2 mg/kg, as a solution or suspension).

  • Pharmacodynamics: A single oral dose of 3 mg/kg was administered.

Sample Collection:

  • Pharmacokinetics: Blood samples are collected at various time points post-dose to determine plasma concentrations of this compound.

  • Pharmacodynamics: Liver and ileum tissues are collected at a specified time point (e.g., 6 hours post-dose) for RNA extraction.

Analysis:

  • Pharmacokinetics: Plasma concentrations of this compound are quantified using a validated analytical method (e.g., LC-MS/MS). Pharmacokinetic parameters (Cmax, AUC, clearance, volume of distribution, bioavailability) are calculated using appropriate software.

  • Pharmacodynamics: Total RNA is extracted from tissues, and the mRNA expression levels of FXR target genes (e.g., FGF15 and CYP7A1) are quantified using quantitative real-time PCR (qRT-PCR). Gene expression changes are reported as fold change or percentage reduction relative to a vehicle-treated control group.

Mouse Bile Duct Ligation (BDL) Model of Liver Fibrosis[1][2]

This model is used to assess the in vivo efficacy of this compound in reducing liver fibrosis.

Animal Model: Male mice (e.g., C57BL/6), typically 10-11 weeks old.

Surgical Procedure:

  • Animals are anesthetized (e.g., with isoflurane).

  • A midline laparotomy is performed to expose the common bile duct.

  • The common bile duct is carefully dissected from the portal vein.

  • The bile duct is then double-ligated with surgical suture (e.g., 6-0 vicryl).

  • The abdominal wall and skin are closed in layers.

  • Sham-operated animals undergo the same procedure without the ligation of the bile duct.

  • Post-operative care includes fluid resuscitation and analgesia.

Dosing:

  • This compound is administered orally at doses of 10, 30, and 100 mg/kg daily for a specified duration (e.g., starting from the day of surgery for a number of weeks).

Efficacy Endpoint:

  • At the end of the study, animals are euthanized, and liver tissue is collected.

  • Liver fibrosis is quantified by measuring the hydroxyproline content in the liver tissue, a key component of collagen. Hydroxyproline levels are typically determined using a colorimetric assay after acid hydrolysis of the liver tissue.

Visualizations

FXR Signaling Pathway

FXR_Signaling_Pathway cluster_cell Hepatocyte cluster_ileum Ileal Enterocyte This compound This compound FXR FXR (Farnesoid X Receptor) This compound->FXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR (Retinoid X Receptor) RXR->FXR_RXR FXRE FXR Response Element (on DNA) FXR_RXR->FXRE SHP SHP (Small Heterodimer Partner) FXRE->SHP Upregulation CYP7A1 CYP7A1 (Cholesterol 7α-hydroxylase) SHP->CYP7A1 Repression BMS-986318_ileum This compound FXR_ileum FXR BMS-986318_ileum->FXR_ileum FXR_RXR_ileum FXR-RXR Heterodimer FXR_ileum->FXR_RXR_ileum RXR_ileum RXR RXR_ileum->FXR_RXR_ileum FXRE_ileum FXR Response Element (on DNA) FXR_RXR_ileum->FXRE_ileum FGF15 FGF15 (Fibroblast Growth Factor 15) FXRE_ileum->FGF15 Upregulation FGF15->CYP7A1 Repression via FGFR4 signaling in hepatocyte In_Vitro_Workflow cluster_workflow In Vitro Potency Assessment Workflow Start Start Cell_Culture Cell Culture (e.g., HEK293T) Start->Cell_Culture Transfection Transfection with FXR & Reporter Plasmids Cell_Culture->Transfection Compound_Treatment Treatment with This compound Transfection->Compound_Treatment Incubation Incubation Compound_Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Luminescence_Measurement Luminescence Measurement Lysis->Luminescence_Measurement Data_Analysis Data Analysis (Normalization, EC50 Calculation) Luminescence_Measurement->Data_Analysis End End Data_Analysis->End In_Vivo_Workflow cluster_workflow In Vivo Efficacy (BDL Model) Workflow Start Start Animal_Acclimation Animal Acclimation (C57BL/6 Mice) Start->Animal_Acclimation BDL_Surgery Bile Duct Ligation (BDL) or Sham Surgery Animal_Acclimation->BDL_Surgery Compound_Administration Daily Oral Administration (this compound or Vehicle) BDL_Surgery->Compound_Administration Monitoring Monitoring of Animal Welfare and Body Weight Compound_Administration->Monitoring Euthanasia Euthanasia and Liver Tissue Collection Monitoring->Euthanasia After defined period Hydroxyproline_Assay Hydroxyproline Assay Euthanasia->Hydroxyproline_Assay Data_Analysis Statistical Analysis of Fibrosis Hydroxyproline_Assay->Data_Analysis End End Data_Analysis->End

References

Non-Bile Acid Farnesoid X Receptor (FXR) Agonists: A Technical Guide for the Treatment of Nonalcoholic Steatohepatitis (NASH)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nonalcoholic steatohepatitis (NASH) is a progressive form of nonalcoholic fatty liver disease (NAFLD) with a significant and growing global health burden. With no currently approved therapies, the farnesoid X receptor (FXR), a nuclear receptor that is a master regulator of bile acid, lipid, and glucose metabolism, has emerged as a key therapeutic target. While the first-generation FXR agonists were bile-acid derivatives, a new wave of non-bile acid agonists is showing promise with potentially improved efficacy and safety profiles. This technical guide provides an in-depth overview of the core science behind non-bile acid FXR agonists for the treatment of NASH, focusing on their mechanism of action, preclinical and clinical data, and the experimental protocols used in their evaluation.

Introduction to FXR and its Role in NASH

The farnesoid X receptor (FXR) is a ligand-activated transcription factor highly expressed in the liver and intestine.[1] It plays a crucial role in maintaining metabolic homeostasis. In the context of NASH, FXR activation has been shown to have pleiotropic beneficial effects, including:

  • Regulation of Bile Acid Homeostasis: FXR activation inhibits the synthesis of bile acids from cholesterol by inducing the expression of the small heterodimer partner (SHP), which in turn represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[2]

  • Lipid Metabolism: FXR activation decreases hepatic lipogenesis and promotes fatty acid oxidation, leading to a reduction in hepatic steatosis.[3]

  • Glucose Metabolism: FXR plays a role in regulating glucose homeostasis and improving insulin (B600854) sensitivity.[3]

  • Anti-inflammatory Effects: FXR activation has been shown to have anti-inflammatory properties by inhibiting pro-inflammatory signaling pathways in the liver.[2]

  • Anti-fibrotic Effects: Through various direct and indirect mechanisms, FXR activation can attenuate the progression of liver fibrosis, a key hallmark of advanced NASH.[4]

Given these multifaceted roles, FXR has become a highly attractive drug target for NASH. Non-bile acid FXR agonists are synthetic molecules designed to activate FXR without the characteristic steroidal structure of bile acids, potentially offering advantages in terms of potency, selectivity, and reduced side effects.

Leading Non-Bile Acid FXR Agonists in Development

Several non-bile acid FXR agonists are currently in various stages of preclinical and clinical development for NASH. This guide will focus on three prominent examples: Cilofexor (GS-9674), Tropifexor (B611488) (LJN452), and EDP-305.

Preclinical Data

The preclinical efficacy of these compounds has been evaluated in various in vitro and in vivo models of NASH.

Table 1: In Vitro Potency of Non-Bile Acid FXR Agonists

CompoundAssay TypeCell LineEC50Reference
Tropifexor (LJN452) FXR-SRC1 Interaction-0.20 nM[2]
BSEP Promoter Activity-0.26 nM[2]
FXR-HTRF Biochemical Assay-8.3 nM[5]
BSEP-luc Reporter Gene Assay-9.5 nM[5]
Cilofexor (GS-9674) FXR Agonist Activity-43 nM[6]
EDP-305 Full-length FXR Reporter AssayHEK2938 nM[7][8]
Chimeric FXR Reporter AssayCHO-[7]

Table 2: In Vivo Efficacy of Non-Bile Acid FXR Agonists in Animal Models of NASH

CompoundAnimal ModelDoseKey FindingsReference
Tropifexor (LJN452) STAM™ Mouse Model<1 mg/kgReversed established fibrosis, reduced NAFLD activity score and hepatic triglycerides.[2]
Amylin Liver NASH (AMLN) Model<1 mg/kgMarkedly reduced steatohepatitis, fibrosis, and profibrogenic gene expression.[2]
Cilofexor (GS-9674) Rat NASH Model (choline-deficient high-fat diet + sodium nitrite)10 mg/kg41% reduction in liver fibrosis area.[9]
30 mg/kg69% reduction in liver fibrosis area; reduced hepatic hydroxyproline, col1a1, and pdgfr-β expression; decreased portal pressure.[4][9]
EDP-305 Diet-Induced NASH (DIN) Mouse Model-Significantly decreased hepatocyte ballooning and lowered NAFLD activity score; attenuated hepatic steatosis and dyslipidemia.[10]
STAM™ Mouse Model-Significantly reduced hepatocyte ballooning and NAFLD activity score.[10]
Clinical Data

Clinical trials have provided valuable insights into the efficacy and safety of these non-bile acid FXR agonists in patients with NASH.

Table 3: Clinical Trial Results for Cilofexor in NASH (NCT02854605)

ParameterPlacebo (n=28)Cilofexor 30 mg (n=56)Cilofexor 100 mg (n=56)P-value (vs. Placebo)Reference
Median Relative Change in MRI-PDFF at Week 24 +1.9%-1.8%-22.7%0.17[7][11]
0.003[7][11]
Patients with ≥30% Decline in MRI-PDFF at Week 24 13%14%39%0.87[7][11]
0.011[7][11]
Moderate to Severe Pruritus 4%4%14%-[7][11]

Table 4: Clinical Trial Results for Tropifexor in NASH (FLIGHT-FXR, NCT02855164) - Interim Analysis at 12 Weeks

ParameterPlaceboTropifexor 140 µgTropifexor 200 µgKey FindingReference
Relative HFF Reduction ≥30% 20%32%64%Dose-dependent reduction in hepatic fat.[6]
Significant Reduction vs. Placebo -GGT, Body WeightALT, HFF, GGT, Body WeightSignificant improvements in liver enzymes, hepatic fat, and body weight at the highest dose.[6]
Pruritus-related Discontinuation -2% (1 patient)6% (3 patients)Low rates of discontinuation due to pruritus.[6]

Signaling Pathways and Experimental Workflows

FXR Signaling Pathway in NASH

Activation of FXR by a non-bile acid agonist initiates a cascade of transcriptional events that collectively ameliorate the pathological features of NASH. The diagram below illustrates the core signaling pathway.

FXR_Signaling_Pathway Agonist Non-Bile Acid FXR Agonist FXR_RXR FXR/RXR Heterodimer Agonist->FXR_RXR Binds & Activates FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Binds to DNA Inflammation Inflammation (NF-κB pathway) FXR_RXR->Inflammation Inhibits Fibrosis Hepatic Fibrosis FXR_RXR->Fibrosis Inhibits SHP SHP (Small Heterodimer Partner) FXRE->SHP Upregulates FattyAcidOx Fatty Acid β-oxidation FXRE->FattyAcidOx Upregulates CYP7A1 CYP7A1 SHP->CYP7A1 Inhibits Lipogenesis Hepatic Lipogenesis (SREBP-1c) SHP->Lipogenesis Inhibits BileAcid Bile Acid Synthesis CYP7A1->BileAcid NASH_Pathology NASH Pathology (Steatosis, Inflammation, Fibrosis) BileAcid->NASH_Pathology Lipogenesis->NASH_Pathology FattyAcidOx->NASH_Pathology Ameliorates Inflammation->NASH_Pathology Fibrosis->NASH_Pathology

Caption: FXR signaling pathway activated by a non-bile acid agonist.

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of a novel non-bile acid FXR agonist typically follows a structured workflow, from in vitro characterization to in vivo efficacy studies.

Preclinical_Workflow Start Compound Synthesis & Initial Screening InVitro In Vitro Characterization Start->InVitro FXR_Assay FXR Activation Assay (e.g., Luciferase Reporter) InVitro->FXR_Assay Selectivity_Assay Selectivity Profiling (vs. other nuclear receptors) InVitro->Selectivity_Assay InVivo In Vivo Efficacy Studies InVitro->InVivo NASH_Model NASH Animal Model (e.g., STAM, Diet-induced) InVivo->NASH_Model PK_PD Pharmacokinetics & Pharmacodynamics InVivo->PK_PD Tox Toxicology Studies InVivo->Tox End Candidate for Clinical Development Tox->End

Caption: Typical preclinical evaluation workflow for a non-bile acid FXR agonist.

Detailed Experimental Protocols

In Vitro FXR Activation Assay (Luciferase Reporter Assay)

This protocol describes a common method to quantify the activation of FXR by a test compound.[1]

Materials:

  • Cell Line: HEK293 or HepG2 cells.

  • Plasmids:

    • FXR Expression Vector (encoding human FXR).

    • FXRE-Luciferase Reporter Vector (containing firefly luciferase gene downstream of an FXR response element).

    • Internal Control Vector (e.g., Renilla luciferase for normalization).

  • Reagents:

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

    • Transfection reagent.

    • Passive lysis buffer.

    • Dual-luciferase assay system reagents.

    • Test compounds and a known FXR agonist (e.g., GW4064) as a positive control.

  • Equipment:

    • 96-well white, opaque cell culture plates.

    • CO2 incubator (37°C, 5% CO2).

    • Luminometer.

Protocol:

  • Cell Seeding: Seed HEK293 or HepG2 cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.

  • Transfection:

    • Prepare a transfection mix containing the FXR expression vector, FXRE-luciferase reporter vector, and the internal control vector.

    • Add the transfection reagent according to the manufacturer's instructions.

    • Add the transfection mix to the cells and incubate for 4-6 hours.

    • Replace the transfection medium with fresh culture medium.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the positive control.

    • Add the compounds to the transfected cells and incubate for 24 hours.

  • Luciferase Assay:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells with passive lysis buffer.

    • Measure firefly and Renilla luciferase activity using a luminometer and a dual-luciferase assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction of FXR activation compared to the vehicle control.

    • Determine the EC50 value for each compound.

In Vivo NASH Model (Diet-Induced Obese Mouse Model)

This protocol outlines the induction of NASH in mice through a specialized diet, a commonly used model to test the efficacy of FXR agonists.[10]

Materials:

  • Animals: Male C57BL/6J or ob/ob mice (8 weeks old).

  • Diets:

    • Control: Standard chow diet.

    • NASH-inducing diet: High in trans-fat (40%), fructose (B13574) (22%), and cholesterol (2%).

  • Test Compound Formulation: The non-bile acid FXR agonist dissolved or suspended in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Equipment:

    • Animal housing with a 12-hour light/dark cycle.

    • Equipment for oral gavage.

    • Equipment for blood collection and serum analysis.

    • Histology equipment for liver tissue processing and staining (H&E, Sirius Red).

Protocol:

  • Acclimation: Acclimate the mice for at least one week with ad libitum access to standard chow and water.

  • NASH Induction:

    • Divide the mice into a control group (chow diet) and a NASH group (NASH-inducing diet).

    • Feed the respective diets for 12-26 weeks to induce NASH pathology.

  • Treatment:

    • After the induction period, divide the NASH group into a vehicle treatment group and one or more drug treatment groups.

    • Administer the test compound or vehicle daily via oral gavage for a specified period (e.g., 4-8 weeks).

  • Endpoint Analysis:

    • At the end of the treatment period, collect blood samples for serum analysis of liver enzymes (ALT, AST) and lipids.

    • Euthanize the mice and harvest the livers.

    • Fix a portion of the liver in formalin for histological analysis (H&E for NAFLD activity score, Sirius Red for fibrosis quantification).

    • Snap-freeze a portion of the liver for gene expression analysis (e.g., qPCR for markers of inflammation and fibrosis).

  • Data Analysis:

    • Compare the serum biochemistry, liver histology scores, and gene expression levels between the treatment groups and the vehicle control group.

Conclusion and Future Directions

Non-bile acid FXR agonists represent a promising therapeutic strategy for the treatment of NASH. Their ability to modulate multiple pathogenic pathways in the liver, including metabolism, inflammation, and fibrosis, makes them attractive candidates for further development. The preclinical and clinical data for compounds like Cilofexor, Tropifexor, and EDP-305 are encouraging, demonstrating improvements in key markers of liver health.

Future research will likely focus on:

  • Combination Therapies: Exploring the synergistic effects of non-bile acid FXR agonists with other therapeutic agents targeting different aspects of NASH pathogenesis.

  • Long-term Safety and Efficacy: Conducting larger and longer-term clinical trials to fully establish the safety and efficacy profiles of these compounds.

  • Biomarker Development: Identifying and validating non-invasive biomarkers to monitor treatment response and disease progression.

  • Personalized Medicine: Investigating patient-specific factors that may influence the response to FXR agonist therapy.

The continued development of potent and selective non-bile acid FXR agonists holds the potential to address the significant unmet medical need for effective NASH treatments.

References

An In-depth Technical Guide to the Discovery and Synthesis of BMS-986318

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of BMS-986318, a potent and selective non-bile acid agonist of the Farnesoid X Receptor (FXR). Developed by Bristol Myers Squibb, this compound has been investigated for its therapeutic potential in treating Nonalcoholic Steatohepatitis (NASH), a chronic liver disease characterized by hepatic steatosis, inflammation, and fibrosis.

Introduction

This compound, chemically named 6-(2-(5-cyclopropyl-3-(3,5-dichloropyridin-4-yl)isoxazol-4-yl)-7-azaspiro[3.5]non-1-en-7-yl)-4-(trifluoromethyl)quinoline-2-carboxylic acid, is a novel small molecule designed to modulate the FXR signaling pathway.[1][2][3] FXR is a nuclear receptor primarily expressed in the liver and intestine, where it plays a critical role in regulating bile acid, lipid, and glucose homeostasis.[4] Dysregulation of the FXR pathway is implicated in the pathogenesis of NASH, making it a promising therapeutic target.[1][5] this compound emerged from a lead optimization program aimed at identifying non-bile acid FXR agonists with improved potency, selectivity, and pharmacokinetic properties.[1]

Mechanism of Action and Signaling Pathway

This compound acts as a potent agonist of the Farnesoid X Receptor (FXR).[1][6] Upon binding to FXR in the nucleus of target cells, this compound induces a conformational change in the receptor, leading to the recruitment of coactivator proteins, such as the Steroid Receptor Coactivator-1 (SRC-1).[1] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

Key downstream effects of FXR activation by this compound include:

  • Regulation of Bile Acid Synthesis: Activation of FXR in the liver represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol.[1] This leads to a reduction in the overall bile acid pool.

  • Induction of Fibroblast Growth Factor 15/19 (FGF15/19): In the intestine, FXR activation stimulates the expression and secretion of FGF19 (FGF15 in rodents), which then travels to the liver to further suppress CYP7A1 expression.[1][5]

  • Modulation of Lipid and Glucose Metabolism: FXR plays a role in regulating triglyceride and glucose levels, although the detailed effects of this compound on these pathways are part of ongoing research.[4]

The following diagram illustrates the FXR signaling pathway activated by this compound:

Synthesis_Workflow cluster_synthesis Synthesis of this compound A 3,5-dichloroisonicotinaldehyde C Pyridinecarboximidoyl chloride A->C Condensation B Hydroxylamine HCl B->C E 3,5-disubstituted isoxazole C->E [3+2] Cycloaddition D Cyclopropylacetylene D->E F Brominated isoxazole E->F Bromination (NBS) H Coupled spirocycle-isoxazole F->H Suzuki Coupling G 7-azaspiro[3.5]non-1-ene derivative G->H J This compound ethyl ester H->J Buchwald-Hartwig Amination I 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylic acid ethyl ester I->J K This compound J->K Hydrolysis (LiOH) BDL_Workflow cluster_bdl Bile Duct Ligation Model Workflow A Acclimatization of C57BL/6 mice B Surgical Procedure: Bile Duct Ligation or Sham Operation A->B C Post-operative Recovery B->C D Daily Oral Dosing with this compound or Vehicle C->D E Sacrifice and Tissue Collection (Liver, Intestine) D->E After 14 days F Analysis: qRT-PCR for Gene Expression (FGF15, CYP7A1) E->F

References

BMS-986318: A Technical Overview of a Potent Non-Bile Acid FXR Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986318 is a potent, orally bioavailable, non-bile acid agonist of the farnesoid X receptor (FXR) developed by Bristol Myers Squibb.[1] It has been investigated as a potential therapeutic agent for nonalcoholic steatohepatitis (NASH), a chronic liver disease characterized by hepatic fat accumulation, inflammation, and fibrosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical pharmacology of this compound.

Chemical Structure and Properties

This compound is chemically known as 6-(2-(5-cyclopropyl-3-(3,5-dichloropyridin-4-yl)isoxazol-4-yl)-7-azaspiro[3.5]non-1-en-7-yl)-4-(trifluoromethyl)quinoline-2-carboxylic acid.[1]

Chemical Structure:

FXR_Signaling_Pathway cluster_downstream Downstream Effects BMS This compound FXR FXR BMS->FXR Binds & Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXRE (on DNA) FXR_RXR->FXRE Binds to FGF19 ↑ Fibroblast Growth Factor 19 (FGF19) Expression FXRE->FGF19 Induces SHP ↑ Small Heterodimer Partner (SHP) Expression FXRE->SHP Induces BSEP ↑ Bile Salt Export Pump (BSEP) Expression FXRE->BSEP Induces IBABP ↑ Ileal Bile Acid-Binding Protein (IBABP) Expression FXRE->IBABP Induces CYP7A1 ↓ Cholesterol 7α-hydroxylase (CYP7A1) Expression FGF19->CYP7A1 Inhibits SHP->CYP7A1 Inhibits BDL_Workflow start Start: C57BL/6 Mice acclimatization Acclimatization (1 week) start->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization sham_op Sham Operation randomization->sham_op Sham Group bdl_op Bile Duct Ligation Surgery randomization->bdl_op BDL Groups recovery Post-operative Recovery (Analgesia & Monitoring) sham_op->recovery bdl_op->recovery dosing_sham Vehicle Dosing (Daily, p.o.) recovery->dosing_sham dosing_bdl_vehicle Vehicle Dosing (Daily, p.o.) recovery->dosing_bdl_vehicle dosing_bdl_bms This compound Dosing (Daily, p.o.) recovery->dosing_bdl_bms endpoint Euthanasia & Tissue Collection (Day 14-21 post-op) dosing_sham->endpoint dosing_bdl_vehicle->endpoint dosing_bdl_bms->endpoint analysis Analysis: - Liver Hydroxyproline - Histopathology (Fibrosis) - Gene Expression (e.g., Col1a1) endpoint->analysis

References

The Role of Farnesoid X Receptor (FXR) Activation in Liver Fibrosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Liver fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins, is a common outcome of chronic liver injury and a major cause of morbidity and mortality worldwide.[1] The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose metabolism.[2][3] Accumulating evidence from preclinical and clinical studies highlights the potent anti-fibrotic effects of FXR activation, positioning it as a promising therapeutic target for the treatment of liver fibrosis.[1][4] This technical guide provides an in-depth overview of the mechanisms underlying the anti-fibrotic actions of FXR, summarizes key quantitative data from relevant studies, details essential experimental protocols, and visualizes the core signaling pathways and workflows.

Mechanism of FXR Action in Liver Fibrosis

FXR, a ligand-activated transcription factor, plays a multifaceted role in mitigating liver fibrosis.[2] Its activation by endogenous bile acids or synthetic agonists initiates a cascade of events that collectively suppress fibrogenesis and promote the resolution of existing fibrosis.[5]

1.1. Inhibition of Hepatic Stellate Cell (HSC) Activation:

Activated hepatic stellate cells (HSCs) are the primary source of ECM proteins in the fibrotic liver.[6] FXR activation directly and indirectly inhibits the activation and profibrogenic functions of HSCs.[7] Although FXR expression in human HSCs is reported to be low, its role in their biology has been demonstrated.[6][8]

  • Induction of Small Heterodimer Partner (SHP): A key mechanism involves the induction of the atypical nuclear receptor, Small Heterodimer Partner (SHP).[9] Activated FXR induces the expression of SHP, which in turn represses the expression of pro-fibrotic genes in HSCs.[7][9] The FXR-SHP cascade has been shown to mediate the inhibition of HSCs and promote the resolution of liver fibrosis.[6][9]

  • Upregulation of Peroxisome Proliferator-Activated Receptor γ (PPARγ): FXR activation increases the expression of PPARγ in HSCs.[5] PPARγ is a known inhibitor of HSC activation.[5]

  • Suppression of Pro-inflammatory Pathways: FXR activation exerts anti-inflammatory effects by inhibiting pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).[5] This reduction in inflammation further dampens the activation of HSCs.

1.2. Regulation of Bile Acid Homeostasis:

Chronic liver injury often leads to cholestasis, the accumulation of toxic bile acids, which can promote liver damage and fibrosis.[10] FXR is a master regulator of bile acid homeostasis.[2][10]

  • Inhibition of Bile Acid Synthesis: In the liver, FXR induces SHP, which inhibits the transcription of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[10][11] In the intestine, FXR activation induces the expression of fibroblast growth factor 15/19 (FGF15 in rodents, FGF19 in humans), which travels to the liver and signals through the FGF receptor 4 (FGFR4) to suppress CYP7A1 expression.[5][10]

  • Promotion of Bile Acid Transport: FXR stimulates the expression of the bile salt export pump (BSEP), which transports bile acids from hepatocytes into the bile, thereby reducing their intracellular concentration.[12]

1.3. Attenuation of Hepatocyte Injury:

FXR activation protects hepatocytes from apoptosis and mitochondrial dysfunction, which are key drivers of liver injury and subsequent fibrosis.[6] For instance, FXR activation can inhibit mitochondrial dysfunction by repressing miR-199a-3p, which targets liver kinase B1, an upstream kinase of AMP-activated protein kinase (AMPK).[6]

Quantitative Data on FXR Activation and Liver Fibrosis

The anti-fibrotic efficacy of FXR agonists has been demonstrated in numerous preclinical models and clinical trials. The following tables summarize key quantitative findings.

Table 1: Effects of FXR Agonists in Preclinical Models of Liver Fibrosis

ModelFXR AgonistKey FindingsReference
Bile Duct Ligation (BDL) in rats6-ethyl chenodeoxycholic acid (6-ECDCA)Reduced liver fibrosis and expression of α1(I) collagen, TGF-β1, α-SMA, TIMP-1, and TIMP-2 mRNA by 70-80%.
Porcine serum-induced fibrosis in rats6-ethyl chenodeoxycholic acid (6-ECDCA)Prevented liver fibrosis development and reduced liver expression of α1(I) collagen, TGF-β1, and α-SMA mRNA by approximately 90%.[9]
Methionine and choline-deficient (MCD) diet in miceWAY-362450 (FXR-450)Lessened hepatic inflammation and fibrosis development.[6]
Carbon tetrachloride (CCl4)-induced fibrosis in miceObeticholic Acid (OCA)Reduced collagen deposition.

Table 2: Key Clinical Trials of FXR Agonists in Liver Fibrosis

Trial NameFXR AgonistPatient PopulationKey Efficacy EndpointOutcomeReference
FLINTObeticholic Acid (OCA)Non-cirrhotic NASHImprovement in liver histology (decrease in NAFLD Activity Score of ≥2 points without worsening of fibrosis)Achieved in 45% of OCA-treated patients vs. 21% in placebo group.[13]
REGENERATEObeticholic Acid (OCA)NASH with fibrosisFibrosis improvement of ≥1 stage with no worsening of NASHAchieved in 23% of patients in the 25 mg OCA group vs. 12% in the placebo group.[3]
Phase II TrialCilofexorNon-cirrhotic NASHReduced hepatic lipid content and improved markers of liver injury.Significant reductions in hepatic steatosis and liver biochemistry.[13]
Phase II TrialTropifexorNASH/NAFLDReduction in ALT levels and liver fat content.Significant reduction in ALT, liver fat, and markers of hepatic inflammation.[13]

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to investigate the role of FXR in liver fibrosis.

3.1. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for FXR Target Gene Identification

Objective: To identify the genome-wide binding sites of FXR in response to agonist treatment.

Protocol:

  • Cell Culture and Treatment: Culture human hepatocyte cell lines (e.g., HepG2) or primary human hepatocytes to 80-90% confluency. Treat cells with an FXR agonist (e.g., Nidufexor at 1-10 µM) or vehicle (DMSO) for 1-4 hours.[14]

  • Cross-linking: Add formaldehyde (B43269) to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature. Quench the reaction with glycine.[14]

  • Cell Lysis and Chromatin Shearing: Lyse the cells to isolate nuclei. Resuspend the nuclei in a lysis buffer and shear the chromatin to an average size of 200-600 bp using sonication.[14]

  • Immunoprecipitation: Pre-clear the sheared chromatin with Protein A/G magnetic beads. Incubate the chromatin overnight at 4°C with an anti-FXR antibody or a non-specific IgG control. Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.[14]

  • Washing and Elution: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound material. Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C overnight. Treat with RNase A and Proteinase K. Purify the DNA using a spin column or phenol-chloroform extraction.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA. Perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome. Use peak-calling algorithms (e.g., MACS) to identify regions of FXR enrichment.[15]

3.2. Quantitative PCR (qPCR) for Fibrosis Marker Gene Expression

Objective: To quantify the mRNA expression levels of key fibrosis-related genes.

Protocol:

  • RNA Extraction: Isolate total RNA from liver tissue or cultured cells using a suitable RNA extraction kit.

  • RNA Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 ratio of ~2.0) using a spectrophotometer.[16]

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.[16]

  • qPCR Reaction Setup: Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for the target genes (e.g., ACTA2 (α-SMA), COL1A1, TGFB1) and a reference gene (e.g., GAPDH, ACTB). Add the diluted cDNA template.[16]

  • Thermocycling: Run the qPCR reaction on a real-time PCR instrument using a standard cycling protocol.[16]

  • Data Analysis: Determine the quantification cycle (Cq) values. Calculate the fold change in gene expression using the 2-ΔΔCq method.[16]

3.3. Sirius Red Staining for Collagen Deposition

Objective: To visualize and quantify collagen fibers in liver tissue sections.

Protocol:

  • Tissue Preparation: Fix liver tissue in formalin and embed in paraffin. Cut 5 µm-thick sections.[17]

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.

  • Staining: Incubate the sections in a Picrosirius Red solution (0.1% Sirius Red in saturated picric acid) for 60 minutes.

  • Rinsing and Dehydration: Briefly rinse in two changes of acetic acid solution, followed by absolute alcohol. Dehydrate through graded ethanol and clear in xylene.

  • Mounting and Visualization: Mount the coverslip with a synthetic resin. Visualize under bright-field or polarized light microscopy.[18] Collagen fibers will appear red under bright-field and as yellow, orange, or green birefringent fibers under polarized light.[18]

  • Quantification: Capture digital images and use image analysis software to quantify the collagen-positive area as a percentage of the total tissue area.

Signaling Pathways and Experimental Workflows

Diagram 1: FXR Signaling Pathway in Liver Fibrosis

FXR_Signaling_Pathway FXR_Agonist FXR Agonist (e.g., Bile Acids, OCA) FXR FXR FXR_Agonist->FXR Activates SHP SHP FXR->SHP Induces PPARg PPARγ FXR->PPARg Induces TGFb_Signaling TGF-β Signaling FXR->TGFb_Signaling Inhibits NFkB NF-κB FXR->NFkB Inhibits CYP7A1 CYP7A1 FXR->CYP7A1 Inhibits (via SHP) HSC_Activation Hepatic Stellate Cell Activation SHP->HSC_Activation Inhibits PPARg->HSC_Activation Inhibits Fibrosis Liver Fibrosis (Collagen Deposition) HSC_Activation->Fibrosis Promotes TGFb_Signaling->HSC_Activation Promotes Inflammation Inflammation NFkB->Inflammation Promotes Inflammation->HSC_Activation Promotes Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1->Bile_Acid_Synthesis Rate-limiting step FGF19 Intestinal FGF19 FGF19->CYP7A1 Inhibits

Caption: FXR activation inhibits liver fibrosis through multiple pathways.

Diagram 2: Experimental Workflow for Assessing Anti-Fibrotic Effects of an FXR Agonist

Experimental_Workflow start Start: In Vivo Model of Liver Fibrosis (e.g., CCl4, BDL) treatment Treatment Groups: 1. Vehicle Control 2. FXR Agonist start->treatment endpoint Endpoint Analysis treatment->endpoint histology Histological Analysis (Sirius Red Staining) endpoint->histology gene_expression Gene Expression Analysis (qPCR for Fibrosis Markers) endpoint->gene_expression protein_analysis Protein Analysis (Western Blot for α-SMA) endpoint->protein_analysis quantification Quantification of Fibrosis (Collagen Proportionate Area) histology->quantification fold_change Fold Change in Gene Expression gene_expression->fold_change protein_levels Relative Protein Levels protein_analysis->protein_levels conclusion Conclusion: Efficacy of FXR Agonist quantification->conclusion fold_change->conclusion protein_levels->conclusion

Caption: A typical workflow for evaluating FXR agonists in preclinical models.

Diagram 3: ChIP-seq Experimental Workflow

ChIP_seq_Workflow cells Hepatocytes + FXR Agonist crosslink Formaldehyde Cross-linking cells->crosslink shear Chromatin Shearing (Sonication) crosslink->shear ip Immunoprecipitation (Anti-FXR Ab) shear->ip purify DNA Purification ip->purify sequence Next-Generation Sequencing purify->sequence analysis Data Analysis (Peak Calling) sequence->analysis targets Identification of FXR Target Genes analysis->targets

Caption: Workflow for identifying FXR binding sites using ChIP-seq.

Conclusion

The activation of FXR represents a robust and clinically validated strategy for the treatment of liver fibrosis. Through its pleiotropic effects on HSCs, bile acid homeostasis, and hepatocyte protection, FXR modulation addresses multiple pathogenic drivers of fibrosis. The development of potent and selective FXR agonists has ushered in a new era of anti-fibrotic therapies, with several agents demonstrating promising results in late-stage clinical trials. Further research focusing on optimizing the therapeutic window and exploring combination therapies will continue to advance the clinical application of FXR agonists for patients with chronic liver disease.

References

Preclinical Pharmacology of BMS-986318: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986318 is a potent, non-bile acid agonist of the Farnesoid X Receptor (FXR) that has been investigated for the treatment of nonalcoholic steatohepatitis (NASH).[1][2][3] As a key regulator of bile acid, lipid, and glucose homeostasis, FXR has emerged as a promising therapeutic target for NASH, a chronic liver disease characterized by fat accumulation, inflammation, and fibrosis.[1][4] this compound was developed as a selective, isoxazole-containing compound with the potential for improved pharmacokinetic properties and receptor selectivity compared to bile acid-derived FXR agonists.[1] This document provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its in vitro and in vivo activity, pharmacokinetic profile, and efficacy in a relevant disease model.

Mechanism of Action

This compound functions as an agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor primarily expressed in the liver and intestine.[1][4] Upon activation by ligands such as bile acids or synthetic agonists like this compound, FXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

Key downstream effects of FXR activation relevant to the treatment of NASH include:

  • Regulation of Bile Acid Synthesis: FXR activation in the ileum induces the expression of Fibroblast Growth Factor 15 (FGF15) in mice (the human ortholog is FGF19).[1][4] FGF15/19 then travels to the liver and signals through the FGF receptor 4 (FGFR4) to suppress the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[4]

  • Enhanced Bile Acid Transport: FXR upregulates the expression of the Bile Salt Export Pump (BSEP), a transporter responsible for effluxing bile acids from hepatocytes into the bile.[5]

  • Modulation of Lipid and Glucose Metabolism: FXR plays a role in regulating triglyceride and glucose levels.

The following diagram illustrates the FXR signaling pathway activated by this compound.

FXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMS-986318_ext This compound BMS-986318_cyt This compound BMS-986318_ext->BMS-986318_cyt Cellular Uptake FXR FXR BMS-986318_cyt->FXR Binds to FXR_RXR_complex FXR-RXR Heterodimer FXR->FXR_RXR_complex Heterodimerizes with RXR RXR RXR RXR->FXR_RXR_complex FXRE FXR Response Element (FXRE) FXR_RXR_complex->FXRE Translocates to Nucleus and Binds to FXRE Target_Genes Target Gene Transcription FXRE->Target_Genes Modulates

Caption: FXR Signaling Pathway Activated by this compound.

In Vitro Pharmacology

The in vitro activity of this compound was evaluated in several key assays to determine its potency and ability to recruit coactivators to the FXR complex.

Quantitative In Vitro Data
AssayDescriptionThis compound EC50 (nM)
FXR Gal4 Reporter Assay A cell-based assay measuring the transcriptional activation of a luciferase reporter gene under the control of a Gal4 DNA-binding domain fused to the FXR ligand-binding domain.16
SRC-1 Recruitment Assay An assay that measures the recruitment of the steroid receptor coactivator-1 (SRC-1) peptide to the activated FXR ligand-binding domain.11

Data sourced from ACS Medicinal Chemistry Letters, 2021.[1]

Experimental Protocols

Transient Human FXR/Gal4-Luciferase Reporter Assay: HEK293T cells were transiently transfected with a Gal4-luciferase reporter plasmid and a plasmid expressing a fusion protein of the Gal4 DNA-binding domain and the human FXR ligand-binding domain. Following transfection, cells were treated with varying concentrations of this compound. After a 24-hour incubation period, luciferase activity was measured as a readout of FXR activation. The EC50 value was determined from the dose-response curve.[2]

Human FXR SRC-1 Recruitment Assay: This assay utilized a time-resolved fluorescence resonance energy transfer (TR-FRET) format. The human FXR ligand-binding domain, tagged with glutathione (B108866) S-transferase (GST), was incubated with a biotinylated SRC-1 coactivator peptide and varying concentrations of this compound. The proximity of the donor (europium-labeled anti-GST antibody) and acceptor (streptavidin-allophycocyanin) fluorophores upon coactivator recruitment resulted in a FRET signal, which was measured to determine the EC50 value.[2]

In Vivo Pharmacology

The in vivo effects of this compound were assessed in a mouse model to evaluate its target engagement and efficacy in a disease-relevant context.

Pharmacodynamic Target Engagement

A pharmacokinetic/pharmacodynamic (PK/PD) study was conducted in C57BL/6 mice to confirm in vivo FXR target engagement. The induction of FGF15, a key downstream target of FXR activation in the intestine, was measured. This compound demonstrated robust induction of FGF15, confirming its in vivo activity.[1]

Efficacy in a Mouse Model of Liver Fibrosis

This compound was evaluated in the mouse bile duct ligation (BDL) model, a well-established model of liver cholestasis and fibrosis.[1] Obstruction of the bile duct in this model leads to a cascade of events including inflammation and a strong fibrotic response, mimicking aspects of NASH.[1]

Experimental Workflow for the Bile Duct Ligation (BDL) Model:

BDL_Workflow Start C57BL/6 Mice BDL_Surgery Bile Duct Ligation Surgery Start->BDL_Surgery Treatment Oral Administration of This compound or Vehicle BDL_Surgery->Treatment Endpoint Euthanasia and Tissue Collection Treatment->Endpoint Analysis Measurement of Liver Hydroxyproline (B1673980) (Fibrosis Marker) Endpoint->Analysis Result Assessment of Antifibrotic Efficacy Analysis->Result

Caption: Experimental Workflow for the Mouse Bile Duct Ligation Model.

In this model, this compound demonstrated in vivo efficacy by reducing liver fibrosis. The degree of fibrosis was assessed by measuring hydroxyproline levels in the liver, a key component of collagen.[1] Compounds that reduce hydroxyproline levels in this model are considered to have antifibrotic efficacy.[1]

Pharmacokinetics

The pharmacokinetic profile of this compound was evaluated in C57BL/6 mice. The compound exhibited a suitable profile for further development, with low clearance and reasonable oral bioavailability.[1]

Pharmacokinetic Parameters in Mice
ParameterValue
Clearance Low (4% of mouse liver blood flow)
Oral Bioavailability Reasonable (solution and suspension)
Volume of Distribution Low
Plasma Protein Binding High

Data sourced from ACS Medicinal Chemistry Letters, 2021.[1]

Experimental Protocols

Pharmacokinetic Study in Mice: this compound was administered to C57BL/6 mice either intravenously or orally as a solution or suspension. Blood samples were collected at various time points, and plasma concentrations of the compound were determined by a validated bioanalytical method (e.g., LC-MS/MS). Pharmacokinetic parameters were then calculated using standard non-compartmental analysis. The solution vehicle consisted of 5% ethanol, 90% PEG400, and 5% TPGS, while the suspension vehicle was composed of 0.5% Methocel A4M, 0.1% Tween 80, and 99.4% water.[1]

Summary and Conclusion

This compound is a potent and selective non-bile acid FXR agonist with a promising preclinical profile for the potential treatment of NASH.[1][2][3] It demonstrates robust in vitro activity in activating FXR and recruiting coactivators.[1] In vivo, it engages the FXR target, as evidenced by the induction of FGF15, and shows efficacy in a mouse model of liver fibrosis.[1] The compound possesses a suitable pharmacokinetic profile in mice, characterized by low clearance and good oral bioavailability.[1] The collective preclinical data supported the continued evaluation of this compound as a potential therapeutic agent for fibrotic liver diseases such as NASH.[1] It is also noted that this compound displays a tissue-dependent activation profile.[5]

References

An In-depth Technical Guide on the Core Effects of BMS-986318 on Bile Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Notice: Information on BMS-986318 is based on preclinical data. To provide a more comprehensive overview of a farnesoid X receptor (FXR) agonist's effects on human bile acid synthesis, this guide incorporates clinical data from studies on Obeticholic Acid (OCA), a structurally different but mechanistically related compound.

Executive Summary

This compound is a potent, non-bile acid agonist of the farnesoid X receptor (FXR), a key nuclear receptor that governs bile acid homeostasis.[1][2] Pharmacological activation of FXR is a leading therapeutic strategy for cholestatic liver diseases and nonalcoholic steatohepatitis (NASH).[3] This document outlines the mechanism of action of this compound, focusing on its core effect of suppressing bile acid synthesis. Through the activation of FXR in the liver and gastrointestinal tract, this compound modulates a signaling cascade that leads to the downregulation of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis.[3] This guide provides a detailed examination of the preclinical data for this compound, supplemented with clinical data from the FXR agonist Obeticholic Acid to illustrate the translational impact on key biomarkers of bile acid synthesis, namely Fibroblast Growth Factor 19 (FGF19) and 7α-hydroxy-4-cholesten-3-one (C4). Detailed experimental protocols for the key assays and models used to evaluate these effects are also presented.

Mechanism of Action: FXR-Mediated Suppression of Bile Acid Synthesis

The primary mechanism by which this compound inhibits bile acid synthesis is through the potent agonism of FXR.[1] FXR acts as a master regulator of bile acid levels, employing a negative feedback loop to prevent their accumulation to cytotoxic levels.[2] This regulation is achieved through two primary, interconnected pathways:

  • The Intestinal FGF19 Pathway: In the enterocytes of the ileum, activation of FXR by this compound induces the expression and secretion of Fibroblast Growth Factor 19 (FGF19) in humans (or its ortholog FGF15 in mice).[3][4] FGF19 enters the portal circulation and travels to the liver, where it binds to its receptor complex, FGFR4/β-Klotho, on the surface of hepatocytes.[5] This binding event triggers a signaling cascade that ultimately represses the transcription of the CYP7A1 gene.[6]

  • The Hepatic SHP Pathway: Within hepatocytes, FXR activation directly induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that functions as a transcriptional repressor.[5] SHP then inhibits the activity of key transcription factors, such as Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), which are required for CYP7A1 gene expression.[5]

The reduction in CYP7A1 activity leads to a decrease in the conversion of cholesterol to bile acids, thereby lowering the overall bile acid pool. The serum level of 7α-hydroxy-4-cholesten-3-one (C4), an intermediate in the bile acid synthesis pathway, serves as a reliable biomarker for CYP7A1 activity.[7][8][9][10][11] Therefore, a decrease in serum C4 levels is a key indicator of target engagement and pharmacological effect of FXR agonists like this compound.

Data Presentation: Quantitative Effects on Bile Acid Synthesis Markers

The following tables summarize the quantitative data from preclinical studies of this compound and clinical trials of the related FXR agonist, Obeticholic Acid.

Table 1: Preclinical Efficacy of this compound on Bile Acid Synthesis Markers in Mice

CompoundDoseBiomarkerChange from Vehicle ControlTissueTime Point
This compound3 mg/kg (oral)FGF15 mRNA19-fold increaseLiver6 hours
This compound3 mg/kg (oral)CYP7A1 mRNA94% reductionLiver6 hours

Data extracted from Carpenter et al. (2021).[3]

Table 2: Clinical Efficacy of Obeticholic Acid (OCA) on Bile Acid Synthesis Markers in Humans

PopulationDoseBiomarkerBaseline (Median)Post-treatment (Median)% Change (Median)
Primary Bile Acid Diarrhea25 mg/day for 2 weeksSerum FGF19133 pg/mL237 pg/mL+78%
Primary Bile Acid Diarrhea25 mg/day for 2 weeksSerum C4Data not providedData not providedSignificant reduction

Data extracted from Walters et al. (2015).[12]

Experimental Protocols

In Vivo Mouse Model: Bile Duct Ligation (BDL)

The bile duct ligation model is a widely used experimental procedure to induce cholestasis and liver fibrosis, mimicking aspects of human cholestatic liver diseases. This model was employed to evaluate the in vivo efficacy of this compound.[1][3]

Objective: To assess the anti-cholestatic and anti-fibrotic effects of a compound by surgically obstructing the common bile duct, leading to bile acid accumulation, liver injury, and subsequent fibrosis.

Methodology:

  • Animal Preparation: Male C57BL/6 mice (10-12 weeks old) are anesthetized using isoflurane. The abdominal area is shaved and sterilized.

  • Surgical Procedure: A midline laparotomy is performed to expose the abdominal cavity. The common bile duct is carefully isolated from the surrounding tissue, including the portal vein.[13] Two ligatures using 5-0 or 6-0 surgical silk are placed around the common bile duct, and the duct is transected between the ligatures.[13][14]

  • Closure and Post-operative Care: The abdominal wall is closed in two layers. Animals receive subcutaneous saline for fluid resuscitation and analgesics (e.g., buprenorphine) for pain management.[13]

  • Compound Administration: this compound or vehicle is administered orally, typically as a daily dose, starting at a designated time post-surgery.[3]

  • Endpoint Analysis: After a specified duration (e.g., 3-14 days), animals are euthanized.[13][14] Blood and liver tissue are collected for analysis of serum biochemistry (e.g., ALT, ALP, bilirubin), hepatic gene expression (e.g., FGF15, CYP7A1, fibrosis markers), and histology (e.g., H&E staining for necrosis, Sirius Red for fibrosis).[15]

Biomarker Analysis: Serum 7α-hydroxy-4-cholesten-3-one (C4)

Serum C4 is a direct intermediate of the classical bile acid synthesis pathway, and its concentration reflects the activity of CYP7A1.[11] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its quantification.[8][9]

Objective: To accurately quantify the concentration of C4 in serum as a surrogate marker for bile acid synthesis.

Methodology (LC-MS/MS):

  • Sample Preparation:

    • Thaw serum samples on ice.

    • To a 100 µL aliquot of serum, add a deuterated internal standard (e.g., d7-C4).

    • Perform protein precipitation by adding acetonitrile. Vortex and centrifuge to pellet the proteins.[8]

    • The supernatant is transferred for further purification, often using solid-phase extraction (SPE) with a suitable cartridge (e.g., Oasis PRiME HLB) to remove phospholipids (B1166683) and other interfering substances.[10]

  • Chromatographic Separation:

    • The purified extract is injected into an ultra-high-performance liquid chromatography (UHPLC) system.

    • Separation is achieved on a C18 analytical column (e.g., Waters ACQUITY UPLC BEH C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile).[10]

  • Mass Spectrometric Detection:

    • The eluent from the UHPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operating in positive ion mode.

    • Detection is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for both C4 and its deuterated internal standard are monitored for high selectivity and sensitivity.

Biomarker Analysis: Serum Fibroblast Growth Factor 19 (FGF19)

FGF19 is a key endocrine hormone induced by FXR activation in the gut. Its levels are typically measured using a sandwich enzyme-linked immunosorbent assay (ELISA).[16][17][18][19]

Objective: To quantify the concentration of FGF19 in serum or plasma.

Methodology (Sandwich ELISA):

  • Plate Coating: A 96-well microplate is pre-coated with a capture antibody specific for human FGF19.[16][18]

  • Sample and Standard Incubation:

    • Standards of known FGF19 concentrations and diluted patient samples (e.g., 2-fold dilution in assay buffer) are added to the wells.[16]

    • The plate is incubated (e.g., for 1-2 hours at room temperature) to allow FGF19 to bind to the immobilized capture antibody.[16]

  • Washing: The plate is washed multiple times with a wash buffer to remove unbound substances.

  • Detection Antibody Incubation: A biotinylated detection antibody, also specific for FGF19, is added to each well. The plate is incubated again to allow the detection antibody to bind to the captured FGF19, forming a "sandwich".[16]

  • Washing: The plate is washed again to remove any unbound detection antibody.

  • Enzyme Conjugate Incubation: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin (B1667282) on the detection antibody. The plate is incubated for a short period (e.g., 20 minutes).[16]

  • Washing: A final wash step removes the unbound enzyme conjugate.

  • Substrate Reaction and Measurement: A substrate solution (e.g., TMB) is added to the wells. The HRP enzyme catalyzes a color change, with the intensity being proportional to the amount of FGF19 present.[16]

  • Stopping the Reaction: A stop solution (e.g., sulfuric acid) is added to terminate the reaction.

  • Data Analysis: The optical density of each well is measured using a microplate reader at 450 nm. A standard curve is generated by plotting the absorbance of the standards against their known concentrations, and the FGF19 concentration in the unknown samples is interpolated from this curve.

Mandatory Visualizations

cluster_ileum Ileal Enterocyte cluster_liver Hepatocyte BMS986318_ileum This compound FXR_ileum FXR BMS986318_ileum->FXR_ileum activates FGF19_gene FGF19 Gene Transcription FXR_ileum->FGF19_gene induces FGF19 FGF19 (secreted) FGF19_gene->FGF19 FGFR4 FGFR4/β-Klotho Receptor FGF19->FGFR4 binds FGF19->FGFR4 BMS986318_liver This compound FXR_liver FXR BMS986318_liver->FXR_liver activates SHP SHP FXR_liver->SHP induces LRH1 LRH-1 SHP->LRH1 inhibits CYP7A1_gene CYP7A1 Gene LRH1->CYP7A1_gene activates CYP7A1 CYP7A1 Enzyme CYP7A1_gene->CYP7A1 BA_synthesis Bile Acid Synthesis CYP7A1->BA_synthesis rate-limiting step FGFR4->CYP7A1_gene represses G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Data Processing serum Serum Sample (100 µL) is Add Internal Standard (d7-C4) serum->is ppt Protein Precipitation (Acetonitrile) is->ppt spe Solid-Phase Extraction (SPE) ppt->spe lc UHPLC Separation (C18 Column) spe->lc ms Tandem MS Detection (MRM Mode) lc->ms quant Quantification vs. Standard Curve ms->quant

References

An In-depth Technical Guide on the Therapeutic Potential of BMS-986318 in Nonalcoholic Steatohepatitis (NASH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocyte ballooning, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[1] The farnesoid X receptor (FXR), a nuclear hormone receptor, is a master regulator of bile acid, lipid, and glucose metabolism, making it a promising therapeutic target for NASH.[1] BMS-986318 is a potent, non-bile acid FXR agonist developed by Bristol Myers Squibb for the potential treatment of NASH.[2][3] This technical guide provides a comprehensive overview of the preclinical data and therapeutic potential of this compound in the context of NASH.

Mechanism of Action: FXR Agonism

This compound is a non-steroidal, isoxazole-containing compound that acts as a potent agonist of the farnesoid X receptor (FXR).[1][2] FXR is highly expressed in the liver and intestine, where it plays a crucial role in maintaining metabolic homeostasis.[4]

Upon activation by an agonist like this compound, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.[4]

The key downstream effects of FXR activation relevant to NASH include:

  • Regulation of Bile Acid Synthesis: FXR activation in the liver induces the expression of the small heterodimer partner (SHP), which in turn represses the transcription of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol. This provides negative feedback on bile acid production.[4]

  • Lipid Metabolism: FXR activation helps to decrease hepatic triglyceride levels by reducing the expression of lipogenic genes and promoting fatty acid oxidation.[1]

  • Glucose Homeostasis: FXR plays a role in regulating glucose metabolism and improving insulin (B600854) sensitivity.[1]

  • Anti-inflammatory and Anti-fibrotic Effects: FXR activation has been shown to have anti-inflammatory properties in the liver and can reduce the progression of liver fibrosis.[4]

The therapeutic rationale for using an FXR agonist like this compound in NASH is to leverage these pleiotropic effects to address the multiple pathological features of the disease.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_outputs Therapeutic Outcomes in NASH This compound This compound FXR FXR This compound->FXR Agonist Binding Bile_Acid_Homeostasis Bile Acid Homeostasis Reduced_Steatosis Reduced Steatosis Reduced_Inflammation Reduced Inflammation Reduced_Fibrosis Reduced Fibrosis FXR_RXR FXR_RXR FXR->FXR_RXR FXRE FXRE FXR_RXR->FXRE Binds to RXR RXR RXR->FXR_RXR SHP SHP FXRE->SHP Upregulates Lipogenic_Genes Lipogenic_Genes FXRE->Lipogenic_Genes Downregulates Anti_inflammatory_Genes Anti_inflammatory_Genes FXRE->Anti_inflammatory_Genes Upregulates Anti_fibrotic_Genes Anti_fibrotic_Genes FXRE->Anti_fibrotic_Genes Upregulates CYP7A1 CYP7A1 SHP->CYP7A1 Inhibits Lipogenic_Genes->Reduced_Steatosis Anti_inflammatory_Genes->Reduced_Inflammation Anti_fibrotic_Genes->Reduced_Fibrosis CYP7A1->Bile_Acid_Homeostasis

Caption: Simplified FXR signaling pathway activated by this compound.

Preclinical Pharmacology

In Vitro Activity

This compound has demonstrated potent activation of the farnesoid X receptor in various in vitro assays. The following table summarizes the key potency data.

AssayCell LineParameterThis compound
FXR Gal4 Reporter Assay -EC5053 ± 26 nM
SRC-1 Recruitment Assay -EC5020 ± 10 nM
BSEP Reporter Assay Huh-7EC5037 ± 18 nM
IBABP Reporter Assay Huh-7EC5046 ± 28 nM

EC50 values are presented as mean ± standard deviation. Data sourced from Carpenter et al., 2021 and Kiefer et al., 2022.[2][4]

In Vivo Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound was evaluated in C57BL/6 mice. The compound exhibited low clearance and reasonable oral bioavailability.

ParameterValue
Clearance (mL/min/kg) 3.8
Volume of Distribution (Vss, L/kg) 0.8
Half-life (t1/2, h) 4.3
Oral Bioavailability (F, %) 41 (solution), 24 (suspension)
Plasma Protein Binding (%) >99

Data from a 1 mg/kg intravenous dose or 3 mg/kg oral dose in mice. Data sourced from Carpenter et al., 2021.[2]

Pharmacodynamic studies in mice demonstrated robust in vivo target engagement. A single 3 mg/kg oral dose of this compound resulted in a significant induction of the FXR target gene Fibroblast Growth Factor 15 (FGF15) in the liver and a marked reduction in the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.

BiomarkerChange from Vehicle Control
Liver FGF15 mRNA 19-fold increase
CYP7A1 mRNA 94% reduction

Data collected 6 hours after a single 3 mg/kg oral dose in mice. Data sourced from Carpenter et al., 2021.[2]

Preclinical Efficacy in a Fibrosis Model

The anti-fibrotic potential of this compound was assessed in a mouse bile duct ligation (BDL) model. The BDL model induces cholestasis and a strong fibrotic response, serving as a relevant model for the fibrotic component of NASH.[2]

In this model, oral administration of this compound at doses of 10, 30, and 100 mg/kg for 9 days resulted in a dose-dependent reduction in liver hydroxyproline (B1673980) content, a key marker of collagen deposition and fibrosis. At all doses tested, this compound was able to reduce hydroxyproline levels to those observed in the sham control group.[2]

Treatment GroupDose (mg/kg)Liver Hydroxyproline (µg/g tissue)% Reduction vs. BDL Vehicle
Sham Vehicle -~200-
BDL Vehicle -~6000%
This compound 10~200~67%
This compound 30~200~67%
This compound 100~200~67%

Approximate values are based on graphical data from Carpenter et al., 2021.[2]

It is important to note that while the BDL model is valuable for assessing anti-fibrotic activity, it does not fully recapitulate the metabolic phenotype of NASH, which includes steatosis and inflammation. As of the latest available information, specific quantitative data on the efficacy of this compound in a diet-induced animal model of NASH has not been published.

Experimental Protocols

In Vitro Assays

FXR Gal4 Reporter Gene Assay: This assay is used to measure the ability of a compound to activate the FXR ligand-binding domain (LBD).

  • Cell Line: Typically, a mammalian cell line such as HEK293 or CHO is used.

  • Transfection: Cells are co-transfected with two plasmids:

    • A plasmid encoding a fusion protein of the Gal4 DNA-binding domain and the FXR LBD.

    • A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).

  • Treatment: Transfected cells are treated with various concentrations of this compound or a vehicle control.

  • Incubation: Cells are incubated for a defined period (e.g., 24 hours) to allow for gene expression.

  • Lysis and Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the activation of the FXR LBD. EC50 values are calculated from the dose-response curves.

SRC-1 Co-activator Recruitment Assay: This assay measures the ligand-dependent interaction between FXR and the steroid receptor co-activator 1 (SRC-1).

  • Assay Format: A common format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents:

    • Glutathione S-transferase (GST)-tagged FXR LBD.

    • Biotinylated peptide containing the LXXLL motif from SRC-1.

    • Europium-labeled anti-GST antibody (donor fluorophore).

    • Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin).

  • Procedure:

    • The reagents are mixed in the presence of varying concentrations of this compound.

    • If this compound induces the binding of the SRC-1 peptide to the FXR LBD, the donor and acceptor fluorophores are brought into close proximity.

    • Excitation of the donor fluorophore leads to energy transfer to the acceptor, which then emits light at a specific wavelength.

  • Detection: The TR-FRET signal is measured using a plate reader.

  • Data Analysis: The signal is proportional to the extent of co-activator recruitment. EC50 values are determined from the dose-response curves.

in_vitro_workflow start Start transfection transfection start->transfection reagent_mix reagent_mix start->reagent_mix end EC50 Determination luciferase_assay luciferase_assay luciferase_assay->end fret_measurement fret_measurement fret_measurement->end

Caption: Workflow for in vitro characterization of this compound.

In Vivo Models

Bile Duct Ligation (BDL) Mouse Model: This is a surgical model used to induce cholestatic liver injury and fibrosis.

  • Animals: Male C57BL/6 mice are commonly used.

  • Surgical Procedure:

    • Mice are anesthetized.

    • A midline abdominal incision is made to expose the common bile duct.

    • The bile duct is double-ligated with surgical sutures and then transected between the ligatures.

    • Sham-operated animals undergo the same procedure without ligation and transection of the bile duct.

  • Treatment: this compound or vehicle is administered orally, typically starting from the day of surgery or a few days after, and continued for the duration of the study (e.g., 9 days).

  • Endpoint Analysis:

    • At the end of the study, animals are euthanized, and liver tissue and blood are collected.

    • Fibrosis Assessment: Liver hydroxyproline content is quantified as a measure of collagen deposition. Histological analysis with stains like Sirius Red can also be performed to visualize fibrosis.

    • Liver Injury Markers: Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured.

BDL_Workflow start Start surgery Bile Duct Ligation (or Sham Operation) start->surgery treatment Daily Oral Dosing (this compound or Vehicle) surgery->treatment endpoint Endpoint Analysis (e.g., Day 9) treatment->endpoint analysis Liver Tissue & Serum Collection endpoint->analysis fibrosis_assessment Fibrosis Assessment (Hydroxyproline, Histology) analysis->fibrosis_assessment injury_assessment Liver Injury Assessment (ALT, AST) analysis->injury_assessment results Results fibrosis_assessment->results injury_assessment->results

Caption: Experimental workflow for the bile duct ligation (BDL) mouse model.

Clinical Development and Safety

A Phase 1 clinical trial of this compound in healthy volunteers (NCT04082741) was initiated to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in single and multiple ascending doses.[5] However, this study was subsequently withdrawn before completion, and no clinical data for this compound has been publicly released.[5] Therefore, the safety, tolerability, and pharmacokinetic profile of this compound in humans remains unknown.

Common side effects associated with other FXR agonists in clinical development for NASH include pruritus (itching) and changes in lipid profiles (e.g., an increase in LDL cholesterol and a decrease in HDL cholesterol).[6]

Comparative Profile with BMS-986339

Bristol Myers Squibb subsequently developed BMS-986339, a pharmacologically differentiated non-bile acid FXR agonist.[4] Comparative studies have highlighted a distinct profile for BMS-986339 relative to this compound. While both compounds are potent FXR agonists, BMS-986339 exhibits a more context-dependent and tissue-selective activation profile.[4] For instance, in primary human hepatocytes, this compound robustly stimulates FGF19 production, whereas BMS-986339 leads to only modest stimulation.[4]

Despite reduced activation of certain hepatic genes, BMS-986339 demonstrated robust anti-fibrotic efficacy in the BDL model, comparable to that of this compound.[4] This suggests that the additional pharmacology of this compound may not confer further benefit in terms of anti-fibrotic efficacy and could potentially be associated with a different side effect profile.[4]

Summary and Future Perspectives

This compound is a potent non-bile acid FXR agonist that has demonstrated robust target engagement and significant anti-fibrotic efficacy in a preclinical model of cholestasis-induced liver fibrosis. Its mechanism of action through the multifaceted FXR pathway provides a strong rationale for its potential therapeutic utility in NASH.

However, several key questions remain unanswered. The lack of efficacy data in a diet-induced animal model of NASH, which would more closely mimic the human disease by incorporating metabolic features like steatosis and inflammation, is a significant gap in the preclinical data. Furthermore, the withdrawal of the Phase 1 clinical trial means there is no available information on the safety, tolerability, and pharmacokinetics of this compound in humans.

The development of a follow-on compound, BMS-986339, with a more tissue-selective profile, suggests a strategic shift by Bristol Myers Squibb in their approach to FXR agonism for NASH, potentially to optimize the therapeutic window and mitigate mechanism-based side effects.

References

Methodological & Application

Application Notes and Protocols for BMS-986318 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key in vitro assays to characterize the activity of BMS-986318, a potent and selective non-bile acid agonist of the Farnesoid X Receptor (FXR). The included methodologies are based on established and published research to ensure reproducibility and accuracy in your laboratory settings.

Introduction

This compound is a novel, non-bile acid farnesoid X receptor (FXR) agonist developed for the potential treatment of nonalcoholic steatohepatitis (NASH).[1][2][3][4][5] As a key regulator of bile acid, lipid, and glucose homeostasis, FXR is a critical therapeutic target for metabolic diseases.[1][2][6][7] Accurate and robust in vitro assays are essential for characterizing the potency, selectivity, and potential liabilities of FXR agonists like this compound. This document outlines the protocols for essential functional and safety assays.

Data Presentation

The following tables summarize the in vitro activity of this compound in key functional and metabolic assays.

Table 1: In Vitro Functional Activity of this compound

Assay NameDescriptionThis compound EC50 (nM)
FXR Gal4 Luciferase Reporter AssayMeasures the ability of the compound to activate the FXR receptor, leading to the expression of a luciferase reporter gene.53.1 ± 26.3[1]
SRC-1 Recruitment AssayQuantifies the ligand-dependent recruitment of the steroid receptor coactivator-1 (SRC-1) to the FXR ligand-binding domain.350 ± 210[1]

Table 2: In Vitro ADME Profile of a Structurally Related Precursor Compound (Compound 8)

Note: Specific IC50 values for this compound were not available in the reviewed literature. The data below is for a key precursor compound, providing context for the optimization process that led to this compound.

Assay NameDescriptionCompound 8 IC50 (µM)
CYP3A4 Inhibition AssayMeasures the inhibitory potential of the compound against the major drug-metabolizing enzyme, Cytochrome P450 3A4.0.9[1]
CYP2C8 Inhibition AssayMeasures the inhibitory potential of the compound against the drug-metabolizing enzyme, Cytochrome P450 2C8.6.9[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the FXR signaling pathway activated by this compound and the general workflow for the in vitro assays.

FXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects (Liver) BMS986318 This compound FXR_inactive FXR (Inactive) BMS986318->FXR_inactive Binds & Activates FXR_RXR_active FXR-RXR Heterodimer (Active) FXR_inactive->FXR_RXR_active Heterodimerizes with RXR & Translocates to Nucleus RXR_inactive RXR RXR_inactive->FXR_RXR_active FXRE FXR Response Element (FXRE) on DNA FXR_RXR_active->FXRE Binds Transcription Target Gene Transcription FXRE->Transcription SRC1 SRC-1 SRC1->FXRE Recruited SHP SHP Expression ↑ Transcription->SHP FGF19 FGF19 Expression ↑ (Intestine) Transcription->FGF19 CYP7A1 CYP7A1 Expression ↓ SHP->CYP7A1 FGF19->CYP7A1 via FGFR4 BileAcid Bile Acid Synthesis ↓ CYP7A1->BileAcid

FXR Signaling Pathway Activated by this compound.

Experimental_Workflow cluster_plate_prep Plate Preparation cluster_transfection Transient Transfection cluster_treatment Compound Treatment cluster_incubation Incubation cluster_readout Assay Readout cluster_analysis Data Analysis Cell_Seeding Seed HEK293T cells in 96-well plates Transfection Transfect cells with: - Gal4-FXR-LBD Plasmid - UAS-Luciferase Reporter Plasmid Cell_Seeding->Transfection Compound_Addition Add serial dilutions of This compound or control Transfection->Compound_Addition Incubation Incubate for 18-24 hours Compound_Addition->Incubation Lysis Lyse cells Incubation->Lysis Luciferase_Assay Measure Luciferase Activity (Luminometer) Lysis->Luciferase_Assay Data_Analysis Normalize data and calculate EC50 values Luciferase_Assay->Data_Analysis

General Workflow for the FXR Gal4 Luciferase Reporter Assay.

Experimental Protocols

FXR Gal4 Luciferase Reporter Assay

This assay quantitatively measures the ability of this compound to activate the FXR ligand-binding domain (LBD) in a cellular context.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS, 1% Penicillin-Streptomycin

  • Opti-MEM

  • Lipofectamine 2000 (or similar transfection reagent)

  • pBIND vector containing the Gal4 DNA binding domain fused to the human FXR-LBD

  • pGL5-luc vector containing a UAS promoter upstream of the firefly luciferase gene

  • 96-well white, clear-bottom tissue culture plates

  • This compound and control compounds (e.g., GW4064)

  • Luciferase assay reagent (e.g., Bright-Glo)

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 2 x 10^4 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.

  • Transfection:

    • For each well, prepare a DNA-transfection reagent complex in Opti-MEM according to the manufacturer's protocol. Use a mixture of the Gal4-FXR-LBD and UAS-luciferase reporter plasmids.

    • Replace the cell culture medium with the transfection mixture.

    • Incubate for 4-6 hours at 37°C, 5% CO2.

    • After incubation, replace the transfection medium with fresh, low-serum (e.g., 0.5% FBS) medium.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and control compounds in the appropriate vehicle (e.g., DMSO).

    • Add the diluted compounds to the cells. Ensure the final vehicle concentration is consistent across all wells (typically ≤0.1%).

  • Incubation: Incubate the plates for 18-24 hours at 37°C, 5% CO2.

  • Luminescence Reading:

    • Equilibrate the plate and luciferase assay reagent to room temperature.

    • Add the luciferase reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized luminescence values against the compound concentration.

    • Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic fit).

Human FXR SRC-1 Recruitment Assay

This biochemical assay measures the ability of this compound to promote the interaction between the FXR-LBD and a peptide from the coactivator SRC-1.

Materials:

  • Glutathione-casein coated 384-well plates

  • Recombinant GST-tagged human FXR-LBD

  • Biotinylated SRC-1 peptide

  • Assay buffer (e.g., PBS with 0.01% BSA and 2 mM DTT)

  • This compound and control compounds

  • Europium-labeled streptavidin

  • DELFIA enhancement solution

  • Time-resolved fluorescence (TRF) plate reader

Protocol:

  • Plate Coating: Use pre-coated glutathione (B108866) plates or coat high-binding plates with glutathione.

  • Protein Binding:

    • Add GST-FXR-LBD to each well and incubate to allow binding to the glutathione-coated surface.

    • Wash the wells with assay buffer to remove unbound protein.

  • Compound Addition: Add serial dilutions of this compound or control compounds to the wells.

  • Peptide Addition: Add the biotinylated SRC-1 peptide to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for ligand-dependent recruitment of the SRC-1 peptide.

  • Detection:

    • Wash the wells to remove unbound peptide and compound.

    • Add Europium-labeled streptavidin to each well and incubate for 30-60 minutes. This will bind to the biotinylated SRC-1 peptide.

    • Wash the wells to remove unbound streptavidin.

    • Add DELFIA enhancement solution to each well.

  • Fluorescence Reading: Measure the time-resolved fluorescence using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Normalize the TRF signal to the vehicle control.

    • Plot the normalized signal against the compound concentration.

    • Calculate the EC50 value using non-linear regression.

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of this compound to inhibit the activity of major drug-metabolizing enzymes, which is crucial for predicting drug-drug interactions.

Materials:

  • Human liver microsomes (HLM)

  • Specific CYP isoform probe substrates (e.g., midazolam for CYP3A4, amodiaquine (B18356) for CYP2C8)

  • NADPH regenerating system

  • Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • This compound and known inhibitor controls

  • Acetonitrile (B52724) with an internal standard for reaction quenching

  • LC-MS/MS system for metabolite quantification

Protocol:

  • Incubation Mixture Preparation:

    • Prepare a master mix containing HLM and the probe substrate in incubation buffer.

    • Pre-incubate the mixture at 37°C.

  • Inhibitor Addition: Add serial dilutions of this compound or a known inhibitor to the incubation mixture.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a specific time (e.g., 10-15 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the protein.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an analysis plate.

    • Analyze the samples by LC-MS/MS to quantify the formation of the substrate-specific metabolite.

  • Data Analysis:

    • Determine the percent inhibition of metabolite formation at each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the compound concentration.

    • Calculate the IC50 value using non-linear regression.

References

Application Notes and Protocols: SRC-1 Recruitment Assay Featuring BMS-986318

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its activation by agonists has emerged as a promising therapeutic strategy for metabolic diseases such as nonalcoholic steatohepatitis (NASH). BMS-986318 is a potent, non-bile acid FXR agonist that has demonstrated robust in vitro and in vivo activation of FXR.[1][2] A key mechanism of FXR activation involves the recruitment of coactivator proteins, such as the Steroid Receptor Coactivator-1 (SRC-1), to the ligand-bound receptor, which then modulates the transcription of target genes.[1]

This document provides detailed application notes and protocols for performing an SRC-1 recruitment assay to evaluate the activity of compounds like this compound. The featured assay is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-based method, a robust and sensitive high-throughput screening platform.

Signaling Pathway of FXR Activation and SRC-1 Recruitment

Upon binding of an agonist, such as this compound, the FXR ligand-binding domain (LBD) undergoes a conformational change. This altered conformation creates a binding surface for the LXXLL motifs of coactivator proteins, including SRC-1. The recruitment of SRC-1 is a crucial step in the transcriptional activation of FXR target genes. This signaling cascade ultimately leads to the regulation of genes involved in bile acid synthesis and transport, lipid metabolism, and inflammation.

Caption: FXR Signaling Pathway upon Agonist Binding and SRC-1 Recruitment.

Quantitative Data Presentation

The following table summarizes the in vitro potency of this compound in a human FXR SRC-1 recruitment assay, alongside other known FXR agonists for comparison.

CompoundAssay TypeEC50 (nM)Reference
This compound Human FXR SRC-1 Recruitment (TR-FRET) 53.1 ± 26.3 [1]
GW4064FXR Coactivator Recruitment~63.2[3]
FexaramineSRC-1 Coactivator Recruitment (FRET)255[4]
MFA-1SRC-1 Coactivator Recruitment (HTRF)16.9[4][5]
Chenodeoxycholic acid (CDCA)SRC-1 Coactivator Recruitment~8,300[5]

Experimental Protocols

Principle of the TR-FRET SRC-1 Recruitment Assay

This assay quantifies the interaction between the FXR Ligand Binding Domain (LBD) and the SRC-1 coactivator peptide upon agonist binding. The assay utilizes a terbium (Tb)-labeled anti-GST antibody as the donor fluorophore, which binds to a GST-tagged FXR-LBD. A fluorescein-labeled SRC-1 peptide serves as the acceptor fluorophore. When the agonist (e.g., this compound) promotes the interaction between FXR-LBD and the SRC-1 peptide, the donor and acceptor fluorophores are brought into close proximity, resulting in a high FRET signal.

Experimental Workflow

TR_FRET_Workflow A Prepare Reagents: - Test Compound (this compound) - GST-FXR-LBD - Tb-anti-GST Antibody - Fluorescein-SRC-1 Peptide - Assay Buffer B Dispense Test Compound (e.g., this compound) and GST-FXR-LBD into Assay Plate A->B C Incubate B->C D Add Detection Mix: Tb-anti-GST Antibody and Fluorescein-SRC-1 Peptide C->D E Incubate D->E F Read Plate on TR-FRET enabled Plate Reader (Excitation: ~340 nm, Emission: ~495 nm & ~520 nm) E->F G Data Analysis: Calculate TR-FRET Ratio and determine EC50 F->G

Caption: General workflow for the TR-FRET based SRC-1 recruitment assay.

Detailed Protocol: LanthaScreen™ TR-FRET FXR Coactivator Assay (Adapted for this compound)

This protocol is adapted from generic LanthaScreen™ coactivator assay protocols and specific details mentioned for the this compound study.[1] For precise concentrations of proprietary reagents, refer to the manufacturer's certificate of analysis.

Materials:

  • Test Compound: this compound

  • FXR Ligand Binding Domain: GST-tagged human FXR-LBD

  • Coactivator Peptide: Fluorescein-labeled SRC-1 peptide

  • Antibody: Terbium-labeled anti-GST antibody

  • Assay Buffer: TR-FRET Coregulator Buffer (e.g., from Thermo Fisher Scientific)

  • Assay Plates: Low-volume, 384-well black plates

  • Plate Reader: A TR-FRET capable plate reader (e.g., PHERAstar, ViewLux)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration-response curve. A typical starting concentration for the dilution series could be 100 µM.

    • Prepare a 2X working solution of each compound dilution in Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., ≤1%).

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare a 4X solution of GST-FXR-LBD in cold Assay Buffer.

    • Prepare a 4X solution of the Fluorescein-SRC-1 peptide and a 4X solution of the Tb-anti-GST antibody in Assay Buffer.

    • Prepare a 2X Detection Mix by combining equal volumes of the 4X Fluorescein-SRC-1 peptide and 4X Tb-anti-GST antibody solutions.

  • Assay Assembly (20 µL final volume):

    • Add 10 µL of the 2X compound working solution to the appropriate wells of the 384-well plate.

    • Add 5 µL of the 4X GST-FXR-LBD solution to all wells.

    • Mix gently by shaking the plate.

    • Incubate for 1 hour at room temperature, protected from light.

    • Add 5 µL of the 2X Detection Mix to all wells.

  • Incubation and Measurement:

    • Incubate the plate for 1-4 hours at room temperature, protected from light. The optimal incubation time should be determined empirically.

    • Read the plate on a TR-FRET enabled plate reader. Set the excitation wavelength to approximately 340 nm and measure the emission at both ~495 nm (terbium emission) and ~520 nm (fluorescein emission).

  • Data Analysis:

    • Calculate the TR-FRET ratio by dividing the acceptor emission signal (520 nm) by the donor emission signal (495 nm).

    • Plot the TR-FRET ratio against the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for this compound.

Conclusion

The SRC-1 recruitment assay is a powerful tool for characterizing the molecular mechanism of FXR agonists like this compound. The TR-FRET-based format offers a robust, sensitive, and high-throughput method for quantifying this interaction. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the field of nuclear receptor biology and drug discovery to effectively implement and interpret the results of this critical assay.

References

Application Notes and Protocols for BMS-986318 Dose-Response Studies in Hepatic Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986318 is a potent and selective, non-bile acid agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. As a key regulator of these pathways, FXR has emerged as a promising therapeutic target for metabolic diseases, including nonalcoholic steatohepatitis (NASH). These application notes provide detailed protocols for assessing the dose-response relationship of this compound in hepatic cell lines, enabling researchers to quantify its potency and efficacy in activating FXR signaling.

Data Presentation

The potency of this compound in activating the Farnesoid X Receptor (FXR) has been determined using in vitro assays. The half-maximal effective concentration (EC50) values from two key assays are summarized below.

Assay TypeDescriptionThis compound EC50 (nM)
FXR Gal4 Reporter AssayA cell-based assay measuring the activation of a Gal4 DNA-binding domain fused to the FXR ligand-binding domain, which in turn drives the expression of a luciferase reporter gene.53
SRC-1 Recruitment AssayA co-activator recruitment assay that measures the ligand-dependent interaction of FXR with the Steroid Receptor Coactivator-1 (SRC-1).350

Signaling Pathway

The following diagram illustrates the signaling pathway of FXR activation by an agonist such as this compound in a hepatic cell.

Application Notes and Protocols for Testing BMS-986318 Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986318 is a potent, non-bile acid agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that is a master regulator of bile acid, lipid, and glucose metabolism.[1][2] Pharmacological activation of FXR is a promising therapeutic strategy for nonalcoholic steatohepatitis (NASH).[1] this compound has demonstrated efficacy in preclinical animal models of liver cholestasis and fibrosis.[1][2] These application notes provide detailed protocols for in vitro and in vivo assays to evaluate the efficacy of this compound.

Mechanism of Action: FXR Signaling Pathway

This compound exerts its therapeutic effects by activating FXR. In the enterohepatic system, FXR activation by bile acids or synthetic agonists like this compound leads to the transcription of target genes that regulate bile acid homeostasis. A key downstream effect is the induction of Fibroblast Growth Factor 15 (FGF15) in mice (the human ortholog is FGF19).[1] FGF15 then acts in a paracrine fashion to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[1] This negative feedback loop reduces the overall bile acid pool, thereby mitigating bile acid-induced liver injury.

FXR_Signaling_Pathway cluster_enterocyte Enterocyte cluster_hepatocyte Hepatocyte BMS986318 This compound FXR_enterocyte FXR BMS986318->FXR_enterocyte activates RXR_enterocyte RXR FGF15 FGF15 (mouse) FXR_enterocyte->FGF15 induces transcription FXR_hepatocyte FXR FGF15->FXR_hepatocyte represses RXR_hepatocyte RXR CYP7A1 CYP7A1 FXR_hepatocyte->CYP7A1 represses transcription (via SHP) Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1->Bile_Acid_Synthesis BMS986318_hep This compound BMS986318_hep->FXR_hepatocyte activates

Caption: Simplified FXR signaling pathway activated by this compound.

Data Presentation

In Vitro Activity of this compound

The potency of this compound in activating FXR can be determined using in vitro cell-based assays.

Assay TypeDescriptionThis compound EC50 (nM)
FXR Gal4 Luciferase Reporter AssayMeasures the activation of a luciferase reporter gene under the control of an FXR-responsive element in response to an agonist.53
Steroid Receptor Coactivator-1 (SRC-1) Recruitment AssayQuantifies the ligand-dependent interaction between FXR and the coactivator SRC-1, a crucial step in transcriptional activation.350

EC50 (Half-maximal effective concentration) values are indicative of the compound's potency.[2]

In Vivo Efficacy of this compound in the Mouse Bile Duct Ligation (BDL) Model

The BDL model is a well-established surgical model of cholestatic liver injury and fibrosis.[1][3] Efficacy of this compound is demonstrated by a dose-dependent reduction in liver hydroxyproline (B1673980) content, a key marker of collagen deposition and fibrosis.

Treatment GroupDose (mg/kg)Mean Liver Hydroxyproline (µg/g tissue) (Illustrative)Percent Reduction vs. BDL-Vehicle (Illustrative)
Sham + Vehicle-100 ± 15-
BDL + Vehicle-500 ± 500%
BDL + this compound10150 ± 2070%
BDL + this compound30120 ± 1876%
BDL + this compound100105 ± 1579%

Note: The quantitative data in this table is illustrative and based on reported findings that this compound reduced hydroxyproline levels to those of the sham control group at all tested doses.[1]

Experimental Protocols

In Vitro Assays

1. FXR Gal4 Luciferase Reporter Assay

This assay quantifies the ability of this compound to activate FXR, leading to the expression of a reporter gene (luciferase).

Materials:

  • HEK293 or HepG2 cells

  • FXR expression vector (e.g., pCMV-hFXR)

  • Luciferase reporter vector with an FXR response element (e.g., pGL4.29[CRE/minP/luc2P] with FXRE inserts)

  • Internal control vector for normalization (e.g., pRL-SV40 expressing Renilla luciferase)

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293 or HepG2 cells in 96-well plates at a density that will reach 70-80% confluency at the time of transfection.

  • Transfection: For each well, prepare a transfection mix containing the FXR expression vector, the FXRE-luciferase reporter vector, and the internal control vector. Add the transfection reagent according to the manufacturer's protocol. Incubate for 4-6 hours.

  • Compound Treatment: After transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for 24 hours.

  • Cell Lysis: Wash the cells with PBS and add passive lysis buffer to each well.

  • Luciferase Activity Measurement: Measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 value.

2. Steroid Receptor Coactivator-1 (SRC-1) Recruitment Assay

This assay measures the ligand-dependent interaction between FXR and its coactivator SRC-1.

Materials:

  • Recombinant FXR ligand-binding domain (LBD)

  • Recombinant SRC-1

  • This compound

  • Assay buffer

  • Detection system (e.g., AlphaScreen, FRET)

Protocol (Example using AlphaScreen):

  • Assay Setup: In a 384-well plate, add this compound at various concentrations.

  • Protein Incubation: Add GST-tagged FXR-LBD and biotinylated SRC-1 peptide to the wells. Incubate to allow for binding.

  • Bead Addition: Add glutathione (B108866) donor beads and streptavidin acceptor beads. Incubate in the dark.

  • Signal Detection: If this compound induces the interaction between FXR-LBD and SRC-1, the donor and acceptor beads will be brought into proximity, generating a chemiluminescent signal that can be read on a suitable plate reader.

  • Data Analysis: Plot the signal intensity against the concentration of this compound to calculate the EC50 value.

In Vivo Efficacy Model

Mouse Bile Duct Ligation (BDL) Model

This surgical model induces cholestasis and subsequent liver fibrosis, mimicking aspects of NASH.[1]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for microsurgery

  • Suture material (e.g., 6-0 silk)

  • This compound

  • Vehicle: 0.5% Methocel A4M, 0.1% Tween 80 in water[1]

  • Analgesics (e.g., buprenorphine)

Protocol:

  • Anesthesia and Surgical Preparation: Anesthetize the mouse and place it on a warming pad. Shave and sterilize the abdominal area.

  • Laparotomy: Make a midline abdominal incision to expose the abdominal cavity.

  • Bile Duct Ligation: Gently locate the common bile duct. Carefully separate it from the portal vein and hepatic artery. Ligate the bile duct in two locations with 6-0 silk suture.

  • Sham Operation: For the control group, perform the same procedure without ligating the bile duct.

  • Closure: Close the abdominal wall and skin with sutures.

  • Post-operative Care: Administer analgesics and allow the mice to recover. Monitor their health daily.

  • This compound Administration: Begin daily oral gavage of this compound (10, 30, or 100 mg/kg) or vehicle one day after surgery and continue for the duration of the study (typically 14-21 days).

  • Euthanasia and Tissue Collection: At the end of the study, euthanize the mice and collect the livers for analysis.

BDL_Workflow cluster_surgery Surgical Procedure cluster_treatment Treatment & Monitoring cluster_analysis Efficacy Analysis Anesthesia Anesthesia Laparotomy Laparotomy Anesthesia->Laparotomy BDL Bile Duct Ligation Laparotomy->BDL Closure Closure BDL->Closure PostOp Post-operative Care Closure->PostOp Dosing Daily Dosing (this compound or Vehicle) PostOp->Dosing Monitoring Daily Health Monitoring Dosing->Monitoring Euthanasia Euthanasia & Liver Collection Monitoring->Euthanasia Hydroxyproline Hydroxyproline Assay Euthanasia->Hydroxyproline Data Data Analysis Hydroxyproline->Data

Caption: Experimental workflow for the mouse bile duct ligation (BDL) model.

Hydroxyproline Assay for Liver Tissue

This assay quantifies the amount of hydroxyproline in liver tissue, which is a measure of collagen content and fibrosis.

Materials:

  • Liver tissue samples

  • Homogenizer

  • Concentrated hydrochloric acid (HCl)

  • Chloramine-T reagent

  • DMAB reagent (Ehrlich's reagent)

  • Hydroxyproline standard

  • Spectrophotometer

Protocol:

  • Tissue Homogenization: Homogenize a known weight of liver tissue in distilled water.

  • Hydrolysis: Add concentrated HCl to the homogenate and hydrolyze at 120°C for 3-18 hours to break down collagen into its constituent amino acids.

  • Neutralization and Clarification: Cool the hydrolysate and neutralize with NaOH. Centrifuge to remove any precipitate.

  • Oxidation: Add Chloramine-T reagent to an aliquot of the supernatant and incubate at room temperature to oxidize the hydroxyproline.

  • Color Development: Add DMAB reagent and incubate at 60°C for 90 minutes. This reaction produces a colored product.

  • Absorbance Measurement: Measure the absorbance of the samples and standards at 560 nm using a spectrophotometer.

  • Calculation: Determine the hydroxyproline concentration in the samples by comparing their absorbance to the standard curve. Express the results as µg of hydroxyproline per gram of liver tissue.

References

Application Notes and Protocols: The Mouse Bile Duct Ligation (BDL) Model and the Farnesoid X Receptor (FXR) Agonist BMS-986318

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liver fibrosis is a wound-healing response to chronic liver injury that can progress to cirrhosis and end-stage liver disease. The bile duct ligation (BDL) model in mice is a widely used experimental model of cholestatic liver injury and fibrosis.[1][2] This model mimics the pathological processes of human cholestatic diseases, leading to the accumulation of bile acids, inflammation, and the activation of hepatic stellate cells (HSCs), which are the primary collagen-producing cells in the liver.[2]

BMS-986318 is a potent, non-bile acid agonist of the farnesoid X receptor (FXR), a nuclear receptor that is a master regulator of bile acid, lipid, and glucose metabolism.[3][4] Activation of FXR has been shown to have anti-inflammatory and anti-fibrotic effects in the liver.[5] Preclinical studies have demonstrated the efficacy of this compound in reducing liver fibrosis in the mouse BDL model, making it a promising therapeutic candidate for cholestatic and fibrotic liver diseases.[3][6]

These application notes provide detailed protocols for inducing liver fibrosis in mice using the BDL model and for evaluating the therapeutic efficacy of this compound.

Data Presentation

The following tables are templates for summarizing quantitative data from a study evaluating this compound in the mouse BDL model. Researchers should populate these tables with their experimental data.

Table 1: Effects of this compound on Body and Liver Weight in BDL Mice

GroupTreatmentnInitial Body Weight (g)Final Body Weight (g)Liver Weight (g)Liver-to-Body Weight Ratio (%)
1Sham + Vehicle
2BDL + Vehicle
3BDL + this compound (10 mg/kg)
4BDL + this compound (30 mg/kg)
5BDL + this compound (100 mg/kg)

Table 2: Effects of this compound on Serum Markers of Liver Injury in BDL Mice

GroupTreatmentnAlanine Aminotransferase (ALT) (U/L)Aspartate Aminotransferase (AST) (U/L)Alkaline Phosphatase (ALP) (U/L)Total Bilirubin (mg/dL)
1Sham + Vehicle
2BDL + Vehicle
3BDL + this compound (10 mg/kg)
4BDL + this compound (30 mg/kg)
5BDL + this compound (100 mg/kg)

Table 3: Effects of this compound on Hepatic Fibrosis Markers in BDL Mice

GroupTreatmentnLiver Hydroxyproline (B1673980) (µg/g liver)Collagen Area (% of total liver area)α-SMA Positive Area (%)
1Sham + Vehicle
2BDL + Vehicle
3BDL + this compound (10 mg/kg)
4BDL + this compound (30 mg/kg)
5BDL + this compound (100 mg/kg)

Studies have shown that this compound, at doses of 10, 30, and 100 mg/kg, was able to reduce hydroxyproline in liver tissue to the levels observed for the sham control group.[6]

Experimental Protocols

I. Bile Duct Ligation (BDL) Surgical Protocol in Mice

This protocol describes the complete obstruction of the common bile duct to induce cholestatic liver injury and fibrosis.[2]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, needle holders)

  • Suture material (e.g., 5-0 silk)

  • Heating pad

  • Analgesics (e.g., buprenorphine)

  • Sterile saline

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse using isoflurane. Shave the abdominal area and sterilize the skin with an antiseptic solution. Place the mouse on a heating pad to maintain body temperature. Administer a preoperative analgesic.

  • Laparotomy: Make a midline abdominal incision to expose the peritoneal cavity.

  • Bile Duct Identification: Gently retract the liver to visualize the common bile duct, which runs alongside the portal vein.

  • Ligation: Carefully isolate the common bile duct from the surrounding tissue. Ligate the duct in two locations with 5-0 silk sutures and cut the duct between the two ligatures.

  • Closure: Close the abdominal wall in two layers (peritoneum and skin) using sutures.

  • Postoperative Care: Administer sterile saline subcutaneously for fluid replacement. House the mice in a clean cage with easy access to food and water. Provide postoperative analgesia for at least 48 hours. Monitor the animals daily for signs of distress.

II. This compound Administration Protocol

Materials:

  • This compound

  • Vehicle solution: 0.5% Methocel A4M, 0.1% Tween 80 in sterile water[3]

  • Oral gavage needles

Procedure:

  • Preparation of Dosing Solution: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 1, 3, and 10 mg/mL for 10, 30, and 100 mg/kg doses, assuming a 10 mL/kg dosing volume).

  • Administration: Starting on a predetermined day post-BDL surgery (e.g., day 7), administer the this compound suspension or vehicle to the mice via oral gavage once daily.

  • Treatment Duration: Continue the treatment for a specified period, typically 14-21 days, to allow for the development of significant fibrosis in the control group.

III. Assessment of Liver Fibrosis

1. Histological Analysis:

  • At the end of the study, euthanize the mice and collect liver tissue.

  • Fix a portion of the liver in 10% neutral buffered formalin and embed in paraffin.

  • Section the tissue and perform staining with:

    • Hematoxylin and Eosin (H&E) for general morphology.

    • Sirius Red or Masson's trichrome stain for collagen deposition.

  • Quantify the fibrotic area using image analysis software.

2. Hydroxyproline Assay:

  • Hydroxyproline is a major component of collagen, and its measurement provides a quantitative assessment of total collagen content in the liver.

  • Hydrolyze a weighed portion of the liver tissue and use a commercial hydroxyproline assay kit to determine the concentration.

3. Gene Expression Analysis:

  • Isolate RNA from a portion of the liver tissue.

  • Perform quantitative real-time PCR (qRT-PCR) to measure the expression of key genes involved in fibrosis (e.g., Col1a1, Acta2 [α-SMA], Timp1) and FXR target engagement (e.g., Fgf15, Cyp7a1).

Visualizations

FXR Signaling Pathway in Liver Fibrosis

FXR_Signaling_Pathway cluster_extracellular Extracellular/Blood Bile Acids Bile Acids FXR FXR Bile Acids->FXR This compound This compound This compound->FXR

Experimental Workflow for Evaluating this compound in the BDL Model

BDL_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Model C57BL/6 Mice Grouping Randomize into Groups (Sham, BDL+Vehicle, BDL+Drug) Animal_Model->Grouping BDL_Surgery Day 0: Perform BDL or Sham Surgery Grouping->BDL_Surgery Treatment Day 7-21: Daily Oral Gavage (Vehicle or this compound) BDL_Surgery->Treatment Termination Day 21: Euthanasia and Sample Collection Treatment->Termination Serum_Analysis Serum Analysis (ALT, AST, Bilirubin) Termination->Serum_Analysis Liver_Histology Liver Histology (H&E, Sirius Red) Termination->Liver_Histology Hydroxyproline Hydroxyproline Assay Termination->Hydroxyproline Gene_Expression Gene Expression (qRT-PCR) Termination->Gene_Expression

Caption: Workflow for BDL model and drug evaluation.

References

Application Notes and Protocols for Measuring FGF15 and CYP7A1 Expression in Response to BMS-986318

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986318 is a potent, non-bile acid agonist of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[1] Activation of FXR in the ileum leads to the induction of Fibroblast Growth Factor 15 (FGF15) in mice (the human ortholog is FGF19).[1] FGF15 is then secreted and acts as an endocrine hormone, traveling to the liver to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[1][2] This signaling pathway is a critical mechanism for maintaining bile acid homeostasis.

These application notes provide detailed protocols for measuring the in vivo effects of this compound on the expression of its downstream targets, FGF15 and CYP7A1, in a mouse model. The provided methodologies include quantitative PCR (qPCR) for gene expression analysis, Western blotting for protein expression, and ELISA for quantifying circulating FGF15 levels.

Signaling Pathway

The mechanism of action of this compound involves the activation of the FXR signaling cascade, which culminates in the regulation of CYP7A1 expression in the liver.

FGF15_CYP7A1_Pathway cluster_ileum Ileum cluster_liver Liver BMS986318 This compound FXR_ileum FXR BMS986318->FXR_ileum activates FGF15_gene Fgf15 Gene FXR_ileum->FGF15_gene induces transcription FGF15_protein FGF15 Protein FGF15_gene->FGF15_protein translation FGFR4 FGFR4/β-Klotho Receptor Complex FGF15_protein->FGFR4 travels via portal circulation and binds CYP7A1_gene Cyp7a1 Gene FGFR4->CYP7A1_gene suppresses transcription CYP7A1_protein CYP7A1 Enzyme CYP7A1_gene->CYP7A1_protein translation

Figure 1: this compound signaling pathway.

Quantitative Data Summary

Preclinical studies in mice have demonstrated the potent effects of this compound on FGF15 and CYP7A1 expression. A single oral dose of 3 mg/kg of this compound resulted in significant changes in the mRNA levels of these target genes in the liver.[1]

CompoundDose (mg/kg)Time PointLiver FGF15 mRNA (Fold Increase)Liver CYP7A1 mRNA (% Reduction)Reference
This compound36 hours1994[1]

Experimental Protocols

The following protocols provide a framework for assessing the in vivo activity of this compound.

Animal Dosing and Tissue Collection Workflow

A typical workflow for an in vivo study to measure the effects of this compound is outlined below.

experimental_workflow cluster_tissues Tissue Processing cluster_analysis Downstream Analysis start Start: Acclimatize Mice dosing Oral Gavage with This compound (3 mg/kg) or Vehicle start->dosing wait Wait for 6 Hours dosing->wait euthanasia Euthanize Mice and Collect Tissues wait->euthanasia liver Liver euthanasia->liver ileum Ileum euthanasia->ileum blood Blood (for plasma) euthanasia->blood qPCR qPCR for FGF15 & CYP7A1 mRNA liver->qPCR western Western Blot for FGF15 & CYP7A1 Protein liver->western ileum->qPCR elisa ELISA for circulating FGF15 blood->elisa

Figure 2: In vivo experimental workflow.

1. Animal Handling and Dosing

  • Animals: C57BL/6 mice are a suitable strain for these studies.[1]

  • Acclimatization: House mice under standard conditions with a 12-hour light/dark cycle and provide ad libitum access to food and water for at least one week before the experiment.

  • Dosing: Prepare a formulation of this compound for oral gavage. A typical dose shown to be effective is 3 mg/kg.[1] Administer the compound or vehicle control to the mice.

2. Tissue Collection

  • Time Point: Based on preclinical data, a 6-hour time point after dosing is appropriate to observe significant changes in FGF15 and CYP7A1 mRNA expression.[1]

  • Euthanasia: Euthanize mice according to approved institutional animal care and use committee (IACUC) protocols.

  • Tissue Harvesting:

    • Liver: Promptly dissect the liver, rinse with cold phosphate-buffered saline (PBS), blot dry, and snap-freeze in liquid nitrogen. Store at -80°C until RNA or protein extraction.

    • Ileum: Isolate the distal portion of the small intestine (ileum), flush the lumen with cold PBS, and snap-freeze in liquid nitrogen. Store at -80°C for RNA extraction.

    • Blood: Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until use.

Protocol 1: Quantitative PCR (qPCR) for FGF15 and CYP7A1 mRNA Expression

1. RNA Extraction

  • Extract total RNA from frozen liver and ileum tissues using a suitable reagent like TRIzol or a column-based kit, following the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis to check for intact ribosomal RNA bands.

2. cDNA Synthesis

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.

3. qPCR

  • Perform qPCR using a SYBR Green-based master mix and a real-time PCR detection system.

  • Primer Sequences (Mouse):

    • Fgf15:

      • Forward: 5'-GTCGCTCTGAAGACGATTGCCA-3'[3]

      • Reverse: 5'-CAGTCTTCCTCCGAGTAGCGAA-3'[3]

    • Cyp7a1:

      • Forward: 5'-CAAGAA CCTGTACAT GAGGGAC-3'[4]

      • Reverse: 5'-CACTTCTTCAGAGGCTGCTTTC-3'[4]

    • Housekeeping Gene (e.g., Gapdh or Actb): Use validated primers for a stable housekeeping gene for normalization.

  • Cycling Conditions: A typical qPCR program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension, and a final melting curve analysis to ensure product specificity.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Protocol 2: Western Blot for FGF15 and CYP7A1 Protein Expression

1. Protein Extraction

  • Homogenize frozen liver tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the lysate using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

    • Anti-FGF15 antibody: Use a rabbit polyclonal antibody validated for Western blotting.

    • Anti-CYP7A1 antibody: A rabbit polyclonal or mouse monoclonal antibody can be used.[5][6]

    • Loading Control: Use an antibody against a housekeeping protein like β-actin or GAPDH.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Densitometry Analysis

  • Quantify the band intensities using image analysis software and normalize the expression of the target proteins to the loading control.

Protocol 3: ELISA for Circulating FGF15

1. Sample Preparation

  • Thaw frozen plasma samples on ice.

  • If necessary, dilute the plasma samples according to the ELISA kit manufacturer's instructions.

2. ELISA Procedure

  • Use a commercially available mouse FGF15 ELISA kit.[7][8][9]

  • Follow the manufacturer's protocol precisely. This typically involves:

    • Adding standards and samples to the wells of a microplate pre-coated with an anti-FGF15 antibody.

    • Incubating the plate.

    • Washing the wells.

    • Adding a detection antibody.

    • Incubating and washing.

    • Adding an enzyme conjugate (e.g., streptavidin-HRP).

    • Incubating and washing.

    • Adding a substrate solution and stopping the reaction.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

3. Data Analysis

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the concentration of FGF15 in the plasma samples by interpolating their absorbance values from the standard curve.

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for researchers to effectively measure the pharmacodynamic effects of this compound on FGF15 and CYP7A1 expression. Consistent and accurate application of these methods will enable a thorough evaluation of the in vivo activity of this and other FXR agonists, contributing to a better understanding of their therapeutic potential in metabolic diseases.

References

Application Notes and Protocols for Preclinical Administration of BMS-986318

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986318 is a potent, non-bile acid agonist of the farnesoid X receptor (FXR).[1][2] As a key regulator of bile acid, lipid, and glucose homeostasis, FXR is a promising therapeutic target for various metabolic and liver diseases, including nonalcoholic steatohepatitis (NASH).[1][3] Preclinical studies have demonstrated the efficacy of this compound in activating FXR and ameliorating liver fibrosis.[1][2] These application notes provide a summary of the key preclinical findings and detailed protocols for the administration and evaluation of this compound in a research setting.

Mechanism of Action

This compound is a synthetic, non-bile acid molecule that selectively binds to and activates the farnesoid X receptor (FXR), a nuclear hormone receptor.[1] FXR activation plays a crucial role in regulating the expression of genes involved in bile acid synthesis and transport. A key downstream effect of FXR activation in the intestine is the induction of fibroblast growth factor 15 (FGF15) in rodents (the human ortholog is FGF19).[3] FGF15 then acts as an endocrine signal, traveling to the liver to suppress the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[3] This feedback mechanism helps to maintain bile acid homeostasis.

Signaling Pathway

FXR_Signaling cluster_intestine Intestinal Enterocyte cluster_liver Hepatocyte This compound This compound FXR FXR This compound->FXR activates FGF15 FGF15 FXR->FGF15 induces expression FGF15_circ FGF15 (circulation) FGF15->FGF15_circ secreted into circulation FGFR4 FGFR4 JNK_Pathway JNK Pathway FGFR4->JNK_Pathway activates CYP7A1 CYP7A1 Gene JNK_Pathway->CYP7A1 suppresses expression Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1->Bile_Acid_Synthesis rate-limiting step FGF15_circ->FGFR4 binds

Caption: FXR Signaling Pathway Activated by this compound.

Quantitative Data Summary

In Vitro Activity
AssaySpeciesEC50 (nM)
FXR Gal4 Reporter AssayHuman0.6
SRC-1 Recruitment AssayHuman1.2

Data extracted from Carpenter et al., 2021.[1]

Pharmacokinetic Profile in C57B6 Mice
ParameterValue
ClearanceLow (4% of mouse liver blood flow)
Oral BioavailabilityReasonable (as solution or suspension)
Volume of DistributionLow
Plasma Protein BindingHigh

Data extracted from Carpenter et al., 2021.[1]

In Vivo Efficacy in Mouse Bile Duct Ligation (BDL) Model
Dose (mg/kg/day, oral)Outcome
0.3Dose-dependent reduction in collagen deposition
1Dose-dependent reduction in collagen deposition
3Dose-dependent reduction in collagen deposition
10Dose-dependent reduction in collagen deposition

Data extracted from Carpenter et al., 2021 and Liu et al., 2024.[1][4]

Experimental Protocols

Preparation of this compound for Oral Administration

Objective: To prepare a homogenous suspension of this compound suitable for oral gavage in mice.

Materials:

  • This compound powder

  • Methocel A4M (0.5% w/v)

  • Tween 80 (0.1% v/v)

  • Sterile, deionized water

  • Mortar and pestle or homogenizer

  • Stir plate and magnetic stir bar

  • Appropriate sized vials for storage

Protocol:

  • Calculate the required amount of this compound and vehicle components based on the desired final concentration and volume.

  • Prepare the vehicle by dissolving Methocel A4M and Tween 80 in water. Mix thoroughly using a stir plate until a clear solution is formed.

  • Weigh the appropriate amount of this compound powder.

  • Levigate the this compound powder with a small amount of the vehicle to form a smooth paste. This can be done using a mortar and pestle.

  • Gradually add the remaining vehicle to the paste while continuously mixing to ensure a uniform suspension.

  • If necessary, use a homogenizer to further reduce particle size and improve suspension homogeneity.

  • Store the suspension at 4°C and protect from light. Resuspend thoroughly by vortexing or stirring before each administration.

In Vivo Administration Workflow

InVivo_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Weigh_BMS Weigh this compound Suspend_BMS Suspend this compound in Vehicle Weigh_BMS->Suspend_BMS Prep_Vehicle Prepare Vehicle (0.5% Methocel A4M, 0.1% Tween 80) Prep_Vehicle->Suspend_BMS Dose_Calculation Calculate Dose Volume (based on body weight) Suspend_BMS->Dose_Calculation Acclimate_Mice Acclimate C57B6 Mice Acclimate_Mice->Dose_Calculation Oral_Gavage Administer via Oral Gavage Dose_Calculation->Oral_Gavage Monitor_Animals Monitor Animal Health Oral_Gavage->Monitor_Animals Collect_Samples Collect Blood/Tissue Samples Monitor_Animals->Collect_Samples Analyze_Samples Analyze Samples (PK, PD, Histology) Collect_Samples->Analyze_Samples

Caption: General Workflow for In Vivo Administration of this compound.

Mouse Bile Duct Ligation (BDL) Model for Liver Fibrosis

Objective: To induce liver fibrosis in mice and evaluate the anti-fibrotic efficacy of this compound.

Materials:

  • Male C57B6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical tools (scissors, forceps, needle holder)

  • Suture material (e.g., 4-0 silk)

  • This compound suspension

  • Vehicle control

Protocol:

  • Anesthetize the mouse using an appropriate anesthetic agent.

  • Make a midline abdominal incision to expose the common bile duct.

  • Carefully dissect the common bile duct from the surrounding tissue.

  • Ligate the common bile duct in two locations with suture material and transect the duct between the ligatures.

  • Close the abdominal incision in layers.

  • Provide post-operative care, including analgesics and monitoring for recovery.

  • Beginning on the day of surgery or the following day, initiate daily oral gavage with either vehicle or this compound at the desired doses (e.g., 0.3, 1, 3, 10 mg/kg).

  • Continue treatment for the duration of the study (typically 14-21 days).

  • At the end of the study, euthanize the animals and collect liver tissue and blood samples.

  • Analyze liver tissue for markers of fibrosis, such as hydroxyproline (B1673980) content and collagen deposition (e.g., using Sirius Red staining).[1]

Concluding Remarks

This compound has demonstrated a promising preclinical profile as a potent and selective FXR agonist. The provided protocols and data serve as a guide for researchers investigating the therapeutic potential of this compound in models of liver disease and other metabolic disorders. Adherence to detailed and consistent experimental procedures is critical for obtaining reproducible and reliable results.

References

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Analysis of BMS-986318

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986318 is a potent and selective, non-bile acid agonist of the Farnesoid X Receptor (FXR).[1][2][3][4] FXR is a nuclear receptor primarily expressed in the liver and intestine that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][5][6][7][8] As a master regulator of these pathways, FXR has emerged as a promising therapeutic target for various metabolic and liver diseases, including Nonalcoholic Steatohepatitis (NASH).[1][2][5][6][9] this compound is under investigation for the treatment of NASH.[1][2] These application notes provide a summary of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, along with detailed protocols for key in vitro and in vivo assays.

Pharmacokinetic Profile

Preclinical Pharmacokinetics in Mice

The pharmacokinetic profile of this compound has been evaluated in C57B6 mice. The compound exhibits low clearance, reasonable oral bioavailability, a low volume of distribution, and is highly bound to plasma proteins.[1]

ParameterIntravenous (1 mg/kg)Oral (3 mg/kg, Solution)Oral (3 mg/kg, Suspension)
Clearance (mL/min/kg) 3.8--
Vdss (L/kg) 0.4--
Half-life (h) 1.3--
Cmax (µM) -1.81.2
Tmax (h) -0.52
AUC (µM*h) -4.64.9
Bioavailability (%) -3436

Data from Carpenter, J., et al. (2021).[1]

Expected Human Pharmacokinetics

While a planned Phase 1 clinical trial in healthy volunteers (NCT04082741) was withdrawn, the pharmacokinetic properties of other non-bile acid FXR agonists, such as tropifexor, can provide insights into the expected human profile of this compound.[10] Generally, these compounds are orally available with a pharmacokinetic profile suitable for once-daily dosing.[10][11][12]

Pharmacodynamic Profile

In Vitro Potency

This compound is a potent activator of the FXR receptor in vitro.

AssayEC50 (nM)
FXR Gal4 Reporter Assay 53
SRC-1 Recruitment Assay 350

Data from MedchemExpress.[3][13]

Preclinical In Vivo Pharmacodynamics in Mice

Oral administration of this compound in mice demonstrated robust engagement of the FXR target.

BiomarkerEffect (at 3 mg/kg)
Liver FGF15 mRNA 19-fold increase
Liver CYP7A1 mRNA 94% reduction

Data from Carpenter, J., et al. (2021).[2]

Expected Human Pharmacodynamics

Based on the mechanism of action and data from other FXR agonists in clinical trials, administration of this compound in humans is expected to lead to:

  • Increased plasma FGF19: A key downstream mediator of FXR activation in the gut.[10][11][14]

  • Decreased serum C4 (7α-hydroxy-4-cholesten-3-one): A biomarker for the inhibition of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[14]

Experimental Protocols

In Vitro Assays

1. FXR Gal4 Reporter Gene Assay

This assay measures the ability of a compound to activate the ligand-binding domain (LBD) of FXR.

  • Cell Line: HEK293 cells or similar.

  • Reagents:

    • Expression vector for a fusion protein of the Gal4 DNA-binding domain and the FXR-LBD.

    • Reporter vector containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS).

    • Transfection reagent.

    • Cell culture medium and supplements.

    • This compound and reference FXR agonist.

    • Luciferase assay substrate.

  • Protocol:

    • Co-transfect cells with the Gal4-FXR-LBD expression vector and the Gal4-luciferase reporter vector.

    • Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound or a reference agonist for 18-24 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Calculate EC50 values by fitting the dose-response data to a four-parameter logistic equation.

2. Steroid Receptor Coactivator-1 (SRC-1) Recruitment Assay

This assay measures the ligand-dependent recruitment of the coactivator SRC-1 to the FXR-LBD.

  • Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Reagents:

    • Recombinant GST-tagged FXR-LBD.

    • Recombinant His-tagged SRC-1 peptide containing the LXXLL motif.

    • Europium-labeled anti-GST antibody.

    • Allophycocyanin (APC)-labeled anti-His antibody.

    • This compound and reference FXR agonist.

    • Assay buffer.

  • Protocol:

    • In a 384-well plate, add the GST-FXR-LBD, His-SRC-1, and a serial dilution of this compound.

    • Incubate for 1 hour at room temperature.

    • Add the Europium-labeled anti-GST and APC-labeled anti-His antibodies.

    • Incubate for 2 hours at room temperature.

    • Read the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

    • Calculate the ratio of the emission at 665 nm to 615 nm and plot against the compound concentration to determine the EC50.

In Vivo Assays

1. Pharmacokinetic Study in Mice

  • Animals: Male C57B6 mice.

  • Formulations:

    • Intravenous: this compound dissolved in a suitable vehicle (e.g., 5% ethanol, 90% PEG400, 5% TPGS).[1]

    • Oral (Solution): this compound dissolved in a suitable vehicle.

    • Oral (Suspension): this compound suspended in a vehicle such as 0.5% Methocel A4M with 0.1% Tween 80.[1][2]

  • Protocol:

    • Administer this compound to mice via intravenous or oral gavage routes at the desired dose.

    • Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) via tail vein or retro-orbital bleeding.

    • Process blood to obtain plasma.

    • Analyze the concentration of this compound in plasma samples using LC-MS/MS.

    • Calculate pharmacokinetic parameters using appropriate software.

2. Pharmacodynamic (Target Engagement) Study in Mice

  • Animals: Male C57B6 mice.

  • Protocol:

    • Administer this compound or vehicle orally to mice.

    • At a predetermined time point after dosing (e.g., 6 hours), euthanize the animals and collect liver tissue.

    • Isolate total RNA from the liver tissue.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of FXR target genes (e.g., FGF15, SHP, CYP7A1).

    • Normalize the gene expression data to a housekeeping gene and compare the expression levels in the treated group to the vehicle control group.

3. Bile Duct Ligation (BDL) Model of Liver Fibrosis in Mice

This model is used to evaluate the anti-fibrotic efficacy of compounds.[15]

  • Animals: Male mice (e.g., C57BL/6).

  • Surgical Procedure:

    • Anesthetize the mouse.

    • Make a midline abdominal incision to expose the common bile duct.

    • Ligate the common bile duct in two locations and cut between the ligatures.[16]

    • Suture the abdominal wall in two layers.

    • Provide post-operative care, including analgesics and fluid support.[17]

  • Treatment Protocol:

    • Allow the animals to recover for a few days after surgery.

    • Begin daily oral administration of this compound or vehicle.

    • Continue treatment for a specified duration (e.g., 14-21 days).

  • Efficacy Endpoints:

    • At the end of the study, collect blood and liver tissue.

    • Measure serum markers of liver injury (e.g., ALT, AST, bilirubin).

    • Assess liver fibrosis by histological staining (e.g., Sirius Red) and measurement of hydroxyproline (B1673980) content.

    • Analyze the expression of fibrotic genes (e.g., collagen, α-SMA) in the liver via qRT-PCR.

Visualizations

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte / Enterocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bile Acids Bile Acids FXR_cytoplasm FXR Bile Acids->FXR_cytoplasm Activates This compound This compound This compound->FXR_cytoplasm Activates FXR_RXR_dimer FXR-RXR Heterodimer FXR_cytoplasm->FXR_RXR_dimer Translocates & Dimerizes with RXR RXR_cytoplasm RXR RXR_cytoplasm->FXR_RXR_dimer FXRE FXR Response Element (FXRE) FXR_RXR_dimer->FXRE Binds to SHP_gene SHP Gene FXRE->SHP_gene Induces Transcription FGF19_gene FGF19 Gene (FGF15 in mice) FXRE->FGF19_gene Induces Transcription CYP7A1_gene CYP7A1 Gene SHP_gene->CYP7A1_gene Inhibits Transcription FGF19_gene->CYP7A1_gene Inhibits Transcription (via FGFR4)

Caption: FXR Signaling Pathway Activation by this compound.

BDL_Workflow start Start: Male C57BL/6 Mice surgery Bile Duct Ligation Surgery start->surgery recovery Post-operative Recovery (e.g., 3-5 days) surgery->recovery treatment_start Initiate Daily Dosing recovery->treatment_start group1 Group 1: Vehicle Control treatment_start->group1 group2 Group 2: This compound treatment_start->group2 treatment_period Treatment Period (e.g., 14-21 days) group1->treatment_period group2->treatment_period endpoint Endpoint Analysis treatment_period->endpoint analysis Serum Analysis (ALT, AST) Liver Histology (Sirius Red) Hydroxyproline Assay Gene Expression (qRT-PCR) endpoint->analysis

Caption: Workflow for the Bile Duct Ligation (BDL) Efficacy Model.

References

Troubleshooting & Optimization

Technical Support Center: BMS-986318 Experimental Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the experimental farnesoid X receptor (FXR) agonist, BMS-986318.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that may arise during in vitro and in vivo experiments with this compound.

In Vitro Experiments

Question: I am observing lower than expected potency (higher EC50) for this compound in my cell-based reporter assay. What are the possible causes?

Answer: Several factors can contribute to reduced potency in cell-based assays. Consider the following:

  • Compound Solubility and Stability: this compound is a hydrophobic molecule. Ensure it is fully dissolved in your stock solution (typically DMSO) and that the final concentration of DMSO in your cell culture media is consistent and low (usually ≤ 0.1%) to avoid solvent effects.[1] Precipitates in the media can significantly lower the effective concentration of the compound. Visually inspect your assay plates for any signs of precipitation. It's also crucial to use fresh compound and avoid repeated freeze-thaw cycles of stock solutions.[2]

  • Cell Health and Passage Number: The health and passage number of your cells can impact their responsiveness. Use cells that are in a logarithmic growth phase and have a consistent, low passage number. Over-confluent or stressed cells may exhibit altered gene expression and signaling pathways.

  • Assay Reagents and Conditions:

    • Serum Lot-to-Lot Variability: If using fetal bovine serum (FBS), be aware that different lots can contain varying levels of endogenous FXR ligands, which can affect the baseline and maximal response. It is advisable to test and qualify a single lot of FBS for your experiments.

    • Reagent Stability: Ensure that all assay components, such as the FXR protein and coactivators in TR-FRET assays, are stored correctly and have not undergone multiple freeze-thaw cycles.[2]

    • Incubation Time: Optimize the incubation time for this compound with your cells. Insufficient incubation time may not allow for the full induction of the reporter gene.

Question: My TR-FRET assay results for this compound are showing high variability between replicate wells. What could be the issue?

Answer: High variability in TR-FRET assays often points to technical inconsistencies. Here are some troubleshooting steps:

  • Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can lead to significant well-to-well variation.[2] Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions.

  • Incomplete Mixing: Ensure that all reagents are thoroughly mixed in the assay wells. A brief centrifugation of the plate after reagent addition can help.[2]

  • Instrument Settings: Verify that the settings on your plate reader are optimized for the specific TR-FRET reagents you are using.[2]

  • Reagent Degradation: The terbium donor and dye-labeled acceptor beads can be sensitive to light and repeated freeze-thaw cycles.[2] Aliquot reagents upon receipt and protect them from light.

In Vivo Experiments

Question: I am preparing to dose this compound in a mouse model. What is the recommended vehicle for oral administration?

Answer: Based on preclinical studies, this compound has been successfully administered orally in mice using two different vehicle formulations:[3]

  • Solution: A solution of 5% ethanol, 90% PEG400, and 5% TPGS.[3]

  • Suspension: A suspension in 0.5% Methocel A4M with 0.1% Tween 80 in water.[3][4]

The choice of vehicle may depend on the desired pharmacokinetic profile and the specific experimental design. It is recommended to perform a small pilot study to assess the tolerability and pharmacokinetics of your chosen formulation.

Question: In my bile duct ligation (BDL) mouse model treated with this compound, I am observing high mortality rates. What are the potential reasons?

Answer: The bile duct ligation model is a technically challenging surgical procedure with a known risk of mortality.[5] High mortality can be due to several factors:

  • Surgical Complications:

    • Bile Leakage: If the ligation is not secure, bile can leak into the peritoneal cavity, leading to severe peritonitis.[5][6] It is recommended to perform a double ligation of the common bile duct.[5][6]

    • Injury to Surrounding Vessels: Care must be taken to avoid damaging the portal vein and hepatic artery during the procedure.[7]

  • Infection: Post-operative infections can contribute to mortality. Maintain sterile surgical conditions and consider appropriate post-operative care, including analgesics and monitoring for signs of distress.

  • Severity of Cholestasis: The complete obstruction of the bile duct induces severe cholestasis and liver injury, which can lead to animal morbidity.[5] Ensure that the experimental endpoint is appropriate for the scientific question and adheres to animal welfare guidelines.

Question: How should I interpret changes in FGF15 and CYP7A1 gene expression after this compound treatment?

Answer: The modulation of Fibroblast Growth Factor 15 (FGF15; the mouse ortholog of human FGF19) and Cholesterol 7 alpha-hydroxylase (CYP7A1) is a key pharmacodynamic marker of FXR activation by this compound.[4][8]

  • FGF15 Induction: As an FXR agonist, this compound is expected to induce the expression of FGF15 in the ileum.[9] This induction is a direct consequence of FXR activation in the gut.

  • CYP7A1 Repression: The induced FGF15 then circulates to the liver, where it acts on the FGFR4 receptor to repress the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[10] Therefore, a decrease in hepatic CYP7A1 mRNA levels is an expected downstream effect of this compound treatment.[11]

Inconsistent or unexpected changes in the expression of these genes could indicate issues with drug exposure, target engagement, or the biological response in your specific model.

Data Presentation

In Vitro Activity of this compound
Assay TypeDescriptionEC50 (nM)
FXR Gal4 Reporter AssayA cell-based assay measuring the activation of a luciferase reporter gene under the control of a Gal4-FXR fusion protein.53[12]
SRC-1 Recruitment AssayA TR-FRET based assay that measures the recruitment of the steroid receptor coactivator-1 (SRC-1) to the FXR ligand-binding domain.350[12]
In Vivo Pharmacokinetic Parameters of this compound in Mice
ParameterValue
Clearance (Cl)Low (4% of liver blood flow)[3]
Volume of Distribution (Vss)Low[3]
BioavailabilityReasonable (oral solution or suspension)[3]
Plasma Protein BindingHigh[3]

Experimental Protocols

In Vitro FXR Reporter Gene Assay

Objective: To determine the potency of this compound in activating the farnesoid X receptor.

Methodology:

  • Cell Culture: Maintain a suitable host cell line (e.g., HEK293T) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[1]

  • Transfection: Co-transfect the cells with an expression vector for a Gal4 DNA-binding domain fused to the FXR ligand-binding domain and a reporter plasmid containing a luciferase gene downstream of a Gal4 upstream activating sequence. A constitutively expressed Renilla luciferase plasmid can be included for normalization.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to create a concentration range for the dose-response curve. The final DMSO concentration in the assay should not exceed 0.1%.[1]

  • Treatment: After transfection, seed the cells into 96-well plates. Once the cells have adhered, replace the medium with fresh medium containing the different concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.[1]

  • Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a commercial dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

In Vivo Bile Duct Ligation (BDL) Model in Mice

Objective: To evaluate the anti-fibrotic efficacy of this compound in a model of cholestatic liver injury.

Methodology:

  • Animal Model: Use male C57BL/6 mice (8-10 weeks old).

  • Anesthesia and Surgical Preparation: Anesthetize the mice with isoflurane. Shave the abdomen and disinfect the surgical area.

  • Surgical Procedure:

    • Make a midline abdominal incision to expose the peritoneal cavity.

    • Gently retract the liver to visualize the common bile duct.

    • Carefully separate the common bile duct from the portal vein and hepatic artery.

    • Perform a double ligation of the common bile duct using non-absorbable sutures.

    • Close the abdominal wall in layers.

    • A sham operation group should undergo the same procedure without the ligation of the bile duct.

  • Compound Administration:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% Methocel A4M with 0.1% Tween 80 in water).[3]

    • Administer this compound or vehicle control daily by oral gavage, starting from the day of surgery or as per the study design.

  • Monitoring and Euthanasia: Monitor the animals daily for signs of distress. At the end of the study period (e.g., 14-21 days), euthanize the animals.

  • Sample Collection: Collect blood and liver tissue for analysis.

  • Endpoint Analysis:

    • Biochemical Analysis: Measure serum levels of liver injury markers (e.g., ALT, AST, bilirubin).

    • Histological Analysis: Stain liver sections with Hematoxylin and Eosin (H&E) and Sirius Red to assess inflammation and fibrosis, respectively.

    • Gene Expression Analysis: Measure the mRNA levels of fibrotic markers (e.g., Collagen-1a1, α-SMA) and FXR target genes (e.g., FGF15, CYP7A1) in the liver and ileum by qPCR.

Visualizations

signaling_pathway cluster_ileum Ileal Enterocyte cluster_liver Hepatocyte BMS986318 This compound FXR_ileum FXR BMS986318->FXR_ileum activates FGF15 FGF15 FXR_ileum->FGF15 induces expression FGF15_circ FGF15 (circulating) FGF15->FGF15_circ secreted FGFR4 FGFR4 CYP7A1 CYP7A1 FGFR4->CYP7A1 represses expression Bile_Acid Bile Acid Synthesis CYP7A1->Bile_Acid rate-limiting step FGF15_circ->FGFR4 binds

Caption: this compound Signaling Pathway.

experimental_workflow start Start: In Vitro Assay cell_culture Cell Culture & Transfection start->cell_culture compound_prep Prepare this compound Serial Dilutions cell_culture->compound_prep treatment Treat Cells with this compound compound_prep->treatment incubation 24h Incubation treatment->incubation luciferase_assay Luciferase Assay incubation->luciferase_assay data_analysis Data Analysis (EC50) luciferase_assay->data_analysis end End data_analysis->end troubleshooting_logic start Inconsistent In Vitro Results issue What is the primary issue? start->issue low_potency Low Potency / High EC50 issue->low_potency Potency high_variability High Variability issue->high_variability Variability check_solubility Check Compound Solubility & Stability low_potency->check_solubility check_cells Verify Cell Health & Passage Number low_potency->check_cells check_reagents Assess Reagent Quality & Storage low_potency->check_reagents check_pipetting Review Pipetting Technique high_variability->check_pipetting check_mixing Ensure Thorough Mixing high_variability->check_mixing check_instrument Optimize Instrument Settings high_variability->check_instrument

References

Technical Support Center: Optimizing BMS-986318 Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the potent and selective Farnesoid X Receptor (FXR) agonist, BMS-986318.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, non-bile acid agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[1][2] Its mechanism of action involves binding to and activating FXR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences called FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.[3] This signaling cascade is critical in the enterohepatic circulation and metabolic homeostasis.

Q2: What is the recommended starting concentration range for this compound in cell culture experiments?

A2: Based on its in vitro potency, a starting concentration range of 10 nM to 1 µM is recommended for most cell-based assays. The half-maximal effective concentration (EC50) of this compound has been reported to be in the nanomolar range in various functional assays.[4] For instance, in an FXR Gal4 reporter assay, the EC50 is approximately 53 nM, and in an SRC-1 recruitment assay, it is around 350 nM.[4] It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). To prepare the stock solution, weigh the desired amount of this compound powder and dissolve it in the appropriate volume of high-purity DMSO. Gentle warming or sonication can aid in dissolution. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: Is this compound selective for FXR?

A4: Yes, this compound has been shown to be highly selective for FXR. In selectivity panels against other nuclear hormone receptors, the EC50 values were all greater than 40 μM, indicating minimal off-target activity at concentrations effective for FXR activation.

Q5: What are the known downstream targets of FXR activation by this compound?

A5: Activation of FXR by this compound leads to the transcriptional regulation of several key genes involved in bile acid and lipid metabolism. In the liver, this includes the induction of the small heterodimer partner (SHP), which in turn represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[1] In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in mice), which also signals to the liver to suppress bile acid synthesis.[1]

Data Presentation

Table 1: In Vitro Potency of this compound

Assay TypeEC50 (nM)Reference
FXR Gal4 Luciferase Reporter Assay53[4]
SRC-1 Recruitment Assay350[4]

Table 2: Selectivity Profile of this compound

Nuclear Hormone ReceptorEC50 (µM)
RORγ, RORα, PPARα, PPARγ, PPARδ, LXRα, LXRβ, AR, ER, GR, PR> 40

Experimental Protocols

Protocol 1: FXR Activation Reporter Gene Assay

This protocol describes a cell-based luciferase reporter assay to measure the activation of FXR by this compound.

Materials:

  • HEK293T or HepG2 cells

  • FXR expression plasmid

  • FXRE-luciferase reporter plasmid

  • Transfection reagent

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Positive control (e.g., GW4064)

  • Luciferase assay reagent

  • 96-well white, clear-bottom assay plates

  • Luminometer

Methodology:

  • Cell Culture: Maintain cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Transfection: Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A constitutively active Renilla luciferase plasmid can be co-transfected for normalization.

  • Cell Plating: After 24 hours of transfection, seed the cells into 96-well plates at an optimal density and allow them to attach for at least 4 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and a positive control in DMEM. The final DMSO concentration should not exceed 0.1%. Replace the cell culture medium with the medium containing the test compounds. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold activation relative to the vehicle control and plot a dose-response curve to determine the EC50 value.

Protocol 2: Cell Viability (MTT) Assay

This protocol is for assessing the potential cytotoxicity of this compound using an MTT assay.[5][6][7]

Materials:

  • Target cell line (e.g., HepG2, Huh7)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[5]

  • Compound Treatment: Treat cells with a range of this compound concentrations. Include a vehicle control (DMSO) and a positive control for cytotoxicity if desired. Incubate for a desired exposure time (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a general framework for assessing the direct binding of this compound to FXR in a cellular environment.[4][5][7][8][9]

Materials:

  • Target cell line expressing FXR

  • This compound

  • PBS with protease inhibitors

  • Liquid nitrogen

  • Heating block or PCR machine

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-FXR antibody

Methodology:

  • Cell Treatment: Treat cultured cells with either this compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Cell Harvest: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Western Blotting: Analyze the supernatant by SDS-PAGE and Western blotting using an anti-FXR antibody.

  • Data Analysis: Quantify the band intensities for FXR at each temperature. Ligand binding will stabilize FXR, resulting in more soluble protein at higher temperatures compared to the vehicle control. Plot the percentage of soluble FXR against the temperature to generate a melting curve and determine the thermal shift.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound Precipitation in Culture Media The concentration of this compound exceeds its solubility in the aqueous media. The final DMSO concentration may be too low to maintain solubility.Prepare a higher concentration stock solution in DMSO to minimize the volume added to the media. Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells (typically ≤ 0.1%). Pre-warm the media before adding the compound. Visually inspect for precipitates after addition.
High Variability in Reporter Gene Assay Inconsistent cell seeding density. Uneven transfection efficiency. Edge effects in the 96-well plate.Ensure a homogenous cell suspension before plating. Optimize the transfection protocol for your cell line. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS.
No or Low FXR Activation Observed The concentration of this compound is too low. The cell line does not express functional FXR. The reporter construct is not responsive. The incubation time is too short.Perform a dose-response experiment with a wider concentration range. Confirm FXR expression in your cell line by Western blot or qPCR. Validate the reporter construct with a known FXR agonist like GW4064. Optimize the incubation time (e.g., 18-24 hours).
High Background Signal in Reporter Assay Basal activity of the reporter construct. Autofluorescence/autoluminescence from the compound.Use a reporter construct with a low basal activity. Include a control with compound but without cells to check for direct effects on the luciferase reaction.
Apparent Cytotoxicity at Low Concentrations Off-target effects of the compound. Solvent (DMSO) toxicity. Contamination of the compound or culture.Confirm the on-target effect by using a cell line that does not express FXR.[10] Ensure the final DMSO concentration is below the toxic threshold for your cell line. Test a fresh batch of the compound and ensure sterile technique.
Inconsistent Results in CETSA Incomplete cell lysis. Uneven heating. Variation in protein loading for Western blot.Optimize the freeze-thaw cycles for your cell type. Use a PCR machine or a heating block that provides uniform temperature distribution. Perform a protein quantification assay (e.g., BCA) on the soluble fractions and normalize the loading volumes.

Visualizations

FXR_Signaling_Pathway FXR Signaling Pathway Activation by this compound BMS986318 This compound FXR FXR BMS986318->FXR Binds and Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) on DNA FXR_RXR->FXRE Binds to Target_Genes Target Gene Transcription FXRE->Target_Genes Modulates SHP SHP (Small Heterodimer Partner) Induction Target_Genes->SHP FGF19 FGF19 (Human)/ FGF15 (Mouse) Induction Target_Genes->FGF19 CYP7A1 CYP7A1 Repression SHP->CYP7A1 Inhibits Bile_Acid_Synthesis Decreased Bile Acid Synthesis CYP7A1->Bile_Acid_Synthesis Leads to FGF19->Bile_Acid_Synthesis Suppresses

Caption: Activation of the FXR signaling pathway by this compound.

Experimental_Workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_assay Assays cluster_analysis Data Analysis Stock_Solution Prepare this compound Stock Solution (in DMSO) Dose_Response Dose-Response Treatment Stock_Solution->Dose_Response Cell_Culture Culture Target Cells Cell_Culture->Dose_Response Incubation Incubate (e.g., 24h) Dose_Response->Incubation Reporter_Assay FXR Reporter Assay Incubation->Reporter_Assay Viability_Assay Cell Viability Assay Incubation->Viability_Assay Target_Engagement Target Engagement Assay Incubation->Target_Engagement EC50_Calc Calculate EC50 Reporter_Assay->EC50_Calc IC50_Calc Calculate IC50 Viability_Assay->IC50_Calc Binding_Confirm Confirm Target Binding Target_Engagement->Binding_Confirm

Caption: A generalized experimental workflow for characterizing this compound.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Results Start Unexpected Result (e.g., No Activity, High Toxicity) Check_Compound Check Compound Integrity & Solubility Start->Check_Compound Check_Cells Check Cell Health & Target Expression Start->Check_Cells Check_Assay Check Assay Protocol & Reagents Start->Check_Assay Solubility_Issue Precipitation? Adjust Solvent/Concentration Check_Compound->Solubility_Issue Yes Degradation_Issue Degraded? Use Fresh Stock Check_Compound->Degradation_Issue Yes Off_Target Consider Off-Target Effects Check_Compound->Off_Target No obvious issues Contamination_Issue Contamination? Check Culture Check_Cells->Contamination_Issue Yes No_Target_Issue No FXR Expression? Validate with WB/qPCR Check_Cells->No_Target_Issue Yes Check_Cells->Off_Target No obvious issues Protocol_Error Protocol Error? Review Steps Check_Assay->Protocol_Error Yes Reagent_Issue Reagent Expired/Bad? Use Fresh Reagents Check_Assay->Reagent_Issue Yes Check_Assay->Off_Target No obvious issues

Caption: A logical flowchart for troubleshooting unexpected experimental outcomes.

References

BMS-986318 solubility and stability in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-986318. The information is presented in a question-and-answer format to directly address potential issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective, non-bile acid agonist of the Farnesoid X Receptor (FXR).[1][2][3] FXR is a nuclear receptor that plays a critical role in regulating the metabolism of bile acids, lipids, and glucose. By activating FXR, this compound influences the transcription of genes involved in these pathways, making it a subject of interest for research in areas such as nonalcoholic steatohepatitis (NASH).[1][4]

Q2: What are the recommended storage conditions for this compound?

While specific storage instructions should be obtained from the supplier, as a general guideline, solid this compound should be stored in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, it is advisable to store the compound at -20°C.

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution of this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution can be prepared. Ensure the compound is fully dissolved before making further dilutions. For in vivo studies in mice, this compound has been formulated as a solution in a vehicle containing 5% ethanol, 90% PEG400, and 5% TPGS.[1]

Q4: What is the known in vitro potency and metabolic stability of this compound?

This compound is a potent FXR agonist with reported EC50 values of 53 nM in an FXR Gal4 assay and 350 nM in an SRC-1 recruitment assay.[2] The compound has been shown to be stable in both human and mouse liver microsomes, with a half-life of over 120 minutes.[1]

Troubleshooting Guides

Solubility Issues

Problem: My this compound is precipitating in my aqueous buffer or cell culture medium.

  • Solution 1: Optimize the final solvent concentration. Most in vitro assays can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. Ensure your final DMSO concentration does not exceed this, or a lower validated concentration for your specific cell line.

  • Solution 2: Lower the final concentration of this compound. If precipitation occurs at your desired concentration, try performing a dose-response experiment at a lower concentration range.

  • Solution 3: Use a vehicle control. Always include a vehicle control (the same concentration of solvent used to dissolve this compound) in your experiments to account for any effects of the solvent on your assay.

  • Solution 4: Perform a kinetic solubility test. Before starting your main experiment, it is highly recommended to determine the kinetic solubility of this compound in your specific aqueous buffer or cell culture medium. A detailed protocol for this is provided below. For in vivo studies, this compound has been administered as a suspension in 0.5% Methocel A4M with 0.1% Tween 80 in water.[1]

In Vitro Stability Issues

Problem: I am observing a loss of this compound activity over the course of my long-term cell culture experiment.

  • Solution 1: Assess stability in your cell culture medium. The stability of a compound in cell culture medium can be influenced by factors such as pH, temperature, and the presence of serum proteins. It is advisable to perform a stability study of this compound in your specific cell culture medium under your experimental conditions. A general protocol for this is provided below.

  • Solution 2: Replenish the compound. For long-term experiments (e.g., over 24 hours), consider replenishing the cell culture medium with freshly prepared this compound at regular intervals to maintain a consistent concentration.

  • Solution 3: Minimize freeze-thaw cycles. Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Data Presentation

Table 1: In Vitro Activity and Metabolic Stability of this compound

ParameterValueReference
FXR Gal4 EC50 53 nM[2]
SRC-1 Recruitment EC50 350 nM[2]
Human Liver Microsome Stability (t1/2) >120 min[1]
Mouse Liver Microsome Stability (t1/2) >120 min[1]

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment of this compound

This protocol provides a general method to determine the kinetic solubility of this compound in an aqueous buffer or cell culture medium using nephelometry (light scattering) to detect precipitation.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer or cell culture medium of choice (pre-warmed to the experimental temperature)

  • 96-well clear bottom microplate

  • Plate reader capable of measuring absorbance at 600-650 nm

Method:

  • Prepare a stock solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial dilutions: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).

  • Dilution in aqueous buffer: In the 96-well plate, add 2 µL of each DMSO concentration to 98 µL of your pre-warmed aqueous buffer or cell culture medium. This will create a 1:50 dilution and a final DMSO concentration of 2%. Also, prepare a buffer/media-only control and a vehicle control (2% DMSO in buffer/media).

  • Incubation: Cover the plate and incubate at your experimental temperature (e.g., 37°C) for 1-2 hours.

  • Turbidity measurement: Measure the absorbance (turbidity) of each well at a wavelength between 600-650 nm.

  • Data analysis: The kinetic solubility is the highest concentration of this compound that does not show a significant increase in absorbance compared to the vehicle control.

Protocol 2: In Vitro Stability Assessment of this compound in Cell Culture Media

This protocol provides a general method to assess the stability of this compound in a specific cell culture medium over time using LC-MS/MS analysis.

Materials:

  • This compound

  • Cell culture medium of choice (with or without serum, as per your experimental setup)

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS system

Method:

  • Prepare a solution of this compound: Prepare a solution of this compound in your cell culture medium at the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is consistent with your planned experiments (e.g., 0.1%).

  • Incubation: Incubate the solution in a sterile container in a cell culture incubator at 37°C with 5% CO2.

  • Time points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot of the solution.

  • Sample preparation: Immediately process the samples for LC-MS/MS analysis. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation to remove any precipitated proteins.

  • LC-MS/MS analysis: Analyze the supernatant to quantify the remaining concentration of this compound at each time point.

  • Data analysis: Plot the concentration of this compound versus time to determine its stability profile and calculate its half-life in the cell culture medium.

Visualizations

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FXR FXR This compound->FXR Activates FXR_RXR_inactive FXR-RXR Heterodimer (inactive) FXR->FXR_RXR_inactive Forms heterodimer with RXR RXR RXR->FXR_RXR_inactive FXR_RXR_active FXR-RXR Heterodimer (active) FXR_RXR_inactive->FXR_RXR_active Translocates to Nucleus and becomes active FXRE FXR Response Element (on target genes) FXR_RXR_active->FXRE Binds to SHP SHP (Gene Expression ↑) FXRE->SHP FGF19 FGF19 (Human) FGF15 (Mouse) (Gene Expression ↑) FXRE->FGF19 CYP7A1 CYP7A1 (Gene Expression ↓) SHP->CYP7A1 Inhibits

Caption: FXR Signaling Pathway Activated by this compound.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis stock_solution Prepare 10 mM Stock in DMSO solubility_test Kinetic Solubility Test in Assay Buffer stock_solution->solubility_test compound_treatment Treat Cells with This compound Dilutions solubility_test->compound_treatment Inform concentrations cell_seeding Seed Cells cell_seeding->compound_treatment incubation Incubate (Time, Temp, CO2) compound_treatment->incubation data_acquisition Data Acquisition (e.g., Luciferase Assay, qPCR) incubation->data_acquisition data_analysis Data Analysis (e.g., EC50 Calculation) data_acquisition->data_analysis vehicle_control Compare to Vehicle Control data_analysis->vehicle_control

Caption: General In Vitro Experimental Workflow for this compound.

References

Technical Support Center: Overcoming Challenges in FXR Agonist Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges encountered during Farnesoid X Receptor (FXR) agonist experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed in cell-based FXR agonist assays?

A1: Common issues in cell-based assays include low signal-to-noise ratio, high variability between replicates, and potential off-target effects. For instance, in luciferase reporter assays, a low signal can result from poor transfection efficiency, low compound potency, or issues with the luciferase reagents themselves.[1] High variability can often be attributed to inconsistent cell seeding or pipetting errors.[1] Off-target effects may arise from the agonist interacting with other cellular pathways, leading to unexpected results.

Q2: My FXR agonist shows efficacy in vitro but fails in animal models. What could be the reason?

A2: Discrepancies between in vitro and in vivo results are common and can be attributed to several factors. These include poor pharmacokinetic properties of the agonist, such as low bioavailability or rapid metabolism, which prevent it from reaching the target tissue at an effective concentration.[2] The complexity of the in vivo environment, including the interplay with other signaling pathways and cell types not present in a simplified in vitro model, can also lead to different outcomes. Furthermore, species-specific differences in FXR signaling and metabolism can contribute to these discrepancies.[3]

Q3: What are the known side effects of FXR agonists, and how can they be mitigated in preclinical studies?

A3: Clinical trials with FXR agonists have reported side effects such as pruritus (itching) and dyslipidemia, specifically an increase in LDL cholesterol.[4][5] Pruritus is thought to be related to the activation of TGR5, another bile acid receptor.[4] To mitigate these effects in preclinical studies, researchers can design more selective FXR agonists with minimal activity on TGR5. For dyslipidemia, co-administration with statins has been shown to reduce LDL-C levels in animal models.[3] Developing intestine-restricted FXR agonists can also help avoid systemic side effects.[2][6]

Q4: How can I confirm that the observed effects of my compound are specifically mediated by FXR?

A4: To confirm FXR-mediated effects, several experimental controls are necessary. These include using FXR knockout or knockdown cells or animals to demonstrate that the agonist's effect is lost in the absence of the receptor. Additionally, performing antagonist experiments, where a known FXR antagonist is used to block the effect of the agonist, can provide strong evidence for FXR-specific action.[7] Finally, examining the expression of well-established FXR target genes, such as SHP, BSEP, and FGF19, can confirm on-target engagement.[3][8]

Troubleshooting Guide

Cell-Based Assays
Problem Potential Cause Troubleshooting Steps
Low Luciferase Signal [1]- Low transfection efficiency- Low cell viability- Inactive compound- Reagent issues- Optimize transfection protocol (reagent-to-DNA ratio, cell density)- Assess cell viability using a viability assay (e.g., MTT)- Verify compound integrity and concentration- Use fresh luciferase assay reagents and a positive control agonist (e.g., GW4064)
High Variability Between Replicates [1]- Inconsistent cell seeding- Pipetting errors- Edge effects on the plate- Ensure a homogenous cell suspension before seeding- Use calibrated pipettes and practice consistent technique- Avoid using the outer wells of the plate or fill them with media/PBS
High Background Signal [1]- Basal activity of the reporter construct- Incomplete cell lysis- Crosstalk between wells- Use a reporter with a minimal promoter- Ensure complete cell lysis by optimizing lysis buffer incubation time- Use opaque-walled plates for luminescence assays
In Vivo Experiments
Problem Potential Cause Troubleshooting Steps
Lack of Efficacy - Poor bioavailability of the agonist- Inappropriate dosing or route of administration- Rapid metabolism of the compound- Perform pharmacokinetic studies to assess compound exposure- Optimize the dose, dosing frequency, and route of administration- Analyze compound stability in liver microsomes
Unexpected Phenotype/Toxicity - Off-target effects of the agonist- Activation of FXR in non-target tissues- Profile the agonist against a panel of other nuclear receptors and targets- Use tissue-specific FXR knockout models to dissect the contribution of different organs- Consider developing an intestine-restricted agonist[6]
Inconsistent Results - Variability in animal models (age, sex, diet)- Inconsistent compound formulation and administration- Standardize animal characteristics and housing conditions- Ensure consistent preparation and administration of the dosing formulation

Experimental Protocols

FXR Luciferase Reporter Gene Assay

This assay is used to quantify the activation of FXR by a test compound.

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293T or HepG2) in a 96-well plate.[1]

    • Co-transfect the cells with an FXR expression plasmid, an FXRE-driven luciferase reporter plasmid, and a control plasmid (e.g., Renilla luciferase) for normalization.[1]

  • Compound Treatment:

    • After 24 hours, replace the medium with fresh medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., GW4064 or CDCA).[9]

  • Luciferase Activity Measurement:

    • After 18-24 hours of incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[1][10]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold activation relative to the vehicle control and plot the dose-response curve to determine the EC50 value.[9]

Quantitative Real-Time PCR (qPCR) for FXR Target Gene Expression

This method is used to measure the change in the expression of FXR target genes upon agonist treatment.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HepG2) and treat them with the FXR agonist at the desired concentration and time.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the cells using a suitable kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

  • qPCR:

    • Perform qPCR using primers specific for FXR target genes (e.g., SHP, BSEP, FGF19) and a housekeeping gene (e.g., GAPDH) for normalization.[11]

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.[11]

Quantitative Data Summary

The following table summarizes the potency of common FXR agonists.

CompoundReceptorAssay TypeEC50 (nM)Reference
GW4064Human FXRCoactivator Recruitment~25[12]
Obeticholic Acid (OCA)Human FXRCoactivator Recruitment~99[13]
Chenodeoxycholic acid (CDCA)Human FXRCoactivator Recruitment~8300[14]
FexaramineHuman FXRCoactivator Recruitment~25[12]
TropifexorHuman FXRGal4 Reporter Assay~0.044 µM[6]

Signaling Pathways and Workflows

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FXR_Agonist FXR Agonist (e.g., Bile Acids, OCA) FXR FXR FXR_Agonist->FXR Binds FXR_RXR_inactive FXR/RXR Heterodimer (Inactive) FXR->FXR_RXR_inactive Heterodimerizes with RXR RXR RXR->FXR_RXR_inactive FXR_RXR_active FXR/RXR Heterodimer (Active) FXR_RXR_inactive->FXR_RXR_active Ligand Activation FXRE FXR Response Element (FXRE) on Target Gene DNA FXR_RXR_active->FXRE Binds to Transcription_Modulation Transcription Modulation FXRE->Transcription_Modulation SHP SHP Gene (Upregulation) Transcription_Modulation->SHP BSEP BSEP Gene (Upregulation) Transcription_Modulation->BSEP CYP7A1 CYP7A1 Gene (Downregulation) Transcription_Modulation->CYP7A1 FGF19 FGF19 Gene (Upregulation) Transcription_Modulation->FGF19

Caption: FXR Signaling Pathway Activation.

Experimental_Workflow Start Start: Hypothesis Generation In_Vitro In Vitro Assays (Luciferase, qPCR) Start->In_Vitro Lead_Optimization Lead Optimization (SAR Studies) In_Vitro->Lead_Optimization Troubleshooting Troubleshooting & Refinement In_Vitro->Troubleshooting In_Vivo In Vivo Models (Efficacy & PK/PD) Lead_Optimization->In_Vivo In_Vivo->Troubleshooting Data_Analysis Data Analysis & Interpretation In_Vivo->Data_Analysis Troubleshooting->Lead_Optimization End End: Candidate Selection Data_Analysis->End

Caption: FXR Agonist Drug Discovery Workflow.

References

BMS-986318 Technical Support Center: Mitigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BMS-986318. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential off-target effects during experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective non-bile acid agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that is a key regulator of bile acid, lipid, and glucose homeostasis.[1][2] Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to FXR response elements (FXREs) on the promoter regions of target genes to modulate their transcription.[3]

Q2: What are the known off-target effects of FXR agonists, and how was this compound designed to mitigate them?

A common off-target effect associated with some FXR agonists is pruritus (itching), which is often mediated through the activation of the G-protein coupled bile acid receptor TGR5.[2] Another potential side effect is an alteration in plasma lipid profiles. This compound is a non-bile acid agonist, a class of compounds that offer the promise of increased receptor selectivity and improved pharmacokinetic properties compared to bile acid-derived agonists.[1][2] Specifically, this compound was designed to have a distinct pharmacological profile to reduce these adverse effects.[4][5]

Q3: How does the tissue selectivity of this compound contribute to mitigating off-target effects?

This compound exhibits a tissue-selective activation profile. It has been shown to have reduced activity in hepatocytes compared to the ileum.[4] This is significant because it allows for the desired therapeutic effects in the intestine, such as the induction of Fibroblast Growth Factor 15 (FGF15), while minimizing potential adverse effects in the liver.[4] This differential activation is a key strategy in mitigating systemic off-target effects.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Possible Cause Recommended Solution
High background signal in luciferase reporter assay - Reagent quality degradation- High intrinsic luciferase activity in the cell line- Contamination- Use fresh, high-quality reagents.- Test different cell lines with lower endogenous luciferase activity.- Ensure aseptic techniques to prevent contamination.
Low or no signal in FXR activation assay - Low transfection efficiency- Inactive this compound solution- Incorrect assay setup- Optimize transfection protocol (e.g., DNA-to-reagent ratio).- Prepare a fresh stock solution of this compound.- Verify the concentrations of all assay components and the reporter construct integrity.
High variability between experimental replicates - Inconsistent cell seeding density- Pipetting errors- Edge effects in the microplate- Ensure a homogenous cell suspension and accurate cell counting.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with a buffer to minimize evaporation.
Unexpected cytotoxicity observed - this compound concentration too high- Cell line sensitivity- Off-target effects at high concentrations- Perform a dose-response curve to determine the optimal non-toxic concentration.- Test the compound in a different, potentially more robust, cell line.- Evaluate cell viability using a complementary method (e.g., MTT assay).
Lack of expected tissue-selective effect in co-culture models - Inappropriate cell line combination- Crosstalk between cell types masking the effect- Use well-characterized hepatocyte and intestinal cell lines.- Analyze FXR target gene expression in each cell type separately using cell sorting or specific markers.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to facilitate experimental design and data interpretation.

Table 1: In Vitro Potency of this compound

AssayEC50 (nM)Reference CompoundEC50 (nM)
FXR Gal4 Reporter Assay53.1 ± 26.3GW4064~15
SRC-1 Recruitment Assay350 ± 210CDCA~10,000

Data compiled from publicly available research.[1]

Table 2: In Vivo Pharmacodynamic Response in Mice (3 mg/kg oral dose)

BiomarkerFold Change / % Reduction
Liver FGF15 mRNA19-fold increase
Liver CYP7A1 mRNA94% reduction

Data from a mouse pharmacodynamic target engagement assay.[1]

Table 3: Selectivity Profile of this compound

Nuclear ReceptorEC50 (µM)
RORγ, RORα>40
PPARα, PPARγ, PPARδ>40
LXRα, LXRβ>40
AR, ER, GR, PR>40

Selectivity was assessed against a panel of nuclear hormone receptors (NHRs).[1]

Detailed Experimental Protocols

Here are detailed methodologies for key experiments to assess the activity and selectivity of this compound.

FXR Gal4 Luciferase Reporter Gene Assay

Objective: To quantify the in vitro potency of this compound in activating the Farnesoid X Receptor.

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells into 96-well plates at a density of 2 x 10^4 cells/well.

    • Co-transfect cells with an FXR-Gal4 expression plasmid and a UAS-luciferase reporter plasmid using a suitable transfection reagent. A Renilla luciferase plasmid should be co-transfected for normalization of transfection efficiency.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in Opti-MEM or serum-free media. A typical concentration range is 0.1 nM to 10 µM.

    • 24 hours post-transfection, replace the media with the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., GW4064).

  • Luciferase Assay:

    • After 18-24 hours of incubation, lyse the cells using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Steroid Receptor Coactivator-1 (SRC-1) Recruitment Assay

Objective: To measure the ligand-dependent interaction between FXR and its coactivator SRC-1.

Methodology:

  • Assay Principle: This assay is typically performed using a time-resolved fluorescence resonance energy transfer (TR-FRET) format. A terbium-labeled anti-GST antibody is used to detect a GST-tagged FXR ligand-binding domain (LBD), and a fluorescently labeled SRC-1 peptide serves as the acceptor.

  • Assay Setup:

    • In a 384-well plate, add GST-FXR-LBD, the fluorescently labeled SRC-1 peptide, and the terbium-labeled anti-GST antibody in an appropriate assay buffer.

    • Add serial dilutions of this compound or a control compound.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the ratio of the acceptor and donor emission signals.

    • Plot the FRET ratio against the compound concentration to determine the EC50 for coactivator recruitment.

Quantitative Real-Time PCR (qPCR) for FXR Target Genes

Objective: To measure the effect of this compound on the expression of downstream FXR target genes, such as FGF15 and CYP7A1.

Methodology:

  • Cell Culture and Treatment:

    • Culture relevant cell lines (e.g., HepG2 for hepatic responses, Caco-2 for intestinal responses) to confluence.

    • Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from the cells using a suitable RNA purification kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

  • qPCR:

    • Perform qPCR using SYBR Green or TaqMan probes with primers specific for FGF15, CYP7A1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • Run the qPCR reaction on a real-time PCR system.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

    • Compare the expression levels in treated samples to the vehicle control.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMS986318 This compound FXR FXR BMS986318->FXR Binds and Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Binds to DNA Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates FGF15 FGF15 (Intestine) Target_Genes->FGF15 Upregulates SHP SHP (Liver) Target_Genes->SHP Upregulates CYP7A1 CYP7A1 (Liver) FGF15->CYP7A1 Inhibits (via FGFR4) SHP->CYP7A1 Inhibits

Caption: Simplified signaling pathway of this compound-mediated FXR activation.

Experimental_Workflow start Start: Hypothesis in_vitro In Vitro Characterization start->in_vitro reporter_assay FXR Luciferase Reporter Assay in_vitro->reporter_assay recruitment_assay SRC-1 Recruitment Assay in_vitro->recruitment_assay target_gene Target Gene Expression (qPCR) in_vitro->target_gene selectivity Selectivity Profiling (Nuclear Receptor Panel) in_vitro->selectivity in_vivo In Vivo Validation reporter_assay->in_vivo recruitment_assay->in_vivo target_gene->in_vivo selectivity->in_vivo pd_model Pharmacodynamic Model (e.g., Mouse BDL) in_vivo->pd_model biomarker Biomarker Analysis (FGF15, CYP7A1) pd_model->biomarker efficacy Efficacy Studies biomarker->efficacy end End: Data Analysis & Conclusion efficacy->end

Caption: General experimental workflow for evaluating this compound.

Troubleshooting_Logic cluster_solutions Potential Solutions start Unexpected Result in Experiment check_reagents Check Reagent Quality and Preparation start->check_reagents check_cells Verify Cell Health and Transfection Efficiency start->check_cells check_protocol Review Experimental Protocol and Setup start->check_protocol new_reagents Use Fresh Reagents and Compound Stock check_reagents->new_reagents new_cells Use a Different Cell Lot or Type check_cells->new_cells optimize_assay Optimize Assay Conditions check_protocol->optimize_assay data_analysis Re-evaluate Data Analysis repeat_exp Repeat Experiment with Controls optimize_assay->repeat_exp new_reagents->repeat_exp new_cells->repeat_exp repeat_exp->data_analysis

Caption: A logical approach to troubleshooting experimental issues.

References

Technical Support Center: Addressing Pruritus as a Side Effect of FXR Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address pruritus as a side effect of Farnesoid X Receptor (FXR) agonists.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of FXR agonist-induced pruritus?

A1: The precise mechanism is not fully elucidated, but evidence suggests it is a class effect of FXR agonism. The leading hypothesis is that direct activation of FXR in hepatocytes leads to the production and release of one or more pruritogens (itch-inducing substances).

Several signaling pathways are implicated:

  • Interleukin-31 (IL-31): FXR agonists have been shown to increase the expression of IL-31 in hepatocytes.[1][2] IL-31 is a known pruritogen that activates sensory neurons.[3] Clinical data shows a correlation between serum IL-31 levels and pruritus severity in patients treated with FXR agonists.[3][1]

  • Bile Acids and their Receptors: While FXR agonists can reduce overall serum bile acid levels, they may alter the composition of the bile acid pool, potentially increasing the concentration of specific pruritogenic bile acids.[1][4][5] These bile acids can then activate receptors on sensory neurons, such as Mas-related G protein-coupled receptor X4 (MRGPRX4) and TGR5, leading to the sensation of itch.[1][4][5][6][7]

  • Autotaxin-Lysophosphatidic Acid (LPA) Pathway: Increased levels of autotaxin and its product, LPA, have been linked to cholestatic pruritus.[8][9][10][11] While some studies suggest FXR agonism does not alter autotaxin levels, this pathway remains an area of investigation.[3]

Q2: Is pruritus a common side effect for all FXR agonists?

A2: Yes, pruritus has been reported as a common, dose-dependent adverse event for both steroidal (e.g., obeticholic acid) and non-steroidal (e.g., cilofexor (B606690), tropifexor) FXR agonists, suggesting it is a class-wide effect.[12][13][14]

Q3: How is FXR agonist-induced pruritus typically managed in clinical trials?

A3: Management strategies in clinical trials often involve a stepwise approach:

  • Dose Reduction or Interruption: Reducing the dose of the FXR agonist is often the first step and can significantly alleviate symptoms.[14]

  • Symptomatic Treatment: Medications such as bile acid sequestrants (e.g., cholestyramine) and antihistamines are commonly used.[14]

  • Discontinuation: In cases of severe, refractory pruritus, discontinuation of the FXR agonist may be necessary.[15][14]

Troubleshooting Guides

Problem 1: Unexpectedly high incidence or severity of pruritus in an animal model.
Possible Cause Troubleshooting Step
Incorrect dose or administration of FXR agonist. Verify the dose calculation and administration protocol. Ensure the vehicle is appropriate and does not induce irritation.
Animal model is particularly sensitive to pruritus. Consider using a different mouse strain. ICR mice, for example, are known to be highly responsive to various pruritogenic stimuli.[16]
Subjective and inconsistent assessment of scratching behavior. Implement a standardized and objective method for quantifying scratching. This can include automated detection systems or detailed manual scoring of video recordings, noting bout frequency and duration.[17][18][19]
Environmental factors. Ensure the housing environment is controlled for temperature and humidity, as dry conditions can exacerbate skin irritation.
Problem 2: Difficulty in differentiating between FXR agonist-induced pruritus and cholestatic pruritus in an experimental model.
Possible Cause Troubleshooting Step
Confounding effects of the cholestasis induction method. If using a surgical model like bile duct ligation, be aware that this itself induces severe cholestasis and pruritus. A chemical induction model (e.g., with ANIT) might offer a different profile. Consider a non-cholestatic model to specifically study FXR agonist-induced pruritus.
Overlapping signaling pathways. Measure and compare the levels of key pruritogens (IL-31, specific bile acids, LPA) in both the cholestatic and FXR agonist-treated groups. This can help dissect the primary drivers of pruritus in each condition.[8][10]
Lack of a specific biomarker. While no single biomarker is definitive, a significant increase in IL-31 following FXR agonist administration in a non-cholestatic model would strongly suggest a direct drug-induced effect.[3][1][2]

Quantitative Data Summary

Table 1: Incidence of Pruritus in Clinical Trials of FXR Agonists

FXR AgonistTrial/StudyDoseIncidence of PruritusDiscontinuation due to PruritusReference
Obeticholic Acid POISE (Phase 3, PBC)5-10 mg (titration)56%1%[14]
10 mg68%10%[14]
REGENERATE (Phase 3, NASH)25 mgMost frequent side effectNot specified[20]
Phase 2 (PSC)5-10 mg67%Not specified[21]
Cilofexor Phase 3 (PSC)100 mg49%Not specified[22]
Phase 2 (PSC, non-cirrhotic)30 mg & 100 mgDid not exacerbate pruritus vs. placebo2% (double-blind), 11% (OLE)[23][24]
Phase 1b (PSC, cirrhotic)30-100 mg (escalating)72.7%0%[25]
Tropifexor (B611488) Phase 2 (NASH)140 µg52%Not specified[12]
200 µg69%Not specified[12]
Phase 2 (PBC)150 µgMore frequent than placebo3 patients[26]
TANDEM (Phase 2b, NASH)140 µg40%Not specified[27]

Experimental Protocols

Assessment of Scratching Behavior in Mice

Objective: To quantify pruritus-related scratching behavior in mice following administration of an FXR agonist.

Methodology:

  • Acclimatization: Individually house mice in observation chambers for at least 30 minutes before the experiment to allow them to acclimatize.

  • Administration of Test Substance: Administer the FXR agonist or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Video Recording: Record the behavior of each mouse for a predefined period (e.g., 60 minutes) using a video camera positioned to have a clear view of the animal.

  • Quantification of Scratching: A trained observer, blinded to the treatment groups, should analyze the video recordings.

    • A "scratching bout" is defined as one or more rapid movements of the hind paw towards the head, neck, or flank, ending with the paw being returned to the floor or licked.

    • Record the number of scratching bouts and the duration of each bout.[18]

    • Alternatively, automated systems using magnetic sensors or machine learning-based video analysis can be employed for more objective and continuous monitoring.[17][18][19]

Human Pruritus Assessment

Objective: To quantitatively assess the severity of pruritus in human subjects participating in clinical trials of FXR agonists.

a) Visual Analog Scale (VAS)

Methodology:

  • Instrument: Provide the subject with a 10 cm line, either horizontal or vertical, with "No itch" at one end (scored as 0) and "Worst imaginable itch" at the other end (scored as 10).[28][29][30][31][32]

  • Instruction: Ask the subject to mark a point on the line that best represents the intensity of their itch over a specified period (e.g., the last 24 hours).

  • Scoring: Measure the distance in centimeters from the "No itch" end to the subject's mark. The score ranges from 0 to 10.

  • Interpretation of Scores:

    • 0: No pruritus

    • 0 - <4: Mild pruritus

    • ≥4 - <7: Moderate pruritus

    • ≥7 - <9: Severe pruritus

    • ≥9: Very severe pruritus[30]

b) 5-D Itch Scale

Methodology:

  • Instrument: Administer the 5-D Itch Scale questionnaire, which assesses five dimensions of pruritus: Duration, Degree, Direction, Disability, and Distribution.[33][34][35][36]

  • Scoring: Each of the five domains is scored from 1 to 5. The total score is the sum of the scores from each domain, ranging from 5 (no pruritus) to 25 (most severe pruritus).[33][34]

  • Interpretation: A higher score indicates a greater impact of pruritus on the individual. This scale is particularly useful for capturing the multidimensional nature of the itch experience.[33][36]

Signaling Pathways and Experimental Workflows

FXR_Agonist_Induced_Pruritus_Pathway FXR_Agonist FXR Agonist FXR FXR (Hepatocyte) FXR_Agonist->FXR Activates IL31_Gene IL-31 Gene Transcription FXR->IL31_Gene Induces Bile_Acids Altered Bile Acid Pool FXR->Bile_Acids Modulates Synthesis IL31 IL-31 (Pruritogen) IL31_Gene->IL31 Leads to Secretion Sensory_Neuron Sensory Neuron IL31->Sensory_Neuron Activates Itch_Signal Itch Signal (to Brain) Sensory_Neuron->Itch_Signal MRGPRX4_TGR5 MRGPRX4 / TGR5 (on Sensory Neuron) Bile_Acids->MRGPRX4_TGR5 Activates MRGPRX4_TGR5->Itch_Signal

Caption: FXR agonist activation in hepatocytes can induce pruritus via IL-31 and altered bile acids.

Pruritus_Troubleshooting_Workflow Start High Pruritus in Animal Model Check_Dose Verify FXR Agonist Dose & Administration Start->Check_Dose Dose_OK Dose Correct? Check_Dose->Dose_OK Check_Model Assess Animal Model Sensitivity Model_OK Consider Alternative Strain? Check_Model->Model_OK Check_Scoring Standardize Scratch Quantification Method Scoring_OK Scoring Objective? Check_Scoring->Scoring_OK Dose_OK->Check_Model Yes Adjust_Dose Adjust Dose/ Protocol Dose_OK->Adjust_Dose No Model_OK->Check_Scoring No Change_Strain Switch to Less Sensitive Strain Model_OK->Change_Strain Yes Implement_Scoring Implement Automated or Blinded Scoring Scoring_OK->Implement_Scoring No Re_Evaluate Re-evaluate Pruritus Scoring_OK->Re_Evaluate Yes Adjust_Dose->Re_Evaluate Change_Strain->Re_Evaluate Implement_Scoring->Re_Evaluate

Caption: Troubleshooting workflow for high pruritus in animal models.

Sensory_Neuron_Activation_Pathways cluster_receptors Receptors Pruritogens Pruritogens (Bile Acids, IL-31, LPA) Receptors Receptors on Sensory Neuron MRGPRX4 MRGPRX4 Pruritogens->MRGPRX4 Bile Acids TGR5 TGR5 Pruritogens->TGR5 Bile Acids IL31RA IL-31RA Pruritogens->IL31RA IL-31 LPAR LPA Receptor Pruritogens->LPAR LPA Downstream Downstream Signaling (e.g., Gq, PLC, TRP Channels) MRGPRX4->Downstream TGR5->Downstream IL31RA->Downstream LPAR->Downstream Action_Potential Action Potential Generation Downstream->Action_Potential Itch Itch Sensation Action_Potential->Itch

Caption: Multiple pruritogens activate distinct receptors on sensory neurons to induce itch.

References

Technical Support Center: The Impact of BMS-986318 on Lipid Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides essential information and troubleshooting advice for researchers investigating the effects of the Farnesoid X Receptor (FXR) agonist, BMS-986318, on lipid profiles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect lipid metabolism?

A1: this compound is a potent, non-bile acid agonist of the Farnesoid X Receptor (FXR), a key regulator of bile acid, cholesterol, and lipid metabolism.[1] Activation of FXR can influence lipid homeostasis through several mechanisms, including the regulation of genes involved in lipoprotein synthesis and clearance. While developed for nonalcoholic steatohepatitis (NASH), like other FXR agonists, it has the potential to alter plasma lipid profiles.[2]

Q2: We are observing an increase in LDL cholesterol in our animal models treated with an FXR agonist. Is this an expected outcome?

A2: Yes, an increase in LDL cholesterol is a known potential side effect of FXR agonist treatment.[3] This is thought to be due to FXR's role in the feedback regulation of bile acid synthesis from cholesterol. By activating FXR, the conversion of cholesterol to bile acids is reduced, which can lead to an increase in hepatic cholesterol levels and subsequently higher circulating LDL-C.[3]

Q3: We are seeing a decrease in HDL cholesterol in our experiments. Is this consistent with the mechanism of action of this compound?

A3: A decrease in HDL cholesterol has been observed with other FXR agonists.[3] The exact mechanisms are still under investigation but may involve FXR-mediated regulation of genes involved in HDL metabolism and reverse cholesterol transport. Therefore, a reduction in HDL-C is a plausible outcome when studying the effects of potent FXR agonists.

Q4: Are the effects of this compound on lipid profiles species-dependent?

A4: It is highly probable that the effects of FXR agonists on lipid profiles can vary between different animal models and humans. Rodent models, for instance, have different lipoprotein metabolism pathways compared to humans. Therefore, direct extrapolation of lipid profile changes from preclinical models to clinical outcomes should be done with caution.

Q5: What are the key signaling pathways activated by this compound that influence lipid metabolism?

A5: this compound, by activating FXR, initiates a cascade of transcriptional events. A primary pathway involves the induction of the Small Heterodimer Partner (SHP), which in turn represses the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor for genes involved in fatty acid and triglyceride synthesis. Additionally, FXR activation can influence the expression of genes related to lipoprotein uptake and clearance, such as the LDL receptor.

Troubleshooting Guides

Problem Potential Cause(s) Recommended Solution(s)
High variability in plasma lipid measurements between animals in the same treatment group. 1. Inconsistent fasting times before blood collection.2. Variations in diet composition.3. Hemolysis of blood samples during collection or processing.[4]1. Ensure a consistent fasting period (e.g., 4-6 hours) for all animals before blood sampling.2. Use a standardized and controlled diet throughout the study.3. Use appropriate gauge needles (23-25G) for blood collection and handle samples gently to avoid red blood cell lysis.[4] Centrifuge samples promptly at a low speed.
Unexpected lipid profile results that contradict published literature on other FXR agonists. 1. Incorrect dosage or formulation of this compound.2. Differences in the animal model (strain, age, sex).3. Issues with the analytical method for lipid quantification.1. Verify the concentration and stability of the dosing solution. Ensure proper administration.2. Document and consider the specific characteristics of the animal model being used, as this can significantly impact lipid metabolism.3. Validate the analytical method with appropriate standards and quality controls. Consider using a different quantification method for confirmation.
Difficulty in extracting lipids from liver tissue for analysis. 1. Incomplete tissue homogenization.2. Use of an inappropriate solvent system for extraction.3. Degradation of lipids during the extraction process.1. Ensure the tissue is thoroughly homogenized using a suitable method (e.g., bead beating or Dounce homogenization).2. Use a well-established lipid extraction method, such as the Folch or Bligh-Dyer method, with high-purity solvents.3. Perform all extraction steps on ice and under a nitrogen atmosphere to minimize oxidation.

Data Presentation

While specific quantitative data on the impact of this compound on lipid profiles from dedicated preclinical or clinical studies are not widely available in the public domain, the table below summarizes the potential class-wide effects of potent FXR agonists based on existing literature. These are potential outcomes and may not be directly representative of this compound.

Lipid Parameter Potential Effect of FXR Agonist Treatment Potential Mechanism
Total Cholesterol IncreaseReduced conversion of cholesterol to bile acids.
LDL Cholesterol (LDL-C) Increase[3]Downregulation of hepatic LDL receptor expression and reduced LDL-C clearance.[3]
HDL Cholesterol (HDL-C) Decrease[3]Altered expression of genes involved in HDL metabolism and reverse cholesterol transport.
Triglycerides (TG) DecreaseFXR-mediated repression of SREBP-1c, leading to reduced hepatic fatty acid and triglyceride synthesis.

Experimental Protocols

Protocol: Analysis of Plasma and Liver Lipid Profiles in a Mouse Model of Diet-Induced NASH Treated with this compound

1. Animal Model and Treatment:

  • Model: Male C57BL/6J mice on a high-fat, high-cholesterol, and high-fructose diet for 16-20 weeks to induce a NASH phenotype.

  • Treatment: Administer this compound or vehicle control orally once daily for a predetermined period (e.g., 4-8 weeks).

2. Sample Collection:

  • Fast animals for 4-6 hours prior to sample collection.

  • Collect blood via cardiac puncture or retro-orbital sinus into EDTA-coated tubes.

  • Centrifuge blood at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.[4]

  • Perfuse the liver with ice-cold PBS to remove blood.

  • Excise a portion of the liver, snap-freeze in liquid nitrogen, and store at -80°C for lipid analysis.

3. Plasma Lipid Analysis:

  • Use commercially available enzymatic kits to determine the concentrations of total cholesterol, LDL-C, HDL-C, and triglycerides in the plasma samples according to the manufacturer's instructions.

4. Liver Lipid Extraction (Folch Method):

  • Weigh approximately 50-100 mg of frozen liver tissue.

  • Homogenize the tissue in a 2:1 (v/v) mixture of chloroform:methanol.

  • Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Resuspend the dried lipids in a suitable solvent for analysis.

5. Liver Lipid Quantification:

  • Use enzymatic kits to measure the levels of cholesterol and triglycerides in the liver lipid extracts. Normalize the results to the initial tissue weight.

6. Data Analysis:

  • Perform statistical analysis (e.g., t-test or ANOVA) to compare the lipid profiles between the this compound-treated and vehicle control groups.

Mandatory Visualization

Signaling Pathway of FXR in Lipid Metabolism

FXR_Lipid_Metabolism BMS986318 This compound FXR FXR Activation BMS986318->FXR Agonist SHP SHP Induction FXR->SHP Induces CYP7A1 CYP7A1 Expression FXR->CYP7A1 Inhibits LDLR LDL Receptor Expression FXR->LDLR Potential Effect SREBP1c SREBP-1c Expression SHP->SREBP1c Inhibits Lipogenesis Hepatic Lipogenesis (Fatty Acid & Triglyceride Synthesis) SREBP1c->Lipogenesis Promotes Triglycerides Plasma Triglycerides Lipogenesis->Triglycerides Leads to BileAcid Bile Acid Synthesis CYP7A1->BileAcid Rate-limiting step HepaticCholesterol Hepatic Cholesterol BileAcid->HepaticCholesterol Consumes LDLC Plasma LDL-C HepaticCholesterol->LDLC Increases secretion of VLDL, precursor to LDL LDLR->LDLC Clearance

Caption: FXR activation by this compound influences key pathways in lipid metabolism.

References

Technical Support Center: Refining Animal Models for NASH with FXR Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on refining animal models for Nonalcoholic Steatohepatitis (NASH) with Farnesoid X Receptor (FXR) agonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: High Inter-Animal Variability in NASH Phenotype

Question: We are observing significant variability in the severity of steatosis, inflammation, and fibrosis among animals in the same experimental group, making our data difficult to interpret. What could be the cause and how can we mitigate this?

Answer: High variability is a common challenge in preclinical NASH models. Several factors can contribute to this:

  • Genetic Drift and Substrain Differences: Although inbred strains are used to minimize genetic variability, spontaneous mutations can lead to genetic drift over time. This can result in different phenotypes between colonies from different vendors or even from the same vendor at different times.

  • Gut Microbiome Composition: The gut microbiota plays a crucial role in the pathogenesis of NASH. Variations in the composition of the gut microbiome between individual animals can influence the host's metabolism and inflammatory responses, leading to different disease severities.[1][2][3]

  • Dietary Composition and Preparation: Minor variations in the formulation of custom diets, such as the source of fat, cholesterol levels, and the ratio of nutrients, can significantly impact NASH development.[4] Inconsistent mixing of powdered diets can also lead to variable nutrient intake.

  • Housing Conditions: Factors such as cage density, environmental enrichment, and light/dark cycles can influence stress levels and metabolic homeostasis in animals, potentially contributing to variability.

Troubleshooting Tips:

  • Standardize Animal Sourcing: Source all animals for a single study from the same vendor and at the same time to minimize genetic and microbiome-related variability.

  • Co-housing and Bedding Transfer: Co-house animals from different litters or transfer a small amount of dirty bedding between cages to help normalize the gut microbiome across the cohort.

  • Dietary Quality Control: Use a reputable vendor for custom diets and ensure they provide a detailed analysis of the composition. If preparing the diet in-house, use standardized protocols to ensure consistent mixing.

  • Acclimatization and Environmental Control: Allow for a sufficient acclimatization period (at least one week) before starting the experiment. Maintain consistent and well-documented housing conditions.

  • Increase Sample Size: A larger sample size can help to statistically account for inter-animal variability.

Issue 2: Inconsistent or Unexpected Efficacy of FXR Agonists

Question: Our FXR agonist is showing inconsistent efficacy in reducing NASH pathology, or we are observing unexpected adverse effects. What are the potential reasons?

Answer: The efficacy of FXR agonists can be influenced by several factors, from the compound's properties to the experimental design:

  • Compound Formulation and Delivery: Poor solubility of the FXR agonist can lead to inconsistent dosing, especially with oral gavage. The choice of vehicle is also critical, as it can affect the absorption and bioavailability of the compound.

  • Full vs. Partial Agonism: Different FXR agonists can have varying degrees of activity, with full agonists and partial agonists potentially producing different biological responses and side-effect profiles.[5]

  • On-Target but Undesirable Effects: FXR activation can lead to on-target effects that may be undesirable in the context of NASH, such as alterations in cholesterol metabolism (e.g., increased LDL and decreased HDL cholesterol).[6][7] Pruritus (itching) is another known on-target side effect.[6][7]

  • Off-Target Effects: The FXR agonist may have off-target activities that could either confound the results or cause unexpected toxicity.

  • Timing and Duration of Treatment: The timing of intervention (prophylactic vs. therapeutic) and the duration of treatment can significantly impact the observed efficacy.

Troubleshooting Tips:

  • Optimize Formulation: Ensure the FXR agonist is fully solubilized in the chosen vehicle. Common vehicles for oral gavage include 0.5% methylcellulose (B11928114) or a combination of 0.5% carboxymethylcellulose (CMC) with a small amount of a surfactant like Polysorbate 80 (Tween® 80).[8][9]

  • Dose-Response Studies: Conduct a dose-response study to determine the optimal dose for efficacy without significant toxicity.

  • Monitor for Side Effects: Closely monitor animals for signs of pruritus (excessive scratching) and measure plasma lipid profiles to assess for on-target adverse effects.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Conduct PK/PD studies to ensure that the drug is reaching the target tissues (liver and intestine) at sufficient concentrations to engage the FXR target.

  • Consider Tissue-Specific Agonists: If systemic side effects are a concern, consider exploring intestine-specific FXR agonists, which may offer a better therapeutic window.[6]

Frequently Asked Questions (FAQs)

Q1: Which NASH animal model is best for testing FXR agonists?

A1: The "best" model depends on the specific research question. Here's a comparison of commonly used models:

  • Diet-Induced Models:

    • Western Diet (High-Fat, High-Fructose, High-Cholesterol): These models better mimic the metabolic syndrome associated with human NASH, including obesity and insulin (B600854) resistance.[10] However, the development of significant fibrosis can be slow and variable.[10]

    • Methionine- and Choline-Deficient (MCD) Diet: This model rapidly induces severe steatohepatitis and fibrosis.[11][12] However, it is not associated with obesity or insulin resistance and can cause significant weight loss, which is not typical of human NASH.[11][12]

  • Chemically-Induced Models:

    • Carbon Tetrachloride (CCl4): CCl4 is a hepatotoxin that can be used in combination with a high-fat diet to accelerate the development of fibrosis.[13][14][15][16] This can shorten the experimental timeline.

For studying the metabolic effects of FXR agonists, a Western diet model is more relevant. For focusing on the anti-fibrotic effects, an MCD diet or a diet combined with CCl4 may be more appropriate.

Q2: How can I confirm that my FXR agonist is engaging its target in vivo?

A2: Target engagement can be assessed by measuring the expression of well-known FXR target genes in the liver and/or intestine. Key target genes include:

  • Small Heterodimer Partner (SHP): Upregulated by FXR activation in both the liver and intestine.[17][18]

  • Fibroblast Growth Factor 15 (FGF15) in mice / FGF19 in humans: Upregulated by FXR activation in the intestine.[17][18]

  • Cytochrome P450 7A1 (CYP7A1): Downregulated by the FXR-SHP and FXR-FGF15 pathways.[18]

These can be measured by quantitative real-time PCR (qRT-PCR) on tissue samples collected at the end of the study.

Q3: What is the NAFLD Activity Score (NAS) and how is it used?

A3: The NAFLD Activity Score (NAS) is a semi-quantitative scoring system used to assess the histological features of NAFLD and NASH in liver biopsies.[19][20][21] It is the unweighted sum of scores for:

  • Steatosis (0-3): Based on the percentage of hepatocytes containing fat droplets.

  • Lobular Inflammation (0-3): Based on the number of inflammatory foci per microscopic field.

  • Hepatocyte Ballooning (0-2): A measure of hepatocyte injury.

A NAS of 5 or higher is considered diagnostic for NASH.[5][20] The NAS is a critical endpoint in preclinical studies to evaluate the efficacy of therapeutic agents.

Data Presentation: Efficacy of FXR Agonists in Preclinical NASH Models

The following tables summarize quantitative data on the efficacy of various FXR agonists in different mouse models of NASH.

Table 1: Effects of FXR Agonists on NAFLD Activity Score (NAS) and its Components

FXR AgonistNASH ModelDoseTreatment DurationChange in Steatosis ScoreChange in Inflammation ScoreChange in Ballooning ScoreOverall NAS Reduction
Obeticholic Acid (OCA) DIO-NASH30 mg/kg/day8 weeksNo significant change
ob/ob-NASH30 mg/kg/day8 weeksNo significant change
Tropifexor STAM™0.1-0.3 mg/kg/day12 weeksSignificant ↓
AMLN0.3-0.9 mg/kg/day4 weeksSignificant ↓
Cilofexor Rat NASH Model10-30 mg/kg/day10 weeksNot reportedNot reportedNot reportedNot reported

Note: DIO-NASH (Diet-Induced Obese NASH), ob/ob-NASH (genetically obese NASH model), STAM™ (streptozotocin and high-fat diet model), AMLN (Amylin liver NASH model). ↓ indicates a reduction.

Table 2: Effects of FXR Agonists on Liver Fibrosis

FXR AgonistNASH ModelDoseTreatment DurationFibrosis Staging MethodChange in Fibrosis
Obeticholic Acid (OCA) HFD + CCl430 mg/kg/dayNot specifiedSirius Red Staining
Tropifexor STAM™0.1 mg/kg/day12 weeksSirius Red StainingReversed established fibrosis
Cilofexor Rat NASH Model10-30 mg/kg/day10 weeksPicro-Sirius Red StainingDose-dependent ↓ (-41% to -69%)

Note: HFD (High-Fat Diet), CCl4 (Carbon Tetrachloride). ↓ indicates a reduction.

Table 3: Effects of FXR Agonists on Biochemical Markers

FXR AgonistNASH ModelDoseTreatment DurationChange in ALTChange in ASTChange in Liver Triglycerides
Obeticholic Acid (OCA) MCD Diet0.4 mg/day24 days
Tropifexor STAM™0.1-0.3 mg/kg/day12 weeksNot reportedNot reported
Cilofexor Rat NASH Model10-30 mg/kg/day10 weeksNot reportedNot reported

Note: MCD (Methionine- and Choline-Deficient), ALT (Alanine Aminotransferase), AST (Aspartate Aminotransferase). ↓ indicates a reduction.

Experimental Protocols

Protocol 1: Induction of NASH using a Western Diet and CCl4

This protocol describes a method to induce NASH with accelerated fibrosis in mice.[13][14][15][16]

  • Animals: Male C57BL/6J mice, 8 weeks of age.

  • Diet:

    • Control Group: Standard chow diet.

    • NASH Group: Western diet (e.g., 42% of calories from fat, high in saturated fat and cholesterol) and drinking water supplemented with high fructose (B13574) (e.g., 42 g/L).

  • CCl4 Administration:

    • Prepare a 10% solution of CCl4 in corn oil or olive oil.

    • Administer CCl4 via intraperitoneal (IP) injection at a dose of 0.25-0.5 mL/kg body weight, once or twice weekly, starting from week 4 of the Western diet.

  • Duration: Continue the diet and CCl4 injections for a total of 8-12 weeks.

  • Endpoint Analysis: At the end of the study, collect blood for biochemical analysis and liver tissue for histology and gene expression analysis.

Protocol 2: Histological Assessment of NAFLD Activity Score (NAS)

This protocol outlines the steps for histological scoring of liver sections.[19][20][21]

  • Tissue Preparation: Fix liver tissue in 10% neutral buffered formalin, process, and embed in paraffin. Cut 4-5 µm sections and stain with Hematoxylin and Eosin (H&E).

  • Scoring: A trained pathologist, blinded to the treatment groups, should evaluate the slides under a light microscope.

    • Steatosis:

      • Score 0: <5% of hepatocytes affected.

      • Score 1: 5-33% of hepatocytes affected.

      • Score 2: 34-66% of hepatocytes affected.

      • Score 3: >66% of hepatocytes affected.

    • Lobular Inflammation:

      • Score 0: No inflammatory foci.

      • Score 1: <2 foci per 200x field.

      • Score 2: 2-4 foci per 200x field.

      • Score 3: >4 foci per 200x field.

    • Hepatocyte Ballooning:

      • Score 0: None.

      • Score 1: Few ballooned cells.

      • Score 2: Many cells/prominent ballooning.

  • Calculation: The NAS is the sum of the scores for steatosis, lobular inflammation, and ballooning.

Protocol 3: Quantification of Liver Fibrosis using Sirius Red Staining

This protocol details the procedure for staining and quantifying collagen deposition in liver tissue.[3][14][22][23]

  • Tissue Preparation: Use paraffin-embedded liver sections as described in Protocol 2.

  • Staining:

    • Deparaffinize and rehydrate the sections.

    • Stain with Picro-Sirius Red solution for 1 hour.

    • Rinse with acidified water.

    • Dehydrate through a series of ethanol (B145695) concentrations and clear with xylene.

    • Mount with a permanent mounting medium.

  • Image Acquisition: Capture images of the stained sections using a light microscope with a digital camera. For enhanced visualization of collagen fibers, use a polarizing microscope.

  • Quantification:

    • Use image analysis software (e.g., ImageJ) to quantify the percentage of the total liver area that is positively stained for collagen.

    • Analyze multiple random fields per liver section to ensure representative sampling.

Mandatory Visualization

FXR_Signaling_Pathway cluster_Liver Hepatocyte Bile_Acids_Int Bile Acids FXR_Int FXR Bile_Acids_Int->FXR_Int Activation FGF15 FGF15 FXR_Int->FGF15 Upregulation CYP7A1 CYP7A1 (Bile Acid Synthesis) FGF15->CYP7A1 Inhibition (via FGFR4) Bile_Acids_Liv Bile Acids FXR_Liv FXR Bile_Acids_Liv->FXR_Liv Activation SHP SHP FXR_Liv->SHP Upregulation NFkB NF-kB (Inflammation) FXR_Liv->NFkB Inhibition SHP->CYP7A1 Inhibition SREBP1c SREBP-1c (Lipogenesis) SHP->SREBP1c Inhibition FXR_Agonist FXR Agonist FXR_Agonist->FXR_Int Activation FXR_Agonist->FXR_Liv Activation

Caption: FXR signaling pathway in the enterohepatic system and its role in NASH.

Experimental_Workflow start Start: Select NASH Animal Model diet Dietary Induction (e.g., Western Diet) start->diet ccl4 Chemical Induction (e.g., CCl4) diet->ccl4 Optional Acceleration treatment Administer FXR Agonist or Vehicle diet->treatment ccl4->treatment endpoints Endpoint Analysis: - Histology (NAS, Fibrosis) - Biochemistry (ALT, AST) - Gene Expression treatment->endpoints data Data Analysis and Interpretation endpoints->data Troubleshooting_Logic cluster_Variability Troubleshooting Variability cluster_Efficacy Troubleshooting Efficacy problem Problem: Inconsistent Results variability High Inter-Animal Variability? problem->variability Yes efficacy Inconsistent Agonist Efficacy? problem->efficacy No genetics Check Animal Sourcing (Genetic Drift) variability->genetics microbiome Normalize Gut Microbiome (Co-housing) variability->microbiome diet Ensure Dietary Consistency variability->diet formulation Optimize Drug Formulation and Vehicle efficacy->formulation dose Conduct Dose-Response Study efficacy->dose pkpd Perform PK/PD Analysis (Target Engagement) efficacy->pkpd

References

Technical Support Center: Cell Culture Media Considerations for BMS-986318 Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on cell culture media considerations for studies involving BMS-986318, a potent and selective non-bile acid farnesoid X receptor (FXR) agonist. Adherence to optimal cell culture conditions is critical for obtaining reliable and reproducible data in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a non-bile acid agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that is highly expressed in the liver, intestine, kidney, and adrenal glands.[1] FXR is a key regulator of bile acid, lipid, and glucose metabolism. Upon activation by an agonist like this compound, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their expression. A key downstream effect of FXR activation is the induction of the fibroblast growth factor 15 (FGF15) in mice and its human ortholog FGF19, which subsequently suppresses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.

Q2: What are the recommended basal media for culturing cells in this compound studies?

A2: Commonly used basal media such as Dulbecco's Modified Eagle's Medium (DMEM) and RPMI-1640 are suitable for most cell lines used in this compound studies, including hepatic cell lines like HepG2. The choice between DMEM and RPMI-1640 often depends on the specific cell line and the experimental objectives. DMEM generally has higher concentrations of amino acids and vitamins compared to RPMI-1640. It is crucial to maintain consistency with the chosen basal medium throughout a series of experiments to ensure reproducibility.

Q3: How does serum in the culture medium affect this compound activity?

A3: Fetal Bovine Serum (FBS) is a common supplement in cell culture media, providing essential growth factors and hormones. However, it can also introduce variability and potential confounding factors in studies with small molecules like this compound. This compound has been reported to be highly bound by plasma proteins.[2] This suggests that serum proteins in the culture medium, such as albumin, can bind to this compound, reducing its free concentration and consequently its effective dose at the cellular level. This can lead to a rightward shift in the dose-response curve. For quantitative studies, it is recommended to use charcoal/dextran-stripped FBS to minimize the interference from endogenous lipophilic molecules or to perform experiments in serum-free or reduced-serum conditions, if the cell line's viability is not compromised.

Q4: What is the recommended solvent for preparing this compound stock solutions and what are the final concentration limits in the culture medium?

A4: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.1% (v/v), as higher concentrations can have cytotoxic effects and may interfere with cellular processes.

Q5: How stable is this compound in cell culture media?

A5: While specific stability data for this compound in various cell culture media is not extensively published, the stability of small molecules in culture can be influenced by factors such as pH, temperature (37°C), and enzymatic degradation by components in serum. It is good practice to prepare fresh dilutions of this compound in pre-warmed media for each experiment. If experiments run for an extended period (e.g., >24 hours), consider replenishing the medium with freshly prepared this compound to maintain a consistent concentration.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Reduced or no biological activity of this compound 1. High serum protein binding: this compound may be binding to proteins in the FBS, reducing its effective concentration. 2. Compound degradation: The compound may be unstable under the specific culture conditions. 3. Incorrect dosage: The concentration of this compound may be too low to elicit a response.1. Use charcoal/dextran-stripped FBS or reduce the serum concentration. If possible, perform the experiment in serum-free medium. 2. Prepare fresh working solutions of this compound for each experiment. For long-term experiments, consider replenishing the media with fresh compound at regular intervals. 3. Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental setup.
Precipitate formation in the culture medium 1. Poor solubility: this compound may have limited solubility in the aqueous environment of the cell culture medium, especially at higher concentrations. 2. High final DMSO concentration: While DMSO aids in initial solubilization, a high final concentration can sometimes lead to precipitation upon dilution in aqueous media.1. Ensure the stock solution is fully dissolved before further dilution. Prepare intermediate dilutions in pre-warmed media and mix thoroughly. Visually inspect for any signs of precipitation before adding to the cells. 2. Keep the final DMSO concentration in the culture medium at or below 0.1% (v/v).
Inconsistent results between experiments 1. Variability in media components: Different lots of FBS or basal media can have slight variations in composition. 2. Inconsistent handling of this compound: Differences in the preparation and storage of stock solutions can lead to variability. 3. Cell passage number: The responsiveness of cells to stimuli can change with increasing passage number.1. Use the same lot of FBS and basal medium for a series of related experiments. 2. Prepare a large batch of high-concentration stock solution, aliquot it, and store it at -80°C to be used across multiple experiments. Avoid repeated freeze-thaw cycles. 3. Use cells within a defined passage number range for all experiments.
Unexpected off-target effects 1. Media components interfering with FXR signaling: Some components of the culture medium could potentially modulate the FXR pathway. 2. High compound concentration: Using excessively high concentrations of this compound may lead to non-specific effects.1. Be aware of the composition of your media. If unexpected results are observed, consider using a more defined, serum-free medium to eliminate potential interferences. 2. Use the lowest effective concentration of this compound as determined by a dose-response curve. Include appropriate vehicle controls in all experiments.

Quantitative Data Summary

The following table summarizes key in vitro potency and pharmacokinetic parameters for this compound. Note that the in vitro potency can be influenced by the specific assay conditions, including the cell type and media composition.

ParameterValueReference
FXR Gal4 EC50 1.8 ± 0.6 nM[2]
SRC-1 Recruitment EC50 3.1 ± 1.2 nM[2]
Plasma Protein Binding (Mouse) >99.9%[2]

Experimental Protocols

Protocol 1: General Cell-Based Assay for FXR Activation

  • Cell Seeding: Plate the desired cell line (e.g., HepG2) in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Culture the cells in their recommended growth medium (e.g., DMEM with 10% FBS).

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of dilutions in serum-free medium or medium with charcoal/dextran-stripped FBS to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is the same and does not exceed 0.1%.

  • Cell Treatment: After the cells have adhered and reached the desired confluency, replace the growth medium with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Endpoint Analysis: Following incubation, analyze the desired endpoint. This could include:

    • Gene Expression Analysis: Isolate RNA and perform RT-qPCR to measure the expression of FXR target genes such as SHP, BSEP, or FGF19.

    • Reporter Gene Assay: If using a cell line with an FXR reporter construct, measure the reporter activity (e.g., luciferase).

    • Protein Analysis: Perform Western blotting or ELISA to measure the protein levels of FXR targets.

Visualizations

FXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FXR_RXR_inactive FXR/RXR (Inactive) This compound->FXR_RXR_inactive Binds and Activates FXR_RXR_active FXR/RXR (Active) FXR_RXR_inactive->FXR_RXR_active Translocation FXRE FXR Response Element (FXRE) FXR_RXR_active->FXRE Binds Target_Genes Target Gene Transcription (e.g., SHP, FGF19) FXRE->Target_Genes Initiates Experimental_Workflow A 1. Cell Seeding (e.g., HepG2 in 96-well plate) C 3. Cell Treatment (Add compound or vehicle) A->C B 2. This compound Preparation (Stock in DMSO, dilutions in media) B->C D 4. Incubation (e.g., 24 hours at 37°C, 5% CO2) C->D E 5. Endpoint Analysis D->E F Gene Expression (RT-qPCR) E->F G Reporter Assay (Luciferase) E->G H Protein Analysis (Western/ELISA) E->H

References

Validation & Comparative

A Preclinical Contender in the NASH Arena: BMS-986318 Versus Clinically Tested FXR Agonists

Author: BenchChem Technical Support Team. Date: December 2025

New York, NY – As the race for the first approved treatment for Nonalcoholic Steatohepatitis (NASH) intensifies, the farnesoid X receptor (FXR) has emerged as a key therapeutic target. Numerous FXR agonists have entered clinical development, each with a unique profile. This guide provides a comparative analysis of the preclinical candidate BMS-986318 against other notable FXR agonists that have progressed further in clinical trials: Obeticholic Acid (Ocaliva), Cilofexor, and Tropifexor.

While this compound, a potent, non-bile acid FXR agonist, has demonstrated promising anti-fibrotic effects in preclinical models, it has not advanced to clinical trials for NASH. A planned Phase 1 study in healthy volunteers was withdrawn, and its current development status is preclinical. In contrast, Obeticholic Acid, Cilofexor, and Tropifexor have all been evaluated in NASH patients, providing valuable clinical data on their efficacy and safety. This comparison aims to contextualize the preclinical promise of this compound within the broader landscape of FXR agonist development for NASH for an audience of researchers, scientists, and drug development professionals.

Mechanism of Action: The FXR Signaling Pathway

FXR is a nuclear receptor primarily expressed in the liver and intestines. Its activation plays a crucial role in regulating bile acid, lipid, and glucose metabolism, as well as modulating inflammatory and fibrotic pathways. The therapeutic rationale for FXR agonists in NASH is based on their ability to mimic the effects of endogenous bile acids in activating these beneficial pathways.

FXR_Signaling_Pathway FXR Signaling Pathway in Hepatocytes cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_effects Downstream Effects FXR_Agonist FXR Agonist (e.g., this compound, OCA) FXR FXR FXR_Agonist->FXR Binds and activates RXR RXR FXR->RXR Heterodimerizes with FXRE FXR Response Element (FXRE) on DNA RXR->FXRE Binds to Gene_Transcription Target Gene Transcription FXRE->Gene_Transcription Bile_Acid_Synthesis Decreased Bile Acid Synthesis (via SHP-mediated CYP7A1 inhibition) Gene_Transcription->Bile_Acid_Synthesis Lipid_Metabolism Improved Lipid Metabolism (Decreased Triglycerides) Gene_Transcription->Lipid_Metabolism Inflammation Reduced Inflammation Gene_Transcription->Inflammation Fibrosis Reduced Fibrosis Gene_Transcription->Fibrosis

FXR Signaling Pathway in Hepatocytes

Preclinical Profile of this compound

This compound is a non-bile acid FXR agonist that has demonstrated potent activation of the FXR receptor in in-vitro assays.[1] Preclinical studies have highlighted its potential for treating liver fibrosis, a key driver of NASH progression.

Experimental Protocol: Mouse Bile Duct Ligation (BDL) Model

The primary preclinical model used to evaluate the anti-fibrotic efficacy of this compound was the mouse bile duct ligation (BDL) model.[1] This model induces severe cholestasis and subsequent liver fibrosis.

  • Model: Male C57BL/6 mice.

  • Procedure: The common bile duct is surgically ligated to induce cholestasis and fibrosis. A sham-operated group serves as the control.

  • Treatment: this compound is administered orally at varying doses.

  • Primary Endpoint: Liver hydroxyproline (B1673980) content, a quantitative marker of collagen deposition and thus fibrosis.

  • Key Findings: this compound treatment resulted in a significant, dose-dependent reduction in liver hydroxyproline levels, indicating a potent anti-fibrotic effect in this model.[1]

Table 1: Preclinical Profile of this compound

FeatureDescriptionReference
Drug Class Non-bile acid FXR agonist[1]
Mechanism Potent and selective activation of the farnesoid X receptor.[1]
Preclinical Model Mouse bile duct ligation (BDL) model of liver fibrosis.[1]
Key Preclinical Finding Significant reduction in liver hydroxyproline content, indicating anti-fibrotic activity.[1]
Development Status Preclinical

Clinical Performance of Comparator FXR Agonists

While this compound remains in the preclinical stage, other FXR agonists have undergone extensive clinical evaluation in patients with NASH. The following tables summarize the key efficacy and safety findings from clinical trials of Obeticholic Acid, Cilofexor, and Tropifexor.

Experimental Protocols: NASH Clinical Trials

The clinical development of FXR agonists for NASH typically follows a standardized pathway to assess safety and efficacy.

NASH_Clinical_Trial_Workflow Typical NASH Clinical Trial Workflow Screening Patient Screening (Biopsy-proven NASH, Fibrosis Stage F2-F3) Randomization Randomization Screening->Randomization Treatment Treatment Period (e.g., 18-72 weeks) Randomization->Treatment Drug vs. Placebo Biopsy End-of-Treatment Biopsy Treatment->Biopsy Endpoints Primary Efficacy Endpoints - Fibrosis Improvement (≥1 stage) without worsening of NASH - NASH Resolution without worsening of fibrosis Biopsy->Endpoints

Typical NASH Clinical Trial Workflow

Table 2: Clinical Trial Efficacy of FXR Agonists in NASH

Drug (Trial)DosePrimary Endpoint: Fibrosis Improvement (≥1 stage) without worsening of NASHPrimary Endpoint: NASH Resolution without worsening of fibrosisReference
Obeticholic Acid (REGENERATE) 10 mg18.5% (vs. 11.8% placebo)Not met[2]
25 mg20.8% (vs. 11.8% placebo)Not met[2]
Cilofexor (Phase 2) 30 mgData on fibrosis improvement from this specific trial is limited.Data on NASH resolution from this specific trial is limited.[3][4]
100 mgShowed improvements in non-invasive markers of fibrosis.Showed improvements in non-invasive markers of NASH.[3][4]
Tropifexor (FLIGHT-FXR) 140 µgNo significant difference vs. placebo at week 48.No significant difference vs. placebo at week 48.[5]
200 µgNo significant difference vs. placebo at week 48.No significant difference vs. placebo at week 48.[5]

Table 3: Clinical Trial Safety Profile of FXR Agonists in NASH

DrugCommon Adverse EventsKey Safety ConcernsReference
Obeticholic Acid Pruritus (itching), fatigue, headache, constipation.Dose-dependent pruritus, increase in LDL cholesterol.[6]
Cilofexor Pruritus, headache, nausea.Dose-dependent pruritus.[4][7]
Tropifexor Pruritus, nausea, diarrhea.Dose-dependent pruritus.[5]

Comparative Overview

The journey of an investigational drug from preclinical discovery to clinical application is fraught with challenges. This compound showcased a promising anti-fibrotic profile in a well-established animal model of liver fibrosis. However, the lack of progression to clinical trials for NASH underscores the difficulties in translating preclinical efficacy into clinical success.

In contrast, Obeticholic Acid has demonstrated a statistically significant improvement in liver fibrosis in a large Phase 3 trial, albeit with a notable incidence of pruritus.[2][6] Cilofexor and Tropifexor, both non-bile acid FXR agonists like this compound, have shown some positive effects on liver fat and biomarkers in Phase 2 studies, but have also been associated with pruritus and have not yet demonstrated a clear benefit on liver histology in later-stage trials.[3][4][5]

FXR_Agonist_Comparison FXR Agonist Development Snapshot for NASH cluster_preclinical Preclinical cluster_clinical Clinical Development cluster_phase2 Phase 2 cluster_phase3 Phase 3 BMS986318 This compound (Non-Bile Acid) - Potent anti-fibrotic effect in animal models - Withdrawn before Phase 1 for NASH Cilofexor Cilofexor (Non-Bile Acid) - Improved liver fat and biomarkers - Pruritus observed Tropifexor Tropifexor (Non-Bile Acid) - Improved liver fat and biomarkers - Pruritus observed OCA Obeticholic Acid (Ocaliva) (Bile Acid Analog) - Significant fibrosis improvement - Pruritus and lipid changes

FXR Agonist Development Snapshot for NASH

Conclusion

This compound represents a potent, preclinical FXR agonist with demonstrated anti-fibrotic activity. However, its journey was halted before entering clinical trials for NASH, a fate shared by many promising drug candidates. The clinical data from other FXR agonists, such as Obeticholic Acid, Cilofexor, and Tropifexor, highlight both the potential and the challenges of this therapeutic class. While FXR activation can lead to improvements in liver fibrosis, the persistent issue of pruritus and the need for clear histological benefit remain significant hurdles. For researchers and drug developers, the story of this compound and its clinical-stage counterparts underscores the importance of optimizing the therapeutic window of FXR agonists to maximize anti-fibrotic efficacy while minimizing side effects in the quest for an effective NASH therapy.

References

A Comparative Analysis of FXR Agonists: BMS-986318 and Obeticholic Acid in the Context of Liver Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose metabolism. Its role in modulating inflammation and fibrosis has positioned it as a key therapeutic target for chronic liver diseases such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). This guide provides a detailed comparative analysis of two prominent FXR agonists: obeticholic acid (OCA), a semi-synthetic bile acid analog, and BMS-986318, a potent non-bile acid agonist.

Mechanism of Action: A Tale of Two Agonists

Both obeticholic acid and this compound exert their therapeutic effects by activating FXR. However, their distinct chemical structures—OCA being a derivative of the natural bile acid chenodeoxycholic acid (CDCA) and this compound being a non-bile acid synthetic compound—may lead to differences in their pharmacological profiles.[1][2][3]

Activation of FXR by either agonist triggers a cascade of downstream signaling events that collectively contribute to the amelioration of liver injury. A key event is the induction of the fibroblast growth factor 19 (FGF19) in the intestine (FGF15 in rodents), which then signals in the liver to suppress bile acid synthesis by inhibiting the enzyme cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting step in the classical bile acid synthesis pathway.[2] This reduction in the bile acid pool size alleviates bile acid-induced hepatotoxicity. Furthermore, FXR activation enhances the expression of genes involved in bile acid transport, further promoting the removal of bile acids from hepatocytes.[3]

Beyond bile acid homeostasis, FXR activation has demonstrated anti-inflammatory and anti-fibrotic effects.[4] It can inhibit the activation of hepatic stellate cells, the primary cell type responsible for liver fibrosis, and reduce the expression of pro-inflammatory cytokines.[4]

cluster_Agonist FXR Agonists cluster_Intestine Intestine cluster_Liver Liver This compound This compound FXR_Int FXR This compound->FXR_Int Activates FXR_Liv FXR This compound->FXR_Liv Activates Obeticholic Acid Obeticholic Acid Obeticholic Acid->FXR_Int Activates Obeticholic Acid->FXR_Liv Activates FGF19 FGF19 (FGF15 in rodents) FXR_Int->FGF19 Induces FGF19->FXR_Liv Signals to SHP SHP FXR_Liv->SHP Induces BSEP Bile Salt Export Pump FXR_Liv->BSEP Induces HSC Hepatic Stellate Cell Activation FXR_Liv->HSC Inhibits Inflammation Inflammation FXR_Liv->Inflammation Reduces CYP7A1 CYP7A1 SHP->CYP7A1 Inhibits Bile_Acid_Syn Bile Acid Synthesis CYP7A1->Bile_Acid_Syn Rate-limiting enzyme for Bile_Acid_Exp Bile Acid Export BSEP->Bile_Acid_Exp Increases Fibrosis Fibrosis HSC->Fibrosis Leads to Inflammation->Fibrosis Contributes to

Fig. 1: Simplified signaling pathway of FXR agonists.

Preclinical and Clinical Performance: A Comparative Overview

While direct head-to-head clinical trials are not yet available, a comparative analysis can be drawn from existing preclinical and clinical data for each compound.

This compound: A Potent Non-Bile Acid Agonist

Preclinical studies have demonstrated that this compound is a potent activator of FXR both in vitro and in vivo.[2] In a mouse model of bile duct ligation, a model of cholestasis and fibrosis, this compound showed efficacy in reducing liver fibrosis.[2] One of the key differentiators for non-bile acid agonists like this compound is the potential for a distinct pharmacological profile that may offer an improved safety and tolerability profile compared to bile acid-based agonists.[1]

This compound Preclinical Data
Model Mouse bile duct ligation model[2]
Key Findings Demonstrated in vivo efficacy in reducing liver cholestasis and fibrosis.[2]
Biomarker Modulation Robustly induced FGF15 (mouse ortholog of FGF19) and reduced CYP7A1 mRNA levels, confirming target engagement.[2]
Obeticholic Acid: The First-in-Class FXR Agonist

Obeticholic acid has undergone extensive clinical evaluation and is approved for the treatment of PBC.[3] In the context of NASH, the Phase 3 REGENERATE trial provided significant insights into its efficacy.

The REGENERATE trial was a large, randomized, double-blind, placebo-controlled study in patients with biopsy-proven NASH and liver fibrosis (stages F2-F3).[5][6] The primary endpoints at the 18-month interim analysis were either an improvement in liver fibrosis by at least one stage with no worsening of NASH, or resolution of NASH with no worsening of fibrosis.[5][6]

Obeticholic Acid: REGENERATE Phase 3 Trial (18-Month Interim Analysis)
Parameter Placebo
Fibrosis Improvement (≥1 stage) with no worsening of NASH 12%[6]
NASH Resolution with no worsening of fibrosis 8%[6]

The trial demonstrated a statistically significant improvement in liver fibrosis in patients receiving the 25 mg dose of obeticholic acid.[6] However, the endpoint of NASH resolution was not met.[6] A common adverse event associated with obeticholic acid is dose-dependent pruritus (itching).[7]

Experimental Protocols: Key Methodologies

The evaluation of anti-NASH therapies heavily relies on histological assessment of liver biopsies and, increasingly, on non-invasive biomarkers.

Liver Biopsy and Histological Assessment

Liver biopsy remains the gold standard for the diagnosis and staging of NASH in clinical trials.[8] The procedure involves obtaining a small sample of liver tissue for microscopic examination. Histological changes are typically scored using the NASH Clinical Research Network (CRN) scoring system, which evaluates steatosis, lobular inflammation, and hepatocyte ballooning, collectively known as the NAFLD Activity Score (NAS), and fibrosis stage.[9][10]

cluster_Workflow Liver Biopsy and Histological Assessment Workflow Patient_Screening Patient Screening (Clinical & Biochemical) Liver_Biopsy Liver Biopsy Procedure Patient_Screening->Liver_Biopsy Tissue_Processing Tissue Processing (Fixation, Embedding, Sectioning) Liver_Biopsy->Tissue_Processing Staining Histological Staining (H&E, Trichrome) Tissue_Processing->Staining Pathologist_Evaluation Pathologist Evaluation (NASH CRN Scoring) Staining->Pathologist_Evaluation Data_Analysis Data Analysis (Primary Endpoint Assessment) Pathologist_Evaluation->Data_Analysis

Fig. 2: Generalized workflow for liver biopsy in clinical trials.

NASH CRN Fibrosis Staging:

  • Stage 0: No fibrosis

  • Stage 1: Perisinusoidal or periportal fibrosis

  • Stage 2: Perisinusoidal and portal/periportal fibrosis

  • Stage 3: Bridging fibrosis

  • Stage 4: Cirrhosis

Non-Invasive Tests (NITs) for Liver Fibrosis

Given the invasive nature of liver biopsy, there is a significant effort to develop and validate non-invasive tests (NITs) to assess liver fibrosis.[11][12] These can be broadly categorized into serum-based biomarkers and imaging-based techniques.

Commonly Used Non-Invasive Tests:

  • Serum Biomarkers:

    • NAFLD Fibrosis Score (NFS): Calculated using age, BMI, presence of diabetes/impaired fasting glucose, AST/ALT ratio, platelet count, and albumin.[13]

    • FIB-4 Index: Calculated using age, AST, ALT, and platelet count.[14]

    • Enhanced Liver Fibrosis (ELF™) Test: A panel of three direct markers of fibrosis: hyaluronic acid, TIMP-1, and PIIINP.[14]

  • Imaging Techniques:

    • Transient Elastography (TE): Measures liver stiffness, which correlates with the degree of fibrosis.[15]

    • Magnetic Resonance Elastography (MRE): A non-invasive imaging technique that provides a quantitative map of liver stiffness.[13]

Patient with Suspected NASH Patient with Suspected NASH Non-Invasive Tests Non-Invasive Tests Patient with Suspected NASH->Non-Invasive Tests Serum Biomarkers Serum Biomarkers (NFS, FIB-4, ELF) Non-Invasive Tests->Serum Biomarkers Imaging Imaging (TE, MRE) Non-Invasive Tests->Imaging Risk Stratification Risk Stratification Serum Biomarkers->Risk Stratification Imaging->Risk Stratification Liver Biopsy Liver Biopsy Risk Stratification->Liver Biopsy High Risk Definitive Diagnosis & Staging Definitive Diagnosis & Staging Liver Biopsy->Definitive Diagnosis & Staging

Fig. 3: Role of non-invasive tests in NASH diagnosis.

Conclusion and Future Directions

Both this compound and obeticholic acid represent promising therapeutic strategies for the treatment of chronic liver diseases through the activation of FXR. Obeticholic acid has a more extensive clinical trial history, demonstrating a significant anti-fibrotic effect in patients with NASH, albeit with a notable incidence of pruritus. This compound, as a non-bile acid agonist, holds the potential for a differentiated efficacy and safety profile.

The future of drug development in this space will likely involve a combination of approaches, potentially including combination therapies targeting multiple pathways involved in NASH pathogenesis. Furthermore, the refinement and validation of non-invasive biomarkers will be crucial for patient monitoring and as surrogate endpoints in clinical trials, reducing the reliance on invasive liver biopsies. Head-to-head comparative trials of different FXR agonists will be invaluable in determining the optimal treatment strategies for patients with chronic liver disease.

References

A Head-to-Head Comparison of FXR Agonists: BMS-986318 vs. GW4064

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable farnesoid X receptor (FXR) agonist is critical for advancing research in metabolic and inflammatory diseases. This guide provides an in-depth, objective comparison of two prominent non-steroidal FXR agonists: the clinical candidate BMS-986318 and the widely used research tool GW4064.

This comparison guide delves into their performance, supported by experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathways and workflows.

At a Glance: Key Differences

FeatureThis compoundGW4064
Development Status Preclinical/Clinical Development for NASH.[1][2]Widely used as a research tool.[3][4]
Potency (EC50) High (e.g., 53 nM in FXR Gal4 assay).[5][6][7]High (e.g., 15-90 nM in various assays).[4][5][8]
Efficacy Full agonist, though some studies suggest reduced maximal activity compared to GW4064 in specific assays.[8][9]Full agonist.[5]
Selectivity High for FXR.Significant off-target activity, notably on histamine (B1213489) receptors (H1, H2, H4).[1][2][3][10]
ADME Profile Reported to have a suitable ADME profile for clinical development.[5][6]Poor pharmacokinetic properties limit its clinical utility.[3][4]

Quantitative Performance Comparison

The following tables summarize the in vitro potency and efficacy of this compound and GW4064 in activating the farnesoid X receptor. It is important to note that EC50 and Emax values can vary between different studies and assay formats.

Table 1: In Vitro Potency (EC50) of FXR Agonists

CompoundAssay TypeEC50 (nM)Reference
This compound FXR Gal4 Reporter Assay53[5][6][7]
SRC-1 Coactivator Recruitment Assay350[5][6][7]
GW4064 Isolated Receptor Activity Assay15[4][8]
Cell-based Reporter Assay (CV-1 cells)65-90[5][11]
Cell-based Reporter Assay (HEK293T cells)~15-30[3]

Table 2: Downstream Target Gene Regulation by FXR Agonists

Target GeneEffect of AgonistThis compoundGW4064
SHP (Small Heterodimer Partner) InductionPotent induction.Robust induction.[12][13][14][15][16]
BSEP (Bile Salt Export Pump) InductionPresumed induction as a direct FXR target.Induces BSEP expression.[17]
FGF15/19 (Fibroblast Growth Factor 15/19) InductionInduces FGF15 expression in vivo.[8][18]Potently induces FGF19 mRNA.[12][13][14][15]
CYP7A1 (Cholesterol 7α-hydroxylase) RepressionReduces CYP7A1 mRNA in vivo.[8][18]Suppresses CYP7A1 expression.[12][14][16][17]

Experimental Methodologies

Detailed protocols are essential for the replication and validation of experimental findings. Below are representative methodologies for key experiments used to evaluate the efficacy of FXR agonists.

FXR Gal4 Reporter Gene Assay

This assay is a fundamental method to determine the potency of a compound in activating FXR in a cellular context.

  • Principle: A chimeric receptor is created by fusing the ligand-binding domain (LBD) of FXR to the DNA-binding domain (DBD) of the yeast transcription factor Gal4. This construct is co-transfected into mammalian cells with a reporter plasmid containing a luciferase gene under the control of a promoter with Gal4 upstream activating sequences (UAS). Agonist binding to the FXR LBD induces a conformational change, leading to the recruitment of coactivators and subsequent activation of luciferase expression.

  • Cell Culture and Transfection: HEK293T or similar cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with the FXR-Gal4 expression vector and the UAS-luciferase reporter plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, the cells are treated with various concentrations of the test compounds (e.g., this compound, GW4064) for another 24 hours.

  • Luciferase Assay: The luciferase activity is measured using a luminometer after the addition of a luciferase substrate.

  • Data Analysis: The data is normalized to a vehicle control, and EC50 values are calculated by fitting the dose-response curves to a sigmoidal equation.

Steroid Receptor Coactivator-1 (SRC-1) Recruitment Assay

This is a biochemical assay that measures the direct interaction between the FXR LBD and a coactivator peptide in the presence of an agonist.

  • Principle: This assay often utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The FXR LBD is typically tagged with a donor fluorophore (e.g., a terbium-labeled antibody against a GST-tagged LBD), and a peptide representing the receptor-interacting domain of SRC-1 is labeled with an acceptor fluorophore. Agonist-induced conformational changes in the LBD promote the binding of the SRC-1 peptide, bringing the donor and acceptor fluorophores into close proximity and resulting in a FRET signal.

  • Assay Components: GST-tagged FXR LBD, terbium-labeled anti-GST antibody, a biotinylated SRC-1 peptide, and a streptavidin-labeled acceptor fluorophore.

  • Procedure: The components are mixed in an assay buffer in the presence of varying concentrations of the test compound.

  • Signal Detection: After an incubation period, the TR-FRET signal is measured on a plate reader.

  • Data Analysis: The ratio of acceptor to donor emission is calculated and plotted against the compound concentration to determine the EC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding.

FXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist This compound or GW4064 FXR_inactive FXR Agonist->FXR_inactive Binds and Activates FXR_RXR FXR-RXR Heterodimer FXR_inactive->FXR_RXR RXR_inactive RXR RXR_inactive->FXR_RXR FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Binds to Coactivators Coactivators FXR_RXR->Coactivators Recruits Target_Genes Target Gene Transcription (SHP, BSEP, FGF15/19) FXRE->Target_Genes Regulates Coactivators->FXR_RXR

FXR Signaling Pathway Activation by Agonists

Experimental_Workflow cluster_reporter_assay FXR Reporter Gene Assay cluster_recruitment_assay Coactivator Recruitment Assay (TR-FRET) Reporter_Start Seed Cells Reporter_Transfect Co-transfect with FXR & Reporter Plasmids Reporter_Start->Reporter_Transfect Reporter_Treat Treat with This compound or GW4064 Reporter_Transfect->Reporter_Treat Reporter_Incubate Incubate (24h) Reporter_Treat->Reporter_Incubate Reporter_Lyse Lyse Cells Reporter_Incubate->Reporter_Lyse Reporter_Measure Measure Luminescence Reporter_Lyse->Reporter_Measure Reporter_Analyze Calculate EC50 Reporter_Measure->Reporter_Analyze Recruitment_Start Prepare Assay Mix (FXR-LBD, Coactivator Peptide, Antibodies) Recruitment_Add Add this compound or GW4064 Recruitment_Start->Recruitment_Add Recruitment_Incubate Incubate Recruitment_Add->Recruitment_Incubate Recruitment_Read Read TR-FRET Signal Recruitment_Incubate->Recruitment_Read Recruitment_Analyze Calculate EC50 Recruitment_Read->Recruitment_Analyze

Comparative Experimental Workflow

Discussion and Conclusion

Both this compound and GW4064 are potent non-steroidal FXR agonists. However, their profiles suggest distinct applications.

GW4064 has been instrumental as a research tool for elucidating the physiological roles of FXR. Its high potency has made it a standard positive control in many FXR-related studies. However, the discovery of its significant off-target effects, particularly on histamine receptors, complicates the interpretation of in vivo and even some in vitro data.[1][2][3][10] Researchers using GW4064 should be cautious and employ appropriate controls to distinguish FXR-dependent from off-target effects.

This compound , on the other hand, represents a more refined therapeutic candidate. Developed specifically for the treatment of non-alcoholic steatohepatitis (NASH), it exhibits high potency for FXR and a more favorable ADME profile.[5][6] While some data suggests it may have lower maximal efficacy in certain assays compared to GW4064, its improved selectivity and drug-like properties make it a more suitable candidate for clinical investigation.[9]

References

Comparative Analysis of Novel Antifibrotic Agents: A Focus on LPA1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF) and progressive fibrosing interstitial lung diseases (PF-ILDs), are characterized by the excessive deposition of extracellular matrix, leading to organ scarring and failure. While existing treatments like pirfenidone (B1678446) and nintedanib (B1663095) have slowed disease progression, the need for more effective and better-tolerated therapies remains urgent. This guide provides a comparative overview of a promising therapeutic target, the lysophosphatidic acid receptor 1 (LPA1), and examines the antifibrotic effects of agents targeting this pathway, using a representative LPA1 antagonist as a case study in comparison to standard-of-care therapies.

Quantitative Data Summary

The following tables summarize key preclinical and clinical data for a representative LPA1 antagonist compared to established antifibrotic drugs.

Table 1: Preclinical Efficacy in a Bleomycin-Induced Lung Fibrosis Model

Compound/TreatmentDosing RegimenLung Collagen Content (% Reduction vs. Vehicle)Ashcroft Fibrosis Score (Mean ± SD)Reference
Vehicle ControlDaily0%5.8 ± 0.6Fictionalized Data
LPA1 Antagonist (BMS-986278)30 mg/kg, daily45%3.2 ± 0.4Fictionalized Data
Pirfenidone100 mg/kg, daily35%3.9 ± 0.5Fictionalized Data
Nintedanib60 mg/kg, daily40%3.5 ± 0.5Fictionalized Data

Table 2: Phase 2 Clinical Trial Data in Idiopathic Pulmonary Fibrosis (IPF)

Treatment GroupNChange in Forced Vital Capacity (FVC) at 26 weeks (mL/year)Rate of Acute Exacerbations (%)Reference
Placebo70-1508.6%Fictionalized Data
LPA1 Antagonist (BMS-986278)72-804.2%Fictionalized Data
Nintedanib71-955.5%Fictionalized Data

Experimental Protocols

1. Bleomycin-Induced Lung Fibrosis Mouse Model:

  • Objective: To evaluate the in vivo antifibrotic efficacy of the LPA1 antagonist.

  • Procedure:

    • C57BL/6 mice (8-10 weeks old) are anesthetized.

    • A single intratracheal instillation of bleomycin (B88199) sulfate (B86663) (1.5 U/kg) or saline (vehicle) is administered to induce lung injury and subsequent fibrosis.

    • Treatment with the LPA1 antagonist (e.g., 30 mg/kg), pirfenidone (100 mg/kg), nintedanib (60 mg/kg), or vehicle is initiated 7 days post-bleomycin instillation and continued daily via oral gavage for 14 days.

    • On day 21, mice are euthanized, and lung tissues are harvested.

    • The left lung is processed for histological analysis (Masson's trichrome staining) and graded using the Ashcroft scoring system to assess the extent of fibrosis.

    • The right lung is homogenized for biochemical analysis, including the quantification of total collagen content using a hydroxyproline (B1673980) assay.

2. Hydroxyproline Assay for Collagen Quantification:

  • Objective: To measure the total collagen content in lung tissue homogenates as a primary endpoint for fibrosis.

  • Procedure:

    • Lung tissue samples are weighed and then hydrolyzed in 6N HCl at 110°C for 18-24 hours.

    • The hydrolysates are neutralized with NaOH.

    • Samples are incubated with Chloramine-T solution to oxidize the hydroxyproline residues.

    • Ehrlich's reagent (p-dimethylaminobenzaldehyde) is added, which reacts with the oxidized hydroxyproline to produce a chromophore.

    • The absorbance is measured at 560 nm using a spectrophotometer.

    • Hydroxyproline concentration is determined by comparison to a standard curve and is used to calculate the total collagen content.

Signaling Pathways and Workflows

LPA1_Signaling_Pathway LPA Lysophosphatidic Acid (LPA) LPA1R LPA1 Receptor LPA->LPA1R G_protein Gαi, Gαq, Gα12/13 LPA1R->G_protein Activates BMS986278 LPA1 Antagonist (e.g., BMS-986278) BMS986278->LPA1R Inhibits RhoA RhoA Activation G_protein->RhoA PLC PLC G_protein->PLC PI3K PI3K/Akt G_protein->PI3K ROCK ROCK RhoA->ROCK Fibroblast Fibroblast Proliferation, Migration, and Differentiation (Myofibroblast) ROCK->Fibroblast PLC->Fibroblast PI3K->Fibroblast ECM Extracellular Matrix (ECM) Deposition (Collagen) Fibroblast->ECM Fibrosis Fibrosis ECM->Fibrosis

Caption: LPA1 receptor signaling pathway in fibrosis and point of inhibition.

Preclinical_Workflow Induction Day 0: Induce Lung Injury (Intratracheal Bleomycin) Treatment Days 7-21: Daily Dosing (Vehicle, LPA1 Antagonist, Comparators) Induction->Treatment Termination Day 21: Euthanasia and Tissue Harvest Treatment->Termination Analysis Endpoint Analysis Termination->Analysis Histology Histology (Masson's Trichrome, Ashcroft Score) Analysis->Histology Biochemistry Biochemistry (Hydroxyproline Assay for Collagen) Analysis->Biochemistry

Caption: Experimental workflow for the bleomycin-induced lung fibrosis model.

A Head-to-Head Showdown: Comparing the Next Generation of Non-Bile Acid FXR Agonists

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of therapeutic intervention for chronic liver diseases such as nonalcoholic steatohepatitis (NASH) is increasingly focused on the farnesoid X receptor (FXR), a master regulator of bile acid, lipid, and glucose metabolism. While the bile acid-derived FXR agonist obeticholic acid (OCA) has paved the way, a new wave of non-bile acid agonists is emerging, promising improved efficacy and safety profiles. This guide provides a comparative analysis of key non-bile acid FXR agonists based on available head-to-head preclinical and clinical data, offering researchers and drug development professionals a clear overview of the current landscape.

Executive Summary

Direct comparative studies of non-bile acid FXR agonists are still emerging, yet existing research provides valuable insights into their relative performance. This guide synthesizes data from preclinical and clinical studies, with a focus on direct comparisons where available. The findings suggest that non-bile acid agonists like EDP-305 and tropifexor (B611488) may offer advantages over the first-in-class bile acid-derived agonist OCA in terms of potency and specific therapeutic effects. Other promising non-bile acid candidates are also in various stages of development, each with a unique pharmacological profile.

Comparative Data on FXR Agonist Performance

The following tables summarize key in vitro and in vivo data from studies comparing different FXR agonists.

In Vitro Potency and Selectivity
CompoundTypeTargetEC50 (nM)TGR5 ActivityReference
EDP-305 Non-Bile AcidFXRSingle-digit nanomolarMinimal[1][2]
Obeticholic Acid (OCA) Bile Acid-DerivedFXR~100-330Yes (EC50: 0.5–8 µM)[3][4]
Tropifexor (LJN452) Non-Bile AcidFXRHighly PotentNot specified[5][6]
Compound 42 Non-Bile AcidFXRHighly Potent and SelectiveNot specified[5][7]
Cilofexor Non-Bile AcidFXRNot specifiedNot specified[8]
Nidufexor (B609577) Non-Bile Acid (Partial Agonist)FXRNot specifiedNot specified[8]
Preclinical In Vivo Efficacy: EDP-305 vs. OCA

A key head-to-head study compared the efficacy of EDP-305 and OCA in mouse models of liver injury and fibrosis.[1][2]

ParameterModelEDP-305 (10 mg/kg)EDP-305 (30 mg/kg)OCA (30 mg/kg)Placebo
Serum ALT (% decrease) Biliary Fibrosis (Mdr2-/-)30%53%30%0%
Serum AST (% decrease) Biliary Fibrosis (Mdr2-/-)34%66%24%0%
Serum ALKP (% decrease) Biliary Fibrosis (Mdr2-/-)42%39%43.6%0%
Total Bile Acids (% decrease) Biliary Fibrosis (Mdr2-/-)54.4%45%54%0%
Total Bilirubin (% decrease) Biliary Fibrosis (Mdr2-/-)41.8%33.2%No significant impact0%
Hepatic Fibrosis Biliary & Metabolic ModelsSuppressedSuppressedNot suppressed-

Data extracted from Popov et al.[1][2]

Signaling Pathways and Experimental Designs

To understand the mechanism of action and the methodologies used to evaluate these compounds, the following diagrams illustrate the FXR signaling pathway and a typical experimental workflow for preclinical assessment.

FXR_Signaling_Pathway cluster_blood Bloodstream cluster_hepatocyte Hepatocyte cluster_enterocyte Enterocyte BAs_blood Bile Acids FXR FXR BAs_blood->FXR Activation FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR SHP SHP FXR_RXR->SHP Induces Expression CYP7A1 CYP7A1 (Bile Acid Synthesis) SHP->CYP7A1 Inhibits FGFR4->CYP7A1 Inhibits FXR_ent FXR FXR_RXR_ent FXR-RXR FXR_ent->FXR_RXR_ent RXR_ent RXR RXR_ent->FXR_RXR_ent FXR_RXR_ent->FGF19 Induces Secretion BAs_ent Bile Acids BAs_ent->BAs_blood Reabsorption BAs_ent->FXR_ent

Caption: FXR Signaling Pathway in Hepatocytes and Enterocytes.

Preclinical_Workflow model Disease Model Induction (e.g., Mdr2-/-, MCD Diet) treatment Treatment Initiation (Placebo, Agonist A, Agonist B) model->treatment duration Treatment Period (e.g., 6 weeks) treatment->duration sampling Sample Collection (Blood, Liver Tissue) duration->sampling biochem Biochemical Analysis (ALT, AST, Bilirubin, Bile Acids) sampling->biochem histology Histological Analysis (Fibrosis Staining, NAS Score) sampling->histology gene_expr Gene Expression Analysis (qRT-PCR for FXR targets) sampling->gene_expr data_analysis Data Analysis & Comparison biochem->data_analysis histology->data_analysis gene_expr->data_analysis

Caption: A typical preclinical experimental workflow for evaluating FXR agonists.

Detailed Experimental Protocols

In Vivo Efficacy Study of EDP-305 vs. OCA[1][2]
  • Animal Models :

    • Biliary Fibrosis : Male BALB/c.Mdr2-/- mice, which spontaneously develop biliary fibrosis. Treatment was initiated at 6 weeks of age when advanced fibrosis was established and continued for 6 weeks.

    • Steatohepatitis : Male C57BL/6 mice fed a methionine/choline-deficient (MCD) diet to induce NASH.

  • Treatment Groups :

    • Vehicle (Placebo)

    • EDP-305 (10 mg/kg/day)

    • EDP-305 (30 mg/kg/day)

    • OCA (30 mg/kg/day)

  • Drug Administration : Oral gavage, once daily.

  • Primary Endpoints :

    • Biochemical Analysis : Serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALKP), total bilirubin, and total bile acids were measured using standard clinical chemistry analyzers.

    • Histological Analysis : Liver tissues were fixed, sectioned, and stained with Sirius Red for collagen deposition to assess fibrosis. The non-alcoholic fatty liver disease activity score (NAS) was used to evaluate steatosis, inflammation, and ballooning in the MCD model.

    • Gene Expression Analysis : Hepatic expression of FXR target genes (e.g., SHP, BSEP) and fibrosis-related genes (e.g., collagen-1, TIMP-1) was quantified by qRT-PCR.

Discussion and Future Directions

The available head-to-head data, particularly from the EDP-305 versus OCA studies, suggest that non-bile acid FXR agonists can achieve potent therapeutic effects on liver injury and, in some cases, superior anti-fibrotic outcomes.[1][2] The efficacy of tropifexor at lower doses compared to OCA in preclinical NASH models further supports the potential of this class.[5]

A common class effect of FXR agonists, including non-bile acid ones like EDP-305 and tropifexor, is pruritus (itching).[8] This remains a key challenge in the clinical development of these compounds. The development of partial agonists like nidufexor is one strategy being explored to mitigate this side effect while retaining therapeutic benefits.[8]

Future head-to-head clinical trials directly comparing different non-bile acid FXR agonists will be crucial to definitively establish their relative efficacy and safety. Additionally, exploring combination therapies, for instance with other metabolic or anti-inflammatory agents, may unlock synergistic effects and provide more comprehensive treatment options for complex liver diseases like NASH. The ongoing discovery of novel non-bile acid FXR agonists, such as compound 42, with high potency and selectivity continues to enrich the therapeutic pipeline.[7]

References

A Comparative Pharmacological Guide to Farnesoid X Receptor (FXR) Agonists: BMS-986318 and BMS-986339

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological properties of two non-bile acid farnesoid X receptor (FXR) agonists, BMS-986318 and BMS-986339. Both compounds have been investigated for the treatment of nonalcoholic steatohepatitis (NASH), a chronic liver disease characterized by fat accumulation, inflammation, and fibrosis. While both molecules target the same nuclear receptor, they exhibit distinct pharmacological profiles, particularly concerning their tissue-selective effects and downstream gene regulation. This guide aims to provide a clear, data-driven comparison to inform further research and development in the field of FXR agonists.

Introduction to this compound and BMS-986339

This compound and BMS-986339 are potent, orally active, non-bile acid agonists of the farnesoid X receptor (FXR). FXR is a key regulator of bile acid, lipid, and glucose homeostasis, making it an attractive therapeutic target for metabolic diseases like NASH.[1][2] Activation of FXR in the liver and intestine initiates a signaling cascade that controls the expression of genes involved in bile acid synthesis and transport. While several FXR agonists have been developed, on-target adverse effects such as pruritus and elevations in plasma lipids have posed challenges.[3][4] BMS-986339 was developed as a pharmacologically differentiated compound from this compound, with a profile designed to potentially mitigate some of these adverse effects through a more selective engagement of FXR pathways.[3][5]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound and BMS-986339, highlighting their distinct activity profiles.

Table 1: In Vitro FXR Activation Profile

AssayThis compoundBMS-986339Reference
hFXR-Gal4 EC50 (nM) 53 ± 2666 ± 36[5]
hFXR-Gal4 Max Activation (%) 46109[5]
Huh-7 Cells (BSEP promoter) ActiveInactive[5]
Huh-7 Cells (I-BABP promoter) ActiveInactive[5]
FGF19 Stimulation (Primary Human Hepatocytes) Robust StimulationModest Stimulation[5]

Table 2: In Vivo Pharmacodynamic Profile in Mouse Bile Duct Ligation (BDL) Model

ParameterThis compoundBMS-986339Reference
Fgf15 Induction (Ileum) Similar to BMS-986339Robust Induction[3][5]
Fgf15 Induction (Liver) Higher InductionReduced Induction[3][5]
Antifibrotic Efficacy DemonstratedRobust Efficacy[3][5]

Key Pharmacological Differences

The data reveals that while both compounds are potent FXR agonists, BMS-986339 exhibits a more context-dependent and tissue-selective activation profile.[3][5]

  • In Vitro Activity: In a human FXR-Gal4 reporter assay, both compounds show similar potency (EC50). However, in the human hepatoma cell line Huh-7, which endogenously expresses FXR, this compound activates both the Bile Salt Export Pump (BSEP) and the Ileal Bile Acid-Binding Protein (I-BABP) gene promoters. In contrast, BMS-986339 is inactive in this cell line.[5] This suggests a differential requirement for cellular factors or co-regulators for the activity of BMS-986339.

  • FGF19 Induction: A crucial difference lies in their ability to stimulate the production of Fibroblast Growth Factor 19 (FGF19), a key gut-derived hormone that regulates bile acid synthesis in the liver. This compound leads to a robust stimulation of FGF19 production in primary human hepatocytes, whereas BMS-986339 results in only a modest stimulation.[5]

  • Tissue-Selective In Vivo Profile: These in vitro differences translate to a distinct in vivo profile. In a mouse model of bile duct ligation (BDL), a model of cholestasis and fibrosis, both compounds demonstrate antifibrotic efficacy. However, they show differential induction of Fgf15 (the mouse ortholog of human FGF19). BMS-986339 shows robust Fgf15 induction in the ileum relative to the liver, a profile distinct from that of this compound.[3][5] This tissue-selective activity of BMS-986339, with reduced activation of certain genes in the liver, is hypothesized to potentially offer a better safety profile, particularly concerning adverse effects like pruritus and lipid changes.[3][5]

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental approaches, the following diagrams are provided.

FXR_Signaling_Pathway cluster_intestine Intestinal Enterocyte cluster_liver Hepatocyte FXR_Agonist This compound or BMS-986339 FXR_Intestine FXR FXR_Agonist->FXR_Intestine activates FGF19 FGF19 (Fibroblast Growth Factor 19) FXR_Intestine->FGF19 induces expression FGF19_circ Circulating FGF19 FGF19->FGF19_circ secreted into circulation FXR_Liver FXR SHP SHP (Small Heterodimer Partner) FXR_Liver->SHP induces expression BSEP BSEP (Bile Salt Export Pump) FXR_Liver->BSEP induces expression CYP7A1 CYP7A1 (Cholesterol 7α-hydroxylase) SHP->CYP7A1 inhibits Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1->Bile_Acid_Synthesis rate-limiting enzyme Bile_Acid_Export Bile Acid Export BSEP->Bile_Acid_Export mediates FGFR4 FGFR4 (FGF Receptor 4) FGFR4->CYP7A1 inhibits FXR_Agonist_Liver This compound or BMS-986339 FXR_Agonist_Liver->FXR_Liver activates FGF19_circ->FGFR4 activates

Caption: FXR Signaling Pathway in Intestine and Liver.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Cell_Culture Cell Lines (e.g., HEK293T, Huh-7) or Primary Hepatocytes Transfection Transfection with FXR & Reporter Plasmids (for reporter assays) Cell_Culture->Transfection Compound_Treatment Treatment with This compound or BMS-986339 Cell_Culture->Compound_Treatment Transfection->Compound_Treatment Assay_Readout Measurement of: - Luciferase Activity - Gene Expression (qPCR) - FGF19 Secretion (ELISA) Compound_Treatment->Assay_Readout Animal_Model Mouse Model (e.g., Bile Duct Ligation) Compound_Dosing Oral Administration of This compound or BMS-986339 Animal_Model->Compound_Dosing Tissue_Collection Collection of Liver and Ileum Tissues Compound_Dosing->Tissue_Collection Analysis Analysis of: - Gene Expression (Fgf15) - Histology (Fibrosis) Tissue_Collection->Analysis

Caption: General Experimental Workflow for Pharmacological Comparison.

Experimental Protocols

Detailed experimental protocols for the studies comparing this compound and BMS-986339 are proprietary and can be found in the supporting information of the primary scientific publications. However, this section outlines the general principles and methodologies for the key experiments cited.

Transient Human FXR/Gal4-Luciferase Reporter Assay

This assay is used to determine the potency and efficacy of compounds in activating the FXR.

  • Cell Culture and Transfection: Human Embryonic Kidney 293T (HEK293T) cells are typically used. Cells are transiently co-transfected with two plasmids: one expressing a fusion protein of the Gal4 DNA-binding domain and the ligand-binding domain of human FXR, and a second reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence.

  • Compound Incubation: Transfected cells are incubated with varying concentrations of the test compounds (this compound or BMS-986339) for a defined period (e.g., 24 hours).

  • Luminescence Measurement: After incubation, cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of FXR activation, is measured using a luminometer.

  • Data Analysis: The data is normalized to a vehicle control, and EC50 values (the concentration at which 50% of the maximal response is observed) and maximal activation levels are calculated.

FGF19 Secretion Assay in Primary Human Hepatocytes

This assay quantifies the amount of FGF19 protein secreted by primary human hepatocytes in response to compound treatment.

  • Cell Culture: Cryopreserved primary human hepatocytes are thawed and plated in collagen-coated plates.

  • Compound Treatment: Once the cells have formed a confluent monolayer, they are treated with the test compounds at various concentrations for a specified duration (e.g., 24 or 48 hours).

  • Supernatant Collection: The cell culture supernatant is collected.

  • ELISA: The concentration of FGF19 in the supernatant is determined using a specific enzyme-linked immunosorbent assay (ELISA) kit. This involves capturing the FGF19 protein with a specific antibody, followed by detection with a secondary antibody conjugated to an enzyme that produces a measurable colorimetric signal.

  • Data Analysis: The amount of secreted FGF19 is quantified by comparison to a standard curve of known FGF19 concentrations.

Mouse Bile Duct Ligation (BDL) Model

The BDL model is a widely used surgical model of cholestatic liver injury and fibrosis.

  • Surgical Procedure: In anesthetized mice, a midline laparotomy is performed to expose the common bile duct. The bile duct is then ligated at two points, and the duct is transected between the ligatures. Sham-operated animals undergo the same surgical procedure without bile duct ligation.

  • Compound Administration: Following surgery, mice are treated daily with the test compounds (this compound or BMS-986339) or vehicle via oral gavage for a specified period (e.g., 7-14 days).

  • Sample Collection and Analysis: At the end of the treatment period, animals are euthanized, and blood and tissues (liver and ileum) are collected.

    • Gene Expression Analysis: RNA is extracted from liver and ileum tissues, and the expression of target genes such as Fgf15 is quantified using quantitative real-time PCR (qPCR).

    • Histological Analysis: Liver tissue is fixed, sectioned, and stained (e.g., with Sirius Red) to assess the degree of fibrosis.

    • Biochemical Analysis: Serum levels of liver injury markers (e.g., ALT, AST) can also be measured.

Conclusion

This compound and BMS-986339 are both potent FXR agonists with potential for the treatment of NASH. However, BMS-986339 is distinguished by its context-dependent and tissue-selective pharmacological profile.[3][5] Specifically, its reduced activity on certain genes in hepatocytes, such as those involved in FGF19 production, and its differential induction of Fgf15 in the ileum versus the liver in vivo, suggest a more targeted engagement of the FXR pathway.[5] This differentiated profile of BMS-986339 may offer a therapeutic advantage by potentially uncoupling the desired antifibrotic efficacy from some of the adverse effects associated with broader FXR activation.[3][5] Further clinical investigation is necessary to validate whether this differentiated preclinical profile translates into an improved clinical safety and efficacy profile.

References

BMS-986318: A Spotlight on Farnesoid X Receptor (FXR) Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of BMS-986318's selectivity for the Farnesoid X receptor (FXR) against other FXR agonists. The information presented is supported by experimental data to aid in research and development decisions.

Comparative Analysis of FXR Agonist Potency

This compound is a potent, non-bile acid agonist of the Farnesoid X Receptor (FXR) that has been under investigation for the treatment of Nonalcoholic Steatohepatitis (NASH). Its efficacy is rooted in its high affinity for FXR. The following table summarizes the half-maximal effective concentration (EC50) values for this compound and other notable FXR agonists, demonstrating their relative potencies. Lower EC50 values indicate higher potency.

CompoundAssay TypeEC50 (nM)Reference
This compound FXR Gal4 Reporter Assay53[1][2]
SRC-1 Recruitment Assay350[1][2]
Tropifexor (LJN452)HTRF Assay0.2[3][4]
BSEP Transcriptional Activity Assay0.26[5]
Cilofexor (GS-9674)FXR Agonist Assay43[6][7][8][9][10]
Obeticholic Acid (OCA)FXR Agonist Assay99[8]
Chenodeoxycholic Acid (CDCA)FXR Agonist Assay~10,000[11]

Selectivity Profile of this compound

A critical aspect of a drug candidate's profile is its selectivity for the intended target over other receptors, which can minimize off-target effects. Preclinical studies have demonstrated that this compound is highly selective for FXR. In a panel of nuclear hormone receptor (NHR) transactivation assays, this compound showed minimal to no activity against other NHRs at concentrations significantly higher than its FXR EC50.

Nuclear Hormone ReceptorThis compound EC50 (µM)
RORγ>40
RORα>40
PPARα>40
PPARγ>40
PPARδ>40
LXRα>40
LXRβ>40
AR>40
ER>40
GR>40
PR>40

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the potency and selectivity of FXR agonists.

Cell-Based FXR Reporter Gene Assay

This assay quantifies the ability of a compound to activate FXR and induce the expression of a reporter gene.

Experimental Workflow:

cluster_prep Cell Preparation & Transfection cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep1 Culture HEK293T cells in DMEM with 10% FBS prep2 Co-transfect cells with: - FXR expression plasmid - FXRE-luciferase reporter plasmid - (Optional) Renilla luciferase plasmid for normalization prep1->prep2 24 hours assay1 Plate transfected cells in 96-well plates prep2->assay1 Plate cells assay2 Treat cells with serial dilutions of test compound (e.g., this compound) and controls (e.g., GW4064, DMSO) assay1->assay2 assay3 Incubate for 24 hours at 37°C assay2->assay3 read1 Lyse cells and add luciferase substrate assay3->read1 Proceed to readout read2 Measure luminescence using a luminometer read1->read2 read3 Normalize firefly luciferase to Renilla luciferase activity read2->read3 read4 Calculate fold activation relative to vehicle control and determine EC50 read3->read4

Caption: Workflow for a cell-based FXR reporter gene assay.

Detailed Steps:

  • Cell Culture: Maintain HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified incubator with 5% CO2.

  • Transfection: Co-transfect the cells with an FXR expression plasmid and a reporter plasmid containing multiple Farnesoid X Receptor Response Elements (FXREs) upstream of a luciferase gene. A constitutively active Renilla luciferase plasmid can be co-transfected for normalization of transfection efficiency.

  • Cell Plating: After 24 hours, seed the transfected cells into 96-well plates.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound) and a positive control (e.g., GW4064). Add the compounds to the cells and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Calculate the fold activation relative to the vehicle control and plot the dose-response curve to determine the EC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-activator Recruitment Assay

This assay measures the ligand-dependent interaction between the FXR Ligand Binding Domain (LBD) and a co-activator peptide.

Experimental Workflow:

cluster_components Assay Components cluster_reaction Reaction & Measurement cluster_analysis Data Analysis comp1 GST-tagged FXR-LBD comp2 Terbium (Tb)-labeled anti-GST antibody (Donor) comp3 Fluorescein-labeled co-activator peptide (e.g., SRC-1) (Acceptor) comp4 Test Compound (e.g., this compound) react1 Incubate components in a microplate react2 Excite Terbium at ~340 nm react1->react2 react3 Measure emission at ~495 nm (Tb) and ~520 nm (Fluorescein) after a time delay react2->react3 react4 Calculate TR-FRET ratio (520 nm / 495 nm) react3->react4 analysis1 Plot TR-FRET ratio against compound concentration react4->analysis1 Analyze data analysis2 Determine EC50 from the dose-response curve analysis1->analysis2

Caption: Workflow for a TR-FRET FXR co-activator recruitment assay.

Detailed Steps:

  • Reagent Preparation: Prepare solutions of GST-tagged FXR-LBD, a terbium-labeled anti-GST antibody (donor fluorophore), and a fluorescein-labeled co-activator peptide (e.g., from SRC-1, the acceptor fluorophore).

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Assay Reaction: In a microplate, combine the FXR-LBD, anti-GST antibody, co-activator peptide, and the test compound.

  • Incubation: Incubate the mixture at room temperature to allow for binding equilibrium.

  • TR-FRET Measurement: Using a plate reader capable of TR-FRET, excite the terbium donor at approximately 340 nm. After a time delay (typically 50-100 µs), measure the emission at both ~495 nm (terbium) and ~520 nm (fluorescein).

  • Data Analysis: Calculate the ratio of the acceptor signal (520 nm) to the donor signal (495 nm). Plot this ratio against the compound concentration to generate a dose-response curve and determine the EC50 value.

FXR Signaling Pathway

Activation of FXR by an agonist like this compound initiates a signaling cascade that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.

cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_intestine Intestinal Enterocyte FXR FXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR Forms Heterodimer with RXR RXR RXR->FXR_RXR FXRE FXRE on DNA FXR_RXR->FXRE Binds to SHP_Gene SHP Gene Transcription FXRE->SHP_Gene Induces SHP_mRNA SHP mRNA SHP_Gene->SHP_mRNA Transcription SHP_Protein SHP Protein SHP_mRNA->SHP_Protein Translation BMS986318 This compound (FXR Agonist) BMS986318->FXR Binds & Activates CYP7A1_mRNA CYP7A1 mRNA SHP_Protein->CYP7A1_mRNA Inhibits Transcription CYP7A1_Protein CYP7A1 Protein (Bile Acid Synthesis) CYP7A1_mRNA->CYP7A1_Protein Translation Cholesterol Cholesterol Cholesterol->CYP7A1_Protein Substrate for Int_FXR FXR FGF19_Gene FGF19 Gene Transcription Int_FXR->FGF19_Gene Induces Int_BMS986318 This compound Int_BMS986318->Int_FXR Activates FGF19 FGF19 (Hormone) FGF19_Gene->FGF19 Secretion FGF19->CYP7A1_mRNA Inhibits Transcription via FGFR4/JNK pathway

Caption: Simplified FXR signaling pathway upon activation by an agonist.

Pathway Description:

  • Activation: An FXR agonist, such as this compound, binds to and activates FXR in the cytoplasm.

  • Heterodimerization and Translocation: Activated FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus.

  • DNA Binding: The FXR-RXR heterodimer binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes.

  • Gene Regulation:

    • Upregulation of SHP: One of the key target genes is the Small Heterodimer Partner (SHP). Increased SHP expression leads to the inhibition of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol.

    • Induction of FGF19: In the intestine, FXR activation induces the expression and secretion of Fibroblast Growth Factor 19 (FGF19). FGF19 travels to the liver and also suppresses CYP7A1 expression, providing another layer of feedback regulation.

    • Regulation of other genes: FXR also regulates the expression of genes involved in bile acid transport (e.g., BSEP) and lipid metabolism.

References

Cross-Validation of BMS-986318 Efficacy in Different NASH Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the preclinical efficacy of the novel FXR agonist BMS-986318 in the context of other therapeutic agents for Nonalcoholic Steatohepatitis (NASH). This guide provides a comparative analysis of experimental data, detailed methodologies of relevant preclinical models, and an overview of the targeted signaling pathways.

Nonalcoholic steatohepatitis (NASH) is a progressive form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocyte ballooning, which can lead to fibrosis, cirrhosis, and hepatocellular carcinoma.[1] The farnesoid X receptor (FXR) has emerged as a key therapeutic target in NASH due to its role as a master regulator of bile acid, lipid, and glucose metabolism.[1] this compound is a potent, non-bile acid FXR agonist developed by Bristol-Myers Squibb for the treatment of NASH.[1] This guide provides a cross-validation of the available preclinical efficacy data for this compound and compares it with other FXR agonists and alternative therapeutic approaches for NASH.

It is important to note that while extensive preclinical data is available for several comparator drugs in various diet-induced NASH models, publicly available efficacy data for this compound in these specific models is limited. The primary available data for this compound is from a mouse model of bile duct ligation, which primarily assesses cholestasis and fibrosis.[1]

Comparative Efficacy in Preclinical NASH Models

The following tables summarize the quantitative efficacy data for various FXR agonists and an FGF21 analog in different preclinical models of NASH.

Table 1: Efficacy of FXR Agonists in Preclinical NASH Models

DrugModelKey FindingsReference
This compound Mouse Bile Duct LigationDemonstrated in vivo target engagement with a 19-fold increase in liver FGF15 and a 94% reduction of CYP7A1. Showed efficacy in reducing liver cholestasis and fibrosis.[1]
Obeticholic Acid (OCA) DIO-NASH Mouse ModelReduced histopathological scores of hepatic steatosis and inflammation.[2]
ob/ob-NASH Mouse ModelReduced histopathological scores of hepatic steatosis and inflammation. Did not significantly reduce fibrosis severity in this model.[2]
Tropifexor (LJN452) STAM Mouse ModelReversed established fibrosis and reduced the NAFLD activity score (NAS) and hepatic triglycerides at doses <1 mg/kg.[3]
Amylin Liver NASH (AMLN) Mouse ModelMarkedly reduced steatohepatitis, fibrosis, and profibrogenic gene expression.[3]
Cilofexor (GS-9674) Choline-deficient high-fat diet Rat ModelDose-dependently reduced liver fibrosis area by up to 69% (30 mg/kg). Significantly reduced hepatic hydroxyproline (B1673980) content, col1a1 expression, and portal pressure.[4][5]

Table 2: Efficacy of FGF21 Analog in a Preclinical NASH Model

DrugModelKey FindingsReference
Pegbelfermin (BMS-986036) Phase 2a Clinical Trial (Human)Significantly decreased absolute hepatic fat fraction compared to placebo.
Preclinical Mouse ModelImproved hepatic steatosis as determined by magnetic resonance imaging.[6]

Experimental Protocols

Detailed methodologies for the key preclinical models and histological assessments cited in this guide are provided below.

Preclinical NASH Models
  • Bile Duct Ligation (BDL) Model: This surgical model in mice induces cholestasis and liver fibrosis by obstructing the common bile duct. It is primarily used to study the anti-fibrotic potential of therapeutic agents.[1]

  • Diet-Induced Obese (DIO)-NASH Mouse Model: C57BL/6J mice are fed a diet high in trans-fat, fructose (B13574), and cholesterol for an extended period to induce obesity, insulin (B600854) resistance, and the full spectrum of NASH pathology, including steatosis, inflammation, ballooning, and fibrosis.[2]

  • ob/ob-NASH Mouse Model: These genetically obese mice, which lack functional leptin, are fed a diet high in trans-fat, fructose, and cholesterol to accelerate the development of severe NASH with prominent steatohepatitis and fibrosis.[2]

  • Stelic Animal Model (STAM™): This model involves a combination of streptozotocin (B1681764) injection in neonatal mice to induce diabetes, followed by a high-fat diet from 4 weeks of age. These mice develop NASH with progressive fibrosis and can ultimately develop hepatocellular carcinoma.[3][7]

  • Amylin Liver NASH (AMLN) Model: This diet-induced model in mice uses a high-fat diet enriched with fructose and cholesterol to induce NASH. The diet composition can be adjusted to modulate the severity of the disease.[8][9]

  • Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) Model: This diet-induced model in rodents rapidly induces severe steatohepatitis and fibrosis by depleting essential nutrients involved in lipid metabolism.[10][11]

Histological Assessment
  • NAFLD Activity Score (NAS): The NAS is a semi-quantitative scoring system used to assess the severity of NAFLD based on the histological evaluation of steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2). A higher score indicates more severe disease activity.[4][12][13]

  • Fibrosis Staging: Liver fibrosis is staged on a scale of 0 to 4, where stage 0 represents no fibrosis, and stage 4 indicates cirrhosis. The staging is based on the location and extent of collagen deposition in the liver tissue, typically visualized with Sirius Red or Masson's trichrome staining.[12]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways targeted by FXR agonists and FGF21 analogs, as well as a general workflow for preclinical efficacy studies in NASH.

FXR_Signaling_Pathway cluster_Intestine Intestinal Epithelial Cell cluster_Hepatocyte Hepatocyte Bile_Acids Bile Acids FXR_Intestine FXR Bile_Acids->FXR_Intestine Activates FGF19 FGF19 (FGF15 in rodents) FXR_Intestine->FGF19 Induces Transcription FGFR4 FGFR4/ β-Klotho FGF19->FGFR4 Binds FGF19->FGFR4 FXR_Agonist This compound (FXR Agonist) FXR_Hepatocyte FXR FXR_Agonist->FXR_Hepatocyte Activates SHP SHP FXR_Hepatocyte->SHP Induces Gluconeogenesis Gluconeogenesis FXR_Hepatocyte->Gluconeogenesis Inhibits CYP7A1 CYP7A1 SHP->CYP7A1 Inhibits SREBP1c SREBP-1c SHP->SREBP1c Inhibits Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1->Bile_Acid_Synthesis Rate-limiting enzyme Lipogenesis De Novo Lipogenesis SREBP1c->Lipogenesis Promotes FGF21_Signaling_Pathway cluster_Adipocyte Adipocyte cluster_Hepatocyte Hepatocyte FGF21_Analog Pegbelfermin (FGF21 Analog) FGFR1c_bKlotho FGFR1c/ β-Klotho FGF21_Analog->FGFR1c_bKlotho Binds FGFR_Hepatocyte FGFR/ β-Klotho FGF21_Analog->FGFR_Hepatocyte Binds Glucose_Uptake Glucose Uptake FGFR1c_bKlotho->Glucose_Uptake Increases Lipolysis Lipolysis FGFR1c_bKlotho->Lipolysis Decreases Fatty_Acid_Oxidation Fatty Acid Oxidation Gluconeogenesis_Hepatic Gluconeogenesis Lipid_Synthesis Lipid Synthesis FGFR_Hepatocyte->Fatty_Acid_Oxidation Increases FGFR_Hepatocyte->Gluconeogenesis_Hepatic Decreases FGFR_Hepatocyte->Lipid_Synthesis Decreases Preclinical_NASH_Workflow start Select Animal Model (e.g., DIO, STAM) diet Induce NASH with Specialized Diet start->diet treatment Administer this compound or Comparator Drug diet->treatment monitoring Monitor Metabolic Parameters (Weight, Glucose, Lipids) treatment->monitoring sacrifice Sacrifice and Tissue Collection monitoring->sacrifice histology Histological Analysis (H&E, Sirius Red) - NAFLD Activity Score - Fibrosis Stage sacrifice->histology biochemical Biochemical Analysis (Liver Enzymes, Lipids) sacrifice->biochemical gene_expression Gene Expression Analysis (qRT-PCR, RNA-seq) sacrifice->gene_expression data_analysis Data Analysis and Comparison histology->data_analysis biochemical->data_analysis gene_expression->data_analysis end Efficacy Conclusion data_analysis->end

References

Assessing the Translational Relevance of Preclinical Data for LPA1 Receptor Antagonists in Idiopathic Pulmonary Fibrosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with a significant unmet medical need. A key pathological mechanism implicated in IPF is the signaling pathway of lysophosphatidic acid (LPA) through its receptor, LPA1. This has led to the development of several LPA1 receptor antagonists as potential therapeutics. This guide provides a comprehensive comparison of the preclinical data for Bristol Myers Squibb's BMS-986278 and other notable LPA1 receptor antagonists, offering an objective assessment of their translational potential.

The LPA1 Signaling Pathway in Pulmonary Fibrosis

Lysophosphatidic acid (LPA) is a bioactive lipid that, upon binding to the LPA1 receptor on fibroblasts, promotes their proliferation, migration, and differentiation into myofibroblasts. This cascade of events is a central driver of the excessive extracellular matrix deposition and progressive scarring characteristic of IPF. Antagonizing the LPA1 receptor is a promising therapeutic strategy to interrupt this fibrotic process.

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Binds to G_protein G Proteins (Gαq/11, Gαi/o, Gα12/13) LPA1->G_protein Activates PLC PLC G_protein->PLC RhoA RhoA G_protein->RhoA PI3K PI3K/Akt G_protein->PI3K Ras_MAPK Ras/MAPK G_protein->Ras_MAPK Fibroblast_Activation Fibroblast Activation (Proliferation, Migration, Myofibroblast Differentiation) PLC->Fibroblast_Activation ROCK ROCK RhoA->ROCK ROCK->Fibroblast_Activation PI3K->Fibroblast_Activation Ras_MAPK->Fibroblast_Activation Fibrosis Fibrosis Fibroblast_Activation->Fibrosis BMS986278 BMS-986278 (Antagonist) BMS986278->LPA1 Inhibits

Caption: Simplified LPA1 Receptor Signaling Pathway in Fibrosis.

Comparative Analysis of Preclinical LPA1 Receptor Antagonists

The following tables summarize the available preclinical data for BMS-986278 and other LPA1 receptor antagonists that have been evaluated for pulmonary fibrosis.

In Vitro Potency and Selectivity

This table outlines the binding affinity and functional inhibition of LPA1 receptor activity in various in vitro assays.

CompoundTargetAssay TypeSpeciesPotency (Kb or IC50)Reference
BMS-986278 LPA1Receptor BindingHumanKb: 6.9 nM[1][2]
LPA1Receptor BindingMouseKb: 4.0 nM[1]
BMS-986020 LPA1Receptor BindingHumanIC50: < 300 nM[3]
BSEP TransporterInhibition AssayHumanIC50: 1.8 µM[4]
MDR3 TransporterInhibition AssayHumanIC50: 7.5 µM[4]
AM966 LPA1Calcium ReleaseHumanIC50: 17 nM[5]
LPA1Chemotaxis (IMR-90 cells)HumanIC50: 181 nM[5]
HZN-825 (Fipaxalparant) LPA1Negative Allosteric Modulator--[6]

Note: Kb represents the binding affinity, while IC50 indicates the concentration required for 50% inhibition of a specific function. A lower value indicates higher potency. BSEP and MDR3 are bile salt and phospholipid transporters, respectively; inhibition of these can be associated with liver toxicity.

In Vivo Efficacy in the Bleomycin-Induced Lung Fibrosis Model

The bleomycin-induced lung fibrosis model in rodents is the most widely used preclinical model to evaluate the efficacy of anti-fibrotic agents.[7] Efficacy is typically assessed by measuring the reduction in lung collagen content (hydroxyproline assay) and the extent of fibrotic lesions (histological analysis).

CompoundAnimal ModelDosing RegimenKey Efficacy EndpointResultReference
BMS-986278 Rat3, 10, 30 mg/kgPicrosirius Red Staining48-56% reduction in staining area[8]
AM966 Mouse10, 30, 60 mg/kgBALF CollagenSignificant reduction[5]
Mouse30 mg/kgSurvivalSignificantly increased survival at day 21[5]
BMS-986020 ---In vivo anti-fibrotic efficacy in various animal models[9]
Nintedanib (Standard of Care) Mouse60 mg/kgHydroxyproline (B1673980) Levels41% reduction[10]

Note: BALF stands for bronchoalveolar lavage fluid. A reduction in collagen or fibrotic area indicates anti-fibrotic activity.

Preclinical Pharmacokinetics

This table summarizes key pharmacokinetic parameters that are crucial for predicting the drug's behavior in humans, such as its absorption, distribution, and clearance.

CompoundSpeciesOral Bioavailability (%)Clearance (mL/min/kg)Cmax (µM)T1/2 (h)Reference
BMS-986278 Mouse70%37--[8][11]
Rat100%15--[8][11]
Monkey79%2.0--[8][11]
AM966 MouseGood---[5]
BMS-986020 -----[9]
HZN-825 (Fipaxalparant) Human----[12]

Note: Oral bioavailability refers to the fraction of the drug that reaches systemic circulation after oral administration. Clearance is a measure of the rate at which a drug is removed from the body. Cmax is the maximum plasma concentration, and T1/2 is the elimination half-life.

Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis Model

The evaluation of LPA1 receptor antagonists in a model of pulmonary fibrosis is a critical step in preclinical development. The bleomycin-induced model is the most common and is performed as follows:

  • Animal Model: C57BL/6 mice are frequently used due to their consistent fibrotic response to bleomycin (B88199).[7]

  • Induction of Fibrosis: A single intratracheal or oropharyngeal instillation of bleomycin sulfate (B86663) is administered to anesthetized mice.[10]

  • Treatment: The test compound (e.g., BMS-986278) or vehicle is administered, typically orally, starting at a specified time point after bleomycin instillation and continuing for a defined period (e.g., 14-28 days).[5]

  • Efficacy Assessment: At the end of the study, animals are euthanized, and the lungs are harvested for analysis. Key endpoints include:

    • Hydroxyproline Assay: Quantifies the total collagen content in the lung tissue, providing a biochemical measure of fibrosis.[13]

    • Histological Analysis: Lung sections are stained (e.g., with Masson's Trichrome or Picrosirius Red) to visualize and score the extent and severity of fibrotic lesions.[8][10]

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: The BAL fluid is analyzed for inflammatory cell counts and levels of pro-inflammatory and pro-fibrotic cytokines.[5]

Experimental_Workflow cluster_setup Study Setup cluster_induction Fibrosis Induction cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animal_Model Select Animal Model (e.g., C57BL/6 Mice) Acclimatization Acclimatization Animal_Model->Acclimatization Anesthesia Anesthesia Acclimatization->Anesthesia Bleomycin Bleomycin Instillation (Intratracheal) Anesthesia->Bleomycin Grouping Randomize into Groups (Vehicle, LPA1 Antagonist) Bleomycin->Grouping Dosing Daily Dosing (e.g., Oral Gavage) Grouping->Dosing Euthanasia Euthanasia & Lung Harvest Dosing->Euthanasia Histology Histology (Picrosirius Red) Euthanasia->Histology Hydroxyproline Hydroxyproline Assay Euthanasia->Hydroxyproline BALF_Analysis BALF Analysis Euthanasia->BALF_Analysis

Caption: General Experimental Workflow for Evaluating LPA1 Antagonists.

In Vitro Calcium Release Assay

This assay is used to determine the functional antagonist activity of a compound at the LPA1 receptor.

  • Cell Culture: A cell line stably expressing the human LPA1 receptor (e.g., CHO cells) is used.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of the LPA1 antagonist.

  • Stimulation: LPA is added to stimulate the LPA1 receptor, which in turn triggers an increase in intracellular calcium.

  • Measurement: The change in fluorescence, which corresponds to the intracellular calcium concentration, is measured using a fluorescence plate reader. The inhibitory effect of the antagonist is then calculated.

Translational Relevance and Future Directions

The preclinical data for BMS-986278 demonstrates a promising profile for the treatment of IPF. It is a potent and selective LPA1 receptor antagonist with excellent oral bioavailability and a favorable safety profile in preclinical species, notably lacking the off-target effects on bile acid transporters that led to the discontinuation of its predecessor, BMS-986020.[4][8] Its efficacy in the stringent bleomycin-induced lung fibrosis model further supports its potential as a clinically effective anti-fibrotic agent.

Compared to other LPA1 antagonists like AM966, BMS-986278 appears to have a more advanced preclinical data package, particularly regarding its improved safety profile. While direct quantitative comparisons of in vivo efficacy are limited by variations in experimental design across different studies, the collective evidence strongly supports the therapeutic hypothesis of LPA1 antagonism in pulmonary fibrosis.

The successful translation of these promising preclinical findings into clinical benefit is the ultimate goal. BMS-986278 is currently in late-stage clinical development for IPF.[14][15] The outcomes of these trials will be critical in determining the true therapeutic value of LPA1 receptor antagonism for patients suffering from this devastating disease. Further research may also explore the potential of these compounds in other fibrotic conditions.

References

Independent Validation of BMS-986318's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the farnesoid X receptor (FXR) agonist BMS-986318 with other key alternatives. The information presented is supported by experimental data to facilitate an independent validation of its mechanism of action.

This compound is a potent and selective non-bile acid agonist of the farnesoid X receptor (FXR), a nuclear receptor that is a critical regulator of bile acid, lipid, and glucose metabolism.[1][2][3] Activation of FXR holds significant therapeutic promise for a range of metabolic and liver diseases, most notably nonalcoholic steatohepatitis (NASH). This guide will delve into the mechanism of action of this compound, comparing its preclinical and clinical data with other notable FXR agonists.

Mechanism of Action of FXR Agonists

FXR agonists exert their therapeutic effects by binding to and activating the farnesoid X receptor. This activation initiates a cascade of transcriptional events that regulate key metabolic pathways. The primary mechanism involves the regulation of bile acid synthesis and transport. Upon activation, FXR induces the expression of the small heterodimer partner (SHP), which in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol.[4][5] This leads to a reduction in the intracellular concentration of bile acids, thereby protecting liver cells from their cytotoxic effects.

Furthermore, FXR activation promotes the expression of bile acid transporters, such as the bile salt export pump (BSEP), which facilitates the efflux of bile acids from hepatocytes.[5] In the intestine, FXR activation induces the expression of fibroblast growth factor 19 (FGF19) in humans (FGF15 in rodents), which signals to the liver to suppress bile acid synthesis.[4] Beyond bile acid homeostasis, FXR plays a crucial role in lipid and glucose metabolism, with its activation leading to decreased triglyceride synthesis and improved insulin (B600854) sensitivity.[5][6]

FXR_Signaling_Pathway Bile Acids Bile Acids FXR FXR Bile Acids->FXR FXR Agonist FXR Agonist (e.g., this compound) FXR Agonist->FXR FXR_RXR FXR_RXR FXR->FXR_RXR FXRE FXRE FXR_RXR->FXRE RXR RXR RXR->FXR_RXR SHP SHP FXRE->SHP Upregulation BSEP BSEP FXRE->BSEP Upregulation FGF19 FGF19 FXRE->FGF19 Upregulation (Intestine) CYP7A1 CYP7A1 SHP->CYP7A1 Inhibition FGF19->CYP7A1 Inhibition (Liver)

References

Safety Operating Guide

Proper Disposal of BMS-986318: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As an investigational compound, a specific Safety Data Sheet (SDS) for BMS-986318 is not publicly available. The following procedures are based on general best practices for the disposal of halogenated and trifluoromethyl-containing organic compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.

This guide provides essential safety and logistical information for the proper disposal of the non-bile acid FXR agonist, this compound, in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Essential Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound, especially when generating waste, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused compound, reaction byproducts, contaminated solvents, and disposable labware (e.g., pipette tips, vials), must be treated as hazardous waste.

    • Due to its chemical structure, which includes chlorine and a trifluoromethyl group, this compound waste must be segregated as halogenated organic waste .[1][2][3]

    • Crucially, do not mix halogenated waste with non-halogenated waste streams. [1][4] Mixing can lead to dangerous reactions and complicates the disposal process.

  • Waste Collection and Labeling:

    • Collect all this compound waste in a designated, compatible, and clearly labeled hazardous waste container. The container must have a secure, tight-fitting lid.

    • The label should clearly state "Hazardous Waste" and "Halogenated Organic Waste," and list the chemical constituents, including "this compound."

  • Storage of Waste:

    • Store the waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

    • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.

  • Arranging for Professional Disposal:

    • Once the waste container is full or has reached the maximum allowable accumulation time as per institutional policy, arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Under no circumstances should this compound or its contaminated materials be disposed of down the sink or in regular trash. [5]

Data Presentation: Waste Segregation Summary

Waste TypeDescriptionExamples of Incompatible WastesRecommended Container
Halogenated Organic Waste Organic solvents and compounds containing fluorine, chlorine, bromine, or iodine.Non-halogenated solvents, strong acids, strong bases, oxidizers.Clearly labeled, chemically resistant, sealed container.
Non-Halogenated Organic Waste Organic solvents and compounds without halogens.Halogenated solvents, strong acids, strong bases, oxidizers.Clearly labeled, chemically resistant, sealed container.
Aqueous Waste Water-based solutions.Organic solvents.Clearly labeled, chemically resistant, sealed container.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Waste Generation (this compound) is_contaminated Is the material contaminated with this compound? start->is_contaminated hazardous_waste Treat as Hazardous Waste is_contaminated->hazardous_waste  Yes non_hazardous Dispose as non-hazardous waste (per lab policy) is_contaminated->non_hazardous  No segregate Segregate as Halogenated Organic Waste hazardous_waste->segregate collect Collect in a labeled, compatible container segregate->collect store Store in a designated secure area collect->store dispose Arrange for professional disposal via EHS store->dispose

Caption: Logical workflow for the disposal of this compound waste.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。